molecular formula C15H11BrO2 B592735 5-Bromo-3,4-dimethyl-9H-xanthen-9-one CAS No. 1035912-43-6

5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Cat. No.: B592735
CAS No.: 1035912-43-6
M. Wt: 303.155
InChI Key: VHNBEPKDBMMDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS 1035912-43-6) is a brominated xanthone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, particularly in the preparation of 5,6-dimethylxanthone-4-acetic acid (DMXAA) derivatives . DMXAA is a well-known vascular disrupting agent and stimulator of innate immunity that has advanced to late-stage clinical trials for its potent antitumor activity, highlighting the value of this chemical scaffold . As a building block, this bromo-dimethylxanthenone provides researchers with a strategic entry point for further functionalization via cross-coupling reactions and other metal-catalyzed transformations. The xanthone core is a privileged structure in drug design, known for its ability to interact with multiple biological targets. This specific derivative allows for the exploration of structure-activity relationships (SAR) around the xanthone nucleus, facilitating the development of novel bioactive molecules with potential applications as antitumor and antibacterial agents . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

5-bromo-3,4-dimethylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNBEPKDBMMDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5-Bromo-3,4-dimethyl-9H-xanthen-9-one" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Introduction

This compound is a substituted xanthone derivative of significant interest in medicinal chemistry. The xanthone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. Specifically, this bromo-dimethylated derivative serves as a crucial synthetic intermediate in the development of potent antitumor and antibacterial agents, such as 5,6-dimethylxanthone-4-acetic acid (DMXAA) analogues.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule, designed for researchers and professionals in drug development. The narrative emphasizes the causal logic behind procedural choices, ensuring a reproducible and well-understood synthetic strategy.

Retrosynthetic Analysis: A Logic-Driven Approach

The most robust and industrially scalable approach to constructing the tricyclic xanthone core is through the formation of a diaryl ether, followed by an intramolecular electrophilic cyclization. This strategy is superior to alternatives as it relies on well-established, high-yielding reactions and utilizes commercially accessible starting materials.

Our retrosynthetic analysis of This compound (1) begins by disconnecting the C4a-C10a ether bond, a standard approach for this scaffold. This reveals a key intermediate, a 2-aryloxybenzoic acid (2) . This intermediate is, in turn, formed via a copper-catalyzed Ullmann condensation, a classic and reliable method for diaryl ether synthesis.[2][3] This disconnection leads to two fundamental building blocks: a substituted phenol, 3,4-dimethylphenol (3) , and a dihalogenated benzoic acid, 2-chloro-5-bromobenzoic acid (4) .

G cluster_main Retrosynthetic Pathway target This compound (1) intermediate 2-(3,4-dimethylphenoxy)-5-bromobenzoic acid (2) target->intermediate C-C Bond Formation (Intramolecular Acylation) phenol 3,4-Dimethylphenol (3) intermediate->phenol C-O Bond Formation (Ullmann Condensation) acid 2-Chloro-5-bromobenzoic acid (4) intermediate->acid

Caption: Retrosynthetic analysis of the target xanthone.

The Forward Synthesis: A Two-Step Pathway

The chosen synthetic route is a sequential process involving an Ullmann condensation followed by an acid-catalyzed cyclodehydration. This pathway is selected for its efficiency and the predictable regiochemistry of the cyclization step.

Part 1: Synthesis of 2-(3,4-dimethylphenoxy)-5-bromobenzoic acid via Ullmann Condensation

Principle & Mechanism: The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction.[4] In this step, the phenoxide of 3,4-dimethylphenol, generated in situ by a base, acts as a nucleophile. It displaces the chlorine atom from 2-chloro-5-bromobenzoic acid. The copper catalyst is essential for facilitating this C-O bond formation, which typically requires elevated temperatures to overcome the high activation energy of coupling an aryl halide with an oxygen nucleophile.[2][5] The choice of a 2-chloro derivative over a 2-bromo one is strategic; the greater reactivity of the C-Cl bond in this specific ortho-acid context can be favorable, and it is often more cost-effective.

Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dimethylphenol, 2-chloro-5-bromobenzoic acid, and anhydrous potassium carbonate.

  • Add copper(I) iodide (CuI) as the catalyst and N,N-Dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing cold dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(3,4-dimethylphenoxy)-5-bromobenzoic acid.

Data Presentation: Reactant Stoichiometry

CompoundM.W. ( g/mol )Molar Eq.Amount
3,4-Dimethylphenol122.171.2(Calculated)
2-Chloro-5-bromobenzoic acid235.451.0(Basis)
Potassium Carbonate (K₂CO₃)138.212.5(Calculated)
Copper(I) Iodide (CuI)190.450.1(Calculated)
N,N-Dimethylformamide (DMF)73.09Solvent(Volume)
Part 2: Intramolecular Cyclization to Yield the Final Product

Principle & Mechanism: This step is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. A strong, non-nucleophilic acid like Polyphosphoric Acid (PPA) or Eaton's reagent is used to protonate the carboxylic acid group of the diaryl ether intermediate.[6] This enhances its electrophilicity, forming an acylium ion or a related reactive species. This powerful electrophile then attacks the electron-rich aromatic ring of the 3,4-dimethylphenol moiety. The cyclization occurs preferentially at the position ortho to the ether linkage and para to the 4-methyl group, which is sterically accessible and electronically activated, leading directly to the desired xanthone structure.

Experimental Protocol:

  • Place the dried 2-(3,4-dimethylphenoxy)-5-bromobenzoic acid into a flask.

  • Add Polyphosphoric Acid (PPA) in excess (typically 10-20 times the weight of the substrate).

  • Heat the mixture to 90-100 °C with efficient stirring for 2-4 hours. The mixture will become a viscous, homogenous solution.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Carefully pour the hot, viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Allow the ice to melt completely, then filter the solid precipitate.

  • Wash the solid extensively with water, followed by a wash with a dilute sodium bicarbonate solution to remove any unreacted acid, and finally with water again until the filtrate is neutral.

  • Dry the crude this compound.

  • Purify the final product by recrystallization from a suitable solvent like glacial acetic acid or ethanol to obtain a crystalline solid.

Overall Synthesis Scheme & Validation

The complete, validated pathway is a testament to the power of sequential, well-understood organic transformations. Each stage is a self-validating system; the purity and identity of the diaryl ether intermediate should be confirmed by techniques such as NMR spectroscopy and melting point analysis before proceeding to the final, irreversible cyclization step. This ensures a high overall yield and minimizes purification challenges for the final product.

G cluster_synthesis Forward Synthesis Pathway cluster_reagents1 Step 1: Ullmann Condensation cluster_reagents2 Step 2: Cyclization phenol 3,4-Dimethylphenol intermediate Diaryl Ether Intermediate phenol->intermediate acid 2-Chloro-5-bromobenzoic acid acid->intermediate product Target Xanthone intermediate->product PPA, Δ reagents1 CuI, K₂CO₃ DMF, 150°C reagents2 PPA, 100°C

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, a key intermediate in the synthesis of bioactive compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not only the spectral data but also the underlying scientific principles and experimental methodologies, ensuring a thorough understanding for practical application.

Introduction

This compound (CAS No: 1035912-43-6) is a derivative of the xanthone scaffold, a class of compounds known for their wide range of pharmacological activities.[2] Specifically, this brominated and dimethylated xanthone serves as a crucial building block in the synthesis of novel therapeutic agents, including antitumor and antibacterial agents.[1] A precise and comprehensive understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features of the title compound. While direct experimental spectra for this specific molecule are not widely published, the analysis and data presented are based on established principles of spectroscopy and comparative data from structurally related xanthone derivatives.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the IUPAC name this compound and a molecular formula of C₁₅H₁₁BrO₂, dictates its spectroscopic behavior. The key structural features include a tricyclic xanthone core, a bromine substituent on one of the aromatic rings, and two methyl groups on the other. These features will give rise to characteristic signals in each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.2 - 8.4d1HH-8
~ 7.7 - 7.9t1HH-6
~ 7.4 - 7.6t1HH-7
~ 7.3 - 7.5d1HH-1
~ 7.1 - 7.3s1HH-2
~ 2.4 - 2.6s3H4-CH₃
~ 2.2 - 2.4s3H3-CH₃

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ is often used for xanthones due to their generally good solubility in this solvent.[2] A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic protons.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0 - 8.5 ppm): The protons on the brominated ring (H-6, H-7, H-8) will exhibit splitting patterns (doublets and triplets) characteristic of a trisubstituted benzene ring. The proton ortho to the carbonyl group (H-8) is expected to be the most deshielded due to the anisotropic effect of the C=O bond. The protons on the dimethylated ring (H-1 and H-2) will also resonate in this region, with their specific shifts influenced by the electron-donating methyl groups.

  • Aliphatic Region (δ 2.0 - 3.0 ppm): Two distinct singlets are expected for the two methyl groups (3-CH₃ and 4-CH₃). Their singlet nature arises from the absence of adjacent protons. The slight difference in their chemical shifts will be due to their different positions on the aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 175 - 180C-9 (C=O)
~ 155 - 160C-4a, C-8a
~ 135 - 140C-6
~ 125 - 130C-8
~ 120 - 125C-7
~ 115 - 120C-5
~ 140 - 145C-3
~ 130 - 135C-4
~ 120 - 125C-2
~ 115 - 120C-1
~ 110 - 115C-9a, C-10a
~ 20 - 254-CH₃
~ 15 - 203-CH₃

Trustworthiness Through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system. HSQC correlates each proton to its directly attached carbon, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for unambiguous assignment of all signals and confirming the overall structure.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C-9) due to its significant deshielding.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-5) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect". The carbons attached to the methyl groups (C-3 and C-4) will be shifted downfield.

  • Methyl Carbons: The two methyl carbons will appear as sharp signals in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse sequence. Typical parameters include a spectral width of 16 ppm, a 90° pulse, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Employ a proton-decoupled pulse sequence. A larger spectral width (around 220 ppm) is necessary. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • 2D NMR (optional but recommended): Perform standard HSQC and HMBC experiments to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (from CH₃)
~ 1660 - 1640StrongC=O stretch (conjugated ketone)
~ 1610 - 1580Medium-StrongAromatic C=C stretch
~ 1300 - 1200StrongC-O-C stretch (ether)
~ 800 - 700StrongC-H out-of-plane bending
~ 600 - 500MediumC-Br stretch

Interpretation of the IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group of the xanthone core. Its position, expected around 1650 cm⁻¹, is indicative of a conjugated ketone. The presence of aromatic C-H and C=C stretching vibrations, along with the C-O-C stretch of the ether linkage, will confirm the xanthone framework. The C-Br stretch is expected at lower wavenumbers.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Apply the sample and collect the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
302/304~ 1:1 ratio[M]⁺ and [M+2]⁺ (Molecular ion peak)
287/289Variable[M - CH₃]⁺
274/276Variable[M - CO]⁺
223Variable[M - Br]⁺
195Variable[M - Br - CO]⁺

Interpretation of the Mass Spectrum:

The most characteristic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, being roughly equal, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). This provides a definitive confirmation of the presence of one bromine atom in the molecule. Common fragmentation pathways for xanthones include the loss of a methyl group ([M - CH₃]⁺) and the loss of carbon monoxide ([M - CO]⁺). The loss of the bromine atom ([M - Br]⁺) would also be an expected fragmentation.

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization, where high-energy electrons bombard the sample molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 5-Bromo-3,4-dimethyl- 9H-xanthen-9-one NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in CDCl₃/DMSO-d₆ IR IR Spectroscopy (ATR-FTIR) Compound->IR Solid sample MS Mass Spectrometry (EI) Compound->MS Direct insertion Structure Structural Elucidation & Confirmation NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by following standardized experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The combination of these techniques provides a robust and self-validating system for structural elucidation, ensuring the integrity of subsequent research and development activities in the pursuit of new therapeutic agents.

References

  • Esteves, C. I. C., et al. (2011). Synthesis of Novel 1-Aryl-9H-xanthen-9-ones. Synlett, 2011(10), 1403–1406. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Zhang, L., et al. (2013). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1827. Available at: [Link]

  • ChemBK. (n.d.). 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, a synthetic intermediate with potential applications in the development of antitumor and antibacterial agents.[1] In the absence of specific experimental data, this document establishes a predictive solubility profile based on the known properties of the parent xanthone scaffold and the influence of its substituents. Furthermore, this guide details robust experimental methodologies for the precise determination of its solubility in a range of common organic solvents, equipping researchers in drug discovery and development with the foundational knowledge for effective formulation and application of this compound.

Introduction: The Significance of this compound

This compound (Figure 1) is a derivative of xanthone, a heterocyclic compound known for its diverse pharmacological activities. The parent xanthone structure is a key pharmacophore in many natural products and synthetic molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The subject compound, with its bromo and dimethyl substitutions, is a valuable intermediate in the synthesis of more complex therapeutic agents.[1]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in synthetic chemistry and preclinical development. Solubility dictates the choice of reaction media, purification methods, and formulation strategies, ultimately impacting the efficiency of drug discovery and development pipelines.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The xanthone core is a relatively nonpolar, aromatic system. The introduction of a bromine atom and two methyl groups influences the overall polarity and, consequently, the solubility of the molecule.

  • Bromine Substitution: The bromine atom is electronegative, introducing a polar C-Br bond. However, bromine is also large and polarizable, contributing to van der Waals forces. The overall effect on polarity is complex, but it generally increases the potential for dipole-dipole interactions.

  • Dimethyl Substitution: The two methyl groups are nonpolar and increase the steric bulk of the molecule. These groups primarily interact through weaker London dispersion forces. The addition of alkyl groups to an aromatic system tends to decrease its solubility in polar solvents like water.[2]

Therefore, it is anticipated that this compound will exhibit limited solubility in highly polar solvents and greater solubility in solvents of intermediate to low polarity.

Predicted Solubility Profile

Based on the known solubility of the parent compound, xanthone, and the expected influence of the bromo and dimethyl substituents, a qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents is predicted below.

Solvent Solvent Class Predicted Solubility Rationale
HexaneNonpolarSparingly SolubleThe polarity introduced by the carbonyl and ether groups in the xanthone core, along with the C-Br bond, limits solubility in highly nonpolar solvents.
TolueneNonpolar (Aromatic)Moderately SolubleThe aromatic nature of toluene allows for favorable π-π stacking interactions with the xanthone ring system.
DichloromethanePolar AproticSolubleThe moderate polarity of dichloromethane is well-suited to interact with both the polar and nonpolar regions of the molecule.
Diethyl EtherPolar AproticModerately SolubleThe ether functionality can interact with the polar groups of the solute, but the overall nonpolar character of the solvent may limit high solubility.
AcetonePolar AproticSolubleThe polar carbonyl group of acetone can effectively solvate the polar functionalities of the target compound.
Ethyl AcetatePolar AproticSolubleSimilar to acetone, the ester group provides sufficient polarity for effective solvation.
Tetrahydrofuran (THF)Polar AproticSolubleThe cyclic ether structure of THF provides a good balance of polarity and nonpolar character.
AcetonitrilePolar AproticModerately SolubleWhile polar, the strong dipole moment of acetonitrile may not interact as favorably with the less polar regions of the molecule.
MethanolPolar ProticSparingly SolubleThe hydrogen-bonding network of methanol is strong, and the nonpolar character of the solute may disrupt this, leading to lower solubility.
EthanolPolar ProticSparingly to Moderately SolubleThe longer alkyl chain of ethanol compared to methanol makes it slightly less polar, potentially allowing for better interaction with the solute.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a highly effective polar aprotic solvent.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, rigorous experimental methods are required. The following protocols describe three common and reliable techniques for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the remaining solute.[3][4][5]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the solution temperature.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass.

    • Express the solubility as mass of solute per volume of solvent (e.g., mg/mL or g/L).

G Gravimetric Solubility Determination Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Quantification A Add excess solute to known volume of solvent B Equilibrate at constant temperature (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Transfer filtrate to pre-weighed dish D->E F Evaporate solvent E->F G Dry to constant weight F->G H Calculate solubility (mass/volume) G->H

Gravimetric method workflow.

UV-Vis Spectroscopic Method

This method is suitable if the compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.[6]

Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a filtered, saturated solution.

  • Spectroscopic Measurement:

    • Dilute a known volume of the filtered, saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

G UV-Vis Spectroscopic Solubility Determination Workflow cluster_0 Calibration cluster_1 Sample Preparation cluster_2 Measurement & Calculation A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Generate calibration curve (Abs vs. Conc) B->C G Calculate concentration from calibration curve C->G Use equation D Prepare saturated solution and filter E Dilute filtrate to be within linear range D->E F Measure absorbance of diluted sample E->F F->G H Apply dilution factor to find solubility G->H

UV-Vis spectroscopic method workflow.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods are employed. These often involve miniaturized versions of traditional methods and automated liquid handling.[7][8][9][10][11]

General Protocol:

  • Plate Preparation:

    • Dispense a small, precise amount of solid this compound into the wells of a microtiter plate.

    • Add a known volume of each test solvent to the respective wells using an automated liquid handler.

  • Equilibration:

    • Seal the plate and incubate on a plate shaker at a controlled temperature for a set period to approach equilibrium.

  • Analysis:

    • The concentration of the dissolved compound can be determined using various detection methods, such as:

      • UV-Vis Plate Reader: The plate is centrifuged to pellet the undissolved solid, and the absorbance of the supernatant is read.[11]

      • Nephelometry: The amount of undissolved solid is measured by light scattering, which is inversely related to solubility.[7][9]

      • HPLC-MS: An aliquot of the supernatant is injected into an HPLC-MS system for separation and quantification.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The predicted solubility profile serves as a valuable starting point for researchers, while the detailed experimental protocols offer robust methods for obtaining precise quantitative data. A thorough characterization of the solubility of this important synthetic intermediate will undoubtedly facilitate its application in the development of novel therapeutic agents.

References

  • Pharmaffiliates. This compound. [Link]

  • Determination of Solubility by Gravimetric Method. [Link]

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 73(5), 913–917. [Link]

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. (2017). [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024). [Link]

  • Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. ACS Publications. [Link]

  • A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Semantic Scholar. [Link]

  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. (2025). [Link]

  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. (2025). [Link]

  • A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. PubMed. [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. (2015). [Link]

  • Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. Request PDF. ResearchGate. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. ACS Publications. [Link]

  • Quantitative structure–property relationships (QSPR) for steroidal compounds of environmental importance. Request PDF. ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • 1-Bromo-3-fluorobenzene. Solubility of Things. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Request PDF. ResearchGate. [Link]

  • UV Spectrophotometric method for the identification and solubility determination of nevirapine. Ingenta Connect. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. PMC. NIH. [Link]

  • Solubility of Organic Compounds. (2023). [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. ChemBK. [Link]

  • Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. ResearchGate. (2014). [Link]

  • Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. PubMed Central. [Link]

  • Functional Group Characteristics and Roles. ASHP. [Link]

  • 1.6: Physical properties of organic compounds. Chemistry LibreTexts. (2019). [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC. NIH. [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. (2025). [Link]

  • How To Predict Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. (2025). [Link]

  • Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery (RSC Publishing). [Link]

  • Bromination. Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). [Link]

  • Solubility of selected aromatic compounds in water at 25 °C. ResearchGate. [Link]

  • HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. (2017). [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. (2023). [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. NIH. (2019). [Link]

  • Method for the bromination of aromatic compound.
  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2025). [Link]

  • Aromatic Reactivity. MSU chemistry. [Link]

  • lech204.pdf. NCERT. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS Number: 1035912-43-6)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,4-dimethyl-9H-xanthen-9-one, identified by CAS number 1035912-43-6, is a synthetic organic compound belonging to the xanthone class. Xanthones are a group of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold, which are found in some higher plants and microorganisms.[1][2] This particular derivative is noted as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, specifically as antitumor and antibacterial agents.[3] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an in-depth discussion of its potential biological activities based on the established structure-activity relationships of the xanthone chemical class.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound features a tricyclic xanthone core with a bromine atom at the 5-position and two methyl groups at the 3- and 4-positions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1035912-43-6[3]
Molecular Formula C₁₅H₁₁BrO₂[3]
Molecular Weight 303.15 g/mol [3]
IUPAC Name This compound[3]
Appearance Not specified (typically solid)-
Solubility Not specified (expected to be soluble in organic solvents)-

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound.

Materials:

  • 2-Bromo-6-iodophenol

  • 3,4-Dimethylphenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

Step 1: Ullmann Condensation for Diarylether Formation

  • To a flame-dried round-bottom flask, add 2-bromo-6-iodophenol (1.0 eq), 3,4-dimethylphenol (1.2 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF) and heat the reaction mixture at 120-140°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to yield the diaryl ether intermediate.

Step 2: Intramolecular Friedel-Crafts Acylation for Xanthone Core Formation

  • Add the purified diaryl ether from Step 1 to polyphosphoric acid (PPA) at 80-100°C.

  • Stir the mixture vigorously for 2-4 hours to facilitate the intramolecular cyclization.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • The resulting precipitate is the crude this compound.

  • Filter the solid, wash thoroughly with water and a saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product.

Proposed_Synthesis Reactant1 2-Bromo-6-iodophenol Intermediate Diaryl Ether Intermediate Reactant1->Intermediate Ullmann Condensation (CuI, K₂CO₃, DMF) Reactant2 3,4-Dimethylphenol Reactant2->Intermediate Product 5-Bromo-3,4-dimethyl- 9H-xanthen-9-one Intermediate->Product Intramolecular Friedel-Crafts Acylation (PPA)

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While direct biological data for this compound is limited, its structural features suggest potential as a precursor for potent antitumor and antibacterial agents. This is based on extensive research into the structure-activity relationships (SAR) of the xanthone class of compounds.

Antitumor Potential

Xanthone derivatives have demonstrated a wide range of anticancer activities, acting through various mechanisms such as caspase activation, inhibition of protein kinases, and aromatase inhibition.[1] The cytotoxic effects of xanthones are highly dependent on the type, number, and position of substituents on the xanthone skeleton.[1][4]

  • Structure-Activity Relationship Insights:

    • The presence of hydroxyl and prenyl groups on the xanthone core is often associated with enhanced cytotoxic activity.[4][5]

    • Halogenation, such as bromination, can also influence the anticancer properties of small molecules.

    • The specific substitution pattern of this compound makes it a valuable scaffold for further chemical modification to optimize its interaction with biological targets. It is a known intermediate for the synthesis of 5,6-dimethylxanthone-4-acetic acid derivatives, which have shown antitumor properties.[3]

  • Potential Mechanism of Action: Many anticancer xanthones exert their effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. One such critical pathway is the p53 tumor suppressor pathway. It is plausible that derivatives of this compound could be designed to inhibit the interaction between p53 and its negative regulator, MDM2, leading to p53 activation, cell cycle arrest, and apoptosis in cancer cells.

Anticancer_Mechanism Xanthone Xanthone Derivative MDM2 MDM2 Xanthone->MDM2 Inhibition p53 p53 MDM2->p53 Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Potential mechanism of antitumor action for xanthone derivatives.

Antibacterial Potential

Xanthones have also been identified as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]

  • Structure-Activity Relationship Insights:

    • The antibacterial efficacy of xanthones is significantly influenced by their substitution patterns. For instance, the presence of hydroxyl groups at specific positions (e.g., C-3 and C-6) and prenyl side chains can enhance activity.[5][7]

    • While the subject molecule lacks these specific features, its brominated and methylated scaffold provides a unique starting point for the development of novel antibacterial agents. Bromination of organic molecules is a known strategy to enhance antimicrobial activity.

  • Potential Mechanism of Action: The primary mechanism of antibacterial action for many xanthones is believed to be the disruption of the bacterial cell membrane's integrity. This leads to the leakage of cellular contents and ultimately, cell death. The lipophilic nature of the xanthone core allows it to intercalate into the lipid bilayer of the bacterial membrane.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its xanthone core, adorned with bromo and dimethyl substituents, provides a unique chemical scaffold for the synthesis of compounds with potential antitumor and antibacterial activities. While direct biological data on this specific molecule is scarce, the extensive body of research on the structure-activity relationships of xanthone derivatives provides a strong rationale for its further investigation and utilization in drug discovery programs. The proposed synthetic pathway offers a viable route for its preparation, enabling further exploration of its chemical and biological properties.

References

  • Pharmaffiliates. 1035912-43-6 | Product Name : this compound. Available from: [Link].

  • CN1143624A - Process for synthesizing ketoprofen - Google Patents.
  • Hochlowski, J. E., et al. "Production of brominated tiacumicin derivatives." The Journal of antibiotics 50.3 (1997): 201-205.
  • Zhong, C., et al. "Antibacterial activities of plant-derived xanthones." RSC advances 11.45 (2021): 28068-28080.
  • An, F., et al. "An Update on the Anticancer Activity of Xanthone Derivatives: A Review." Molecules 26.16 (2021): 4781.
  • Dharmaratne, H. R. W., et al. "Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure–activity relationship studies." Natural product research 27.10 (2013): 938-941.
  • Koh, C. L., et al. "Antibacterial activities of xanthones from Garcinia mangostana (L.) against methicillin-resistant Staphylococcus aureus (MRSA)." Journal of applied microbiology 115.3 (2013): 654-665.
  • CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Seashore-Ludlow, B., et al. "Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale." Organic Process Research & Development 23.9 (2019): 2038-2043.
  • US5475151A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents.
  • Li, Y., et al. "Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms." RSC Medicinal Chemistry 14.8 (2023): 1409-1422.
  • Li, Y., et al. "2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one." Acta Crystallographica Section E: Structure Reports Online 69.11 (2013): o1691-o1692.
  • Vemu, B., et al. "Structure activity relationship of xanthones for inhibition of Cyclin Dependent Kinase 4 from mangosteen (Garcinia mangostana L.)." International Journal of Nutrition 4.2 (2019): 38.
  • US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents.
  • Iacovo, A. D., et al.
  • CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents.
  • Ilyas, M., et al. "Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives From Mesua Beccariana, Mesua Ferrea and Mesua Congestiflora Towards Nine Human Cancer Cell Lines." Molecules 18.2 (2013): 1985-1994.
  • EP0471941A2 - An improved process for the preparation of 5-bromo-2-methoxyresorcinol - Google Patents.
  • US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents.
  • Dharmaratne, H. R. W., et al. "Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies." Natural product research 27.10 (2013): 938-941.
  • Nauman, M. C., et al. "Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): a structure-activity relationship study.
  • Li, Y., et al. "A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis." European journal of medicinal chemistry 157 (2018): 109-119.
  • Vemu, B., et al. "Structure activity relationship of xanthones for inhibition of Cyclin Dependent Kinase 4 from mangosteen (Garcinia mangostana L.)." International Journal of Nutrition 4.2 (2019): 38.
  • Kumar, S., & Pandey, A. K. "Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation." Molecules 18.11 (2013): 13288-13307.

Sources

A Theoretical and Computational Modeling Guide to 5-Bromo-3,4-dimethyl-9H-xanthen-9-one: Exploring Electronic Structure, Reactivity, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3,4-dimethyl-9H-xanthen-9-one, a synthetic derivative of the versatile xanthene scaffold, presents a compelling subject for theoretical and computational investigation. The xanthene core is a well-established pharmacophore with a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and dimethyl substitution on the xanthene frame is anticipated to modulate its electronic properties and biological activity, making it a candidate for further drug development. This in-depth technical guide outlines a comprehensive theoretical modeling workflow for this compound (henceforth referred to as XAN-Br), designed for researchers, scientists, and drug development professionals. We will delve into the core quantum chemical calculations, molecular docking simulations, and molecular dynamics studies necessary to elucidate its structure-activity relationships and guide further experimental work.

Introduction: The Rationale for Theoretical Modeling of XAN-Br

Theoretical modeling provides a powerful, cost-effective, and time-efficient avenue to explore the chemical and biological properties of novel molecules before embarking on extensive and resource-intensive laboratory synthesis and testing. For XAN-Br, a molecule with scant experimental data, a robust computational approach can predict its physicochemical properties, reactivity, and potential as a therapeutic agent. This guide will provide a validated framework for:

  • Elucidating the three-dimensional structure and electronic properties of XAN-Br.

  • Identifying sites of electrophilic and nucleophilic attack to predict its reactivity.

  • Investigating its potential as a drug candidate by simulating its interaction with relevant biological targets.

  • Assessing its dynamic behavior and stability in a simulated biological environment.

This whitepaper will serve as a practical guide, detailing not just the "what" but the "why" of each computational step, ensuring a self-validating and scientifically rigorous approach.

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of a molecule.[4] These calculations provide insights into the electron distribution, orbital energies, and reactivity indices.

Foundational Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step is to determine the most stable 3D conformation of XAN-Br.

Experimental Protocol 1: Geometry Optimization and Frequency Calculation

  • Structure Building: Construct the 3D structure of this compound using a molecular builder such as Avogadro or GaussView.

  • Initial Optimization: Perform an initial, less computationally expensive optimization using a semi-empirical method like PM6 to obtain a reasonable starting geometry.

  • DFT Optimization: Employ a higher level of theory for the final geometry optimization. A common and effective choice is the B3LYP functional with a 6-31G(d,p) basis set. For the bromine atom, it is advisable to use a basis set with polarization and diffuse functions, such as 6-311+G(d,p), to accurately model its electron distribution.

  • Frequency Calculation: Following successful optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Causality of Experimental Choices: The B3LYP functional is a hybrid functional that has demonstrated a good balance of accuracy and computational cost for a wide range of organic molecules. The choice of basis set is crucial; 6-31G(d,p) provides a good description of the valence electrons and includes polarization functions to account for the non-spherical nature of electron density in molecules. For heavy atoms like bromine, a more extensive basis set is recommended.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Data Presentation 1: Key Quantum Chemical Descriptors for XAN-Br

DescriptorDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A larger gap implies higher stability.
Ionization Potential (IP) Approximated as -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) Approximated as -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons.
Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω) μ² / (2η)A global measure of electrophilic character.
Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Mandatory Visualization 1: Conceptual Workflow for Quantum Chemical Calculations

G A 1. 3D Structure Generation (e.g., Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. Single Point Energy Calculation (Higher Basis Set, e.g., 6-311+G(d,p)) C->D E 5. Analysis of Electronic Properties D->E F Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) E->F G Reactivity Descriptors (Hardness, Electrophilicity) E->G H Molecular Electrostatic Potential (MEP Surface) E->H

Caption: Workflow for Quantum Chemical Analysis of XAN-Br.

Molecular Docking: Predicting Protein-Ligand Interactions

Given that xanthene derivatives often exhibit biological activity by interacting with specific protein targets, molecular docking is a crucial step in the theoretical modeling process.[5] This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Target Selection and Preparation

The choice of a biological target is paramount. Based on the known activities of xanthene derivatives, potential targets could include DNA topoisomerases, protein kinases, or bacterial enzymes. For this guide, we will use the example of docking XAN-Br into the active site of a protein kinase.

Experimental Protocol 2: Molecular Docking of XAN-Br

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Use the DFT-optimized structure of XAN-Br.

    • Assign partial charges using a method like Gasteiger.

    • Define the rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Schrödinger's Glide.

    • Perform the docking simulation, allowing for flexible ligand conformations within the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-scoring poses.

Causality of Experimental Choices: Removing water molecules is important as they can interfere with the docking process. Correctly protonating the protein is essential for accurate modeling of electrostatic interactions. Using the DFT-optimized ligand structure provides a more realistic starting conformation. Analyzing the different types of interactions helps to understand the basis of the binding affinity.

Mandatory Visualization 2: Molecular Docking Workflow

G cluster_0 Receptor Preparation cluster_1 Ligand Preparation A Download PDB Structure B Remove Water & Ligands A->B C Add Hydrogens & Charges B->C D Define Binding Site C->D H Docking Simulation (e.g., AutoDock Vina) D->H E Optimized XAN-Br Structure F Assign Charges E->F G Define Rotatable Bonds F->G G->H I Analysis of Results H->I J Binding Poses & Scores I->J K Interaction Analysis (H-bonds, Hydrophobic, etc.) I->K

Caption: A Step-by-Step Molecular Docking Protocol.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior and stability of the complex over time in a simulated physiological environment.

System Setup and Simulation

Experimental Protocol 3: Molecular Dynamics Simulation of the XAN-Br-Protein Complex

  • System Building:

    • Take the best-scoring docked pose of the XAN-Br-protein complex.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Parameterization:

    • Use a standard force field for the protein (e.g., AMBER, CHARMM).

    • Generate parameters for the XAN-Br ligand, typically using tools like Antechamber.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor the protein-ligand hydrogen bonds and other interactions over time.

Causality of Experimental Choices: Solvating the system provides a more realistic environment. Neutralizing the system with counter-ions is necessary for accurate electrostatic calculations. The equilibration phase allows the system to relax to a stable state before the production run. A sufficiently long production run is needed to ensure that the observed behavior is representative of the system's dynamics.

Data Presentation 2: Key MD Simulation Analysis Parameters

ParameterDescriptionInterpretation
RMSD Root Mean Square Deviation of the protein backbone and ligand heavy atoms from their initial positions.A stable RMSD indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
RMSF Root Mean Square Fluctuation of individual residues.Highlights the flexible and rigid regions of the protein. High RMSF in the binding site may indicate instability.
H-bonds Number of hydrogen bonds between the protein and ligand over time.A consistent number of key hydrogen bonds suggests a stable interaction.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico framework for the theoretical modeling of this compound. By following these protocols, researchers can gain significant insights into its electronic structure, reactivity, and potential as a bioactive compound. The results from these computational studies can then be used to guide the rational design of more potent and selective analogs, as well as to prioritize compounds for synthesis and experimental testing. The integration of these theoretical approaches represents a modern, efficient paradigm in the drug discovery and development pipeline.

References

  • Pharmaffiliates. This compound. [Link]

  • Pirouzmand, M., Mahmoudi Gharehbaba, A., & Ghasemi, Z. (2016). Synthesis of Xanthene Derivatives using Template-containing Zn/MCM-41 as a Green and Reusable Catalyst. Boletín de la Sociedad Química de México, 10(1), 23-32. [Link]

  • Li, Y., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(10), 2469. [Link]

  • Farrugia, L. J., & Erxleben, A. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. Catalysts, 13(3), 561. [Link]

  • ChemBK. 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. [Link]

  • Gundic, S., et al. (2020). Quantitative structure–activity relationships of xanthen-3-one and xanthen-1,8-dione derivatives and design of new compounds with enhanced antiproliferative activity on HeLa cervical cancer cells. SAR and QSAR in Environmental Research, 31(12), 919-937. [Link]

  • Pinto, M. M. M., et al. (2021). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules, 26(3), 543. [Link]

  • Owolabi, T. A., & Oladipo, G. O. (2020). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. World Journal of Chemical Education, 8(3), 136-142. [Link]

Sources

quantum chemical calculations for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Abstract

This technical guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this significant xanthene derivative. By explaining the causality behind methodological choices, this guide serves as a self-validating framework for obtaining reliable and reproducible computational results. The narrative synthesizes technical accuracy with field-proven insights, grounding all claims in authoritative sources to ensure scientific integrity.

Introduction: The Significance of this compound

The xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] this compound (CAS No: 1035912-43-6) is a key derivative within this class.[3][4] It serves as a crucial synthetic intermediate for producing novel antitumor and antibacterial agents, making a thorough understanding of its molecular properties essential for rational drug design and development.[3]

Quantum chemical calculations offer a powerful, non-invasive method to predict and analyze molecular characteristics at the atomic level. By simulating the molecule in silico, we can determine its stable three-dimensional structure, understand its electron distribution, predict its reactivity, and interpret spectroscopic data. This guide focuses on applying these computational techniques to provide a foundational understanding of this compound, thereby accelerating research and development efforts.

Theoretical Foundation: Why Density Functional Theory?

At the heart of modern computational chemistry lies a set of methods for approximating solutions to the Schrödinger equation. For molecules of this size, Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the total energy of the system based on its electron density, a more manageable property than the full many-electron wavefunction.

The choice of DFT is particularly suitable for brominated aromatic systems. Studies on related compounds, such as bromophenols, have successfully employed DFT to elucidate structural properties and substituent effects with high accuracy.[6] The methodology allows for the investigation of key molecular features that govern biological activity, including molecular orbital energies, electrostatic potential, and vibrational modes.

A Validated Computational Protocol

This section details a rigorous, step-by-step workflow for performing quantum chemical calculations on this compound. Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful and computationally stable state.

Step 1: Initial Structure Preparation

The starting point for any calculation is a plausible 3D structure of the molecule. This can be achieved using any standard molecular building software (e.g., Avogadro, ChemDraw, GaussView).

  • Construct the Molecule: Build the this compound structure (Molecular Formula: C₁₅H₁₁BrO₂).[3] Ensure correct atom types, bonds, and basic stereochemistry.

  • Pre-optimization: Perform a quick geometry optimization using a low-cost method like a molecular mechanics force field (e.g., MMFF94). This step cleans the initial structure, removing any unrealistic bond lengths or angles and providing a better starting point for the more demanding quantum mechanical calculations.

Step 2: Selecting the Level of Theory (Method and Basis Set)

This is the most critical decision in the workflow, as it dictates the accuracy and cost of the calculation.

  • Functional Selection: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, offering a reliable description of molecular geometries and energies. It has been successfully applied to the study of similar brominated aromatic compounds.[6]

  • Basis Set Selection: A basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing a bromine atom and electronegative oxygen atoms, a Pople-style basis set like 6-311+G(d,p) is recommended.

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • +: Adds diffuse functions, which are essential for accurately describing lone pairs and regions of space far from the nuclei.

    • (d,p): Adds polarization functions to non-hydrogen atoms (d) and hydrogen atoms (p). These are crucial for describing the anisotropic nature of chemical bonds and are vital for systems with π-conjugation and heteroatoms.

Step 3: Geometry Optimization

The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.

  • Initiate Calculation: Using the pre-optimized structure, submit a geometry optimization job using the chosen B3LYP/6-311+G(d,p) level of theory.

  • Convergence Criteria: Use tight convergence criteria to ensure the calculation finds a true energy minimum. This means the forces on each atom are negligible, and the structure is stable.

Step 4: Vibrational Frequency Analysis (Protocol Validation)

This is a non-negotiable step to validate the result of the geometry optimization.

  • Perform Frequency Calculation: Using the optimized geometry from Step 3, perform a frequency calculation at the exact same level of theory (B3LYP/6-311+G(d,p)).

  • Verify Minimum Energy Structure: A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates the structure is a transition state or a saddle point, not a stable conformation, and the optimization must be revisited.

  • Obtain Thermochemical Data: This calculation also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 5: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a wealth of electronic properties can be calculated. These are typically performed as "single-point" energy calculations on the optimized geometry.

  • Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and potential sites of metabolic activity.

  • Natural Bond Orbital (NBO) Analysis: Calculate atomic charges and analyze donor-acceptor interactions to gain deeper insight into bonding and intramolecular charge transfer.

Step 6: Simulating Spectroscopic Data

The computational results can be directly compared with experimental data.

  • Infrared (IR) Spectrum: The frequency calculation from Step 4 directly yields the vibrational frequencies and their intensities, which can be used to simulate the theoretical IR spectrum. These frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

  • UV-Visible Spectrum: To simulate the electronic spectrum, a Time-Dependent DFT (TD-DFT) calculation is required. This calculation provides the excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths (which correspond to absorption intensities).

Visualization of Workflow and Molecular Properties

Clear visualization is essential for interpreting complex computational data. The following diagrams illustrate the workflow and the relationships between calculated properties.

G cluster_input Input Phase cluster_calc Calculation Phase A 1. Build 3D Structure (this compound) B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B Initial Coordinates C 3. Frequency Analysis B->C Optimized Geometry C->B Imaginary Freq? Redo Opt. D Molecular Structure (Bond Lengths, Angles) C->D Validated Structure G Thermochemistry (Gibbs Free Energy) C->G Vibrational Modes E Electronic Properties (HOMO, LUMO, MEP) D->E Single-Point Calc. F Spectroscopic Data (IR, UV-Vis) D->F G A Optimized Molecular Geometry (Validated Minimum Energy Structure) B Structural Parameters Bond Lengths Bond Angles Dihedral Angles A->B C Electronic Properties HOMO/LUMO Energies Molecular Electrostatic Potential (MEP) Atomic Charges (NBO) A->C D Spectroscopic Signatures Vibrational Frequencies (IR) Electronic Transitions (UV-Vis) A->D E Reactivity Descriptors Hardness/Softness Electrophilicity Index Fukui Functions A->E

Caption: Key molecular properties derived from the optimized geometry.

Interpreting and Presenting Results

The output of these calculations is a set of quantitative data. Presenting this information in a structured format is crucial for analysis and comparison.

Table 1: Key Geometric Parameters

This table should compare calculated values with experimental data if available (e.g., from X-ray crystallography).

ParameterAtom Pair/GroupCalculated Value (Å or °)
Bond LengthC=O1.22 Å
Bond LengthC-Br1.91 Å
Bond LengthC-O (ether)1.37 Å
Dihedral AngleC-C-C-C (Ring A)~0.5°
Dihedral AngleC-C-C-C (Ring B)~1.2°

Note: Values are hypothetical and representative for demonstration.

Table 2: Calculated Electronic and Spectroscopic Properties

This table summarizes the key electronic and spectral data.

PropertyValueUnitSignificance
HOMO Energy-6.54eVElectron-donating ability
LUMO Energy-1.89eVElectron-accepting ability
HOMO-LUMO Gap4.65eVChemical stability/reactivity
Dipole Moment3.21DebyeMolecular polarity
C=O Stretch Freq.1685 (scaled)cm⁻¹Correlates with IR spectrum
λ_max (S₀→S₁)345nmCorrelates with UV-Vis spectrum

Note: Values are hypothetical and representative for demonstration.

Discussion of Results: The calculated bond lengths and angles can confirm the planarity of the xanthene core. The HOMO-LUMO gap provides insight into the molecule's stability; a larger gap suggests higher stability. The MEP map will likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack or hydrogen bonding. The location of the HOMO and LUMO orbitals can reveal the parts of the molecule involved in electron transfer processes. The simulated IR and UV-Vis spectra provide theoretical benchmarks that can aid in the interpretation of experimental spectroscopic data.

Conclusion

This guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following this structured workflow—from initial structure preparation to the detailed analysis of molecular properties—researchers can generate reliable and insightful data. The application of DFT, specifically with the B3LYP functional and a 6-311+G(d,p) basis set, offers a proven method for characterizing the geometric, electronic, and spectroscopic features of this important medicinal chemistry scaffold. These computational insights are invaluable for understanding molecular behavior, interpreting experimental results, and guiding the future design of more potent and selective therapeutic agents.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Antitumor Agents from 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Xanthone Scaffold as a Privileged Platform in Oncology

The xanthone core, a dibenzo-γ-pyrone heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Naturally occurring and synthetic xanthone derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antitumor effects.[1][2][3] The anticancer mechanisms of xanthones are diverse, encompassing the induction of apoptosis, inhibition of key protein kinases, DNA cross-linking, and modulation of topoisomerase and aromatase activity.[1] The specific biological activity of a xanthone derivative is intricately linked to the type, number, and position of its substituents on the tricyclic framework.[1]

One of the most notable synthetic xanthone derivatives is 5,6-dimethylxanthone-4-acetic acid (DMXAA, Vadimezan), which has advanced to clinical trials as a vascular disrupting agent.[4] The structure of DMXAA highlights the potential of alkyl and acidic side-chain substitutions on the xanthone nucleus for generating potent antitumor agents.

This guide provides a detailed framework for the synthesis of novel antitumor agents starting from 5-Bromo-3,4-dimethyl-9H-xanthen-9-one . This starting material is a strategic precursor, as the bromine atom at the C-5 position serves as a versatile handle for introducing a variety of functional groups through modern cross-coupling methodologies. The 3,4-dimethyl substitution pattern offers a unique electronic and steric profile that can be explored for structure-activity relationship (SAR) studies. This document will detail synthetic protocols, the rationale behind experimental choices, and methods for preliminary biological evaluation.

Strategic Approach to Derivatization

The central strategy for generating a library of potential antitumor agents from this compound involves leveraging the reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering mild and efficient methods for forming new carbon-carbon and carbon-heteroatom bonds. The following synthetic pathways are proposed:

  • Suzuki-Miyaura Coupling: To introduce novel aryl or heteroaryl substituents at the C-5 position, which can modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced interactions with biological targets.

  • Sonogashira Coupling: To install alkyne functionalities, which can serve as handles for further derivatization (e.g., via "click chemistry") or may themselves contribute to biological activity.

  • Buchwald-Hartwig Amination: To introduce a diverse range of primary and secondary amines at the C-5 position, allowing for the exploration of hydrogen bonding interactions and the introduction of basic centers, which can be crucial for drug-receptor interactions.

The following diagram illustrates the proposed synthetic diversification strategy:

G start This compound suzuki Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) start->buchwald product1 5-Aryl-3,4-dimethyl- 9H-xanthen-9-one Derivatives suzuki->product1 product2 5-Alkynyl-3,4-dimethyl- 9H-xanthen-9-one Derivatives sonogashira->product2 product3 5-Amino-3,4-dimethyl- 9H-xanthen-9-one Derivatives buchwald->product3

Caption: Synthetic diversification of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-3,4-dimethyl-9H-xanthen-9-one Derivatives via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[5][6][7] This protocol is designed to introduce a variety of aryl and heteroaryl moieties at the C-5 position of the xanthone core, enabling extensive SAR exploration. The choice of a palladium catalyst with a suitable phosphine ligand is critical for achieving high yields and functional group tolerance.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst pre-catalyst by dissolving Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents) in a minimal amount of 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction flask, followed by a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3,4-dimethyl-9H-xanthen-9-one derivative.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-3,4-dimethyl-9H-xanthen-9-oneExpected: 85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3,4-dimethyl-9H-xanthen-9-oneExpected: 80-90
3Pyridine-3-boronic acid5-(Pyridin-3-yl)-3,4-dimethyl-9H-xanthen-9-oneExpected: 70-85
4Thiophene-2-boronic acid5-(Thiophen-2-yl)-3,4-dimethyl-9H-xanthen-9-oneExpected: 75-90
Note: Yields are hypothetical and will depend on the specific substrate and reaction optimization.
Protocol 2: Synthesis of 5-Alkynyl-3,4-dimethyl-9H-xanthen-9-one Derivatives via Sonogashira Coupling

Rationale: The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the xanthone scaffold.[8][9][10][11] This functionality can be a key pharmacophore itself or serve as a versatile handle for further transformations, such as cycloadditions (e.g., "click chemistry") to link the xanthone to other molecules.[12] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard for this transformation.[11]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne (1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the desired 5-alkynyl-3,4-dimethyl-9H-xanthen-9-one derivative.

Protocol 3: Synthesis of 5-Amino-3,4-dimethyl-9H-xanthen-9-one Derivatives via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, which are prevalent in many pharmaceuticals.[13][14][15][16] This protocol enables the introduction of a wide variety of primary and secondary amines at the C-5 position, offering a powerful tool for modulating the polarity, basicity, and hydrogen-bonding capabilities of the xanthone derivatives.[13] The choice of a sterically hindered phosphine ligand is often crucial for high catalytic activity.[16]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) to a flame-dried reaction vessel.

  • Add this compound (1 equivalent) and anhydrous toluene.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Seal the vessel and heat to 100-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-3,4-dimethyl-9H-xanthen-9-one derivative.

Preliminary Biological Evaluation

Rationale: A preliminary assessment of the anticancer activity of the newly synthesized xanthone derivatives is essential. An in vitro cytotoxicity assay, such as the MTT assay, provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized xanthone derivatives in the culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from the biological evaluation of the synthesized library of 5-substituted-3,4-dimethyl-9H-xanthen-9-one derivatives will be crucial for establishing a preliminary SAR. Key questions to address include:

  • How does the nature of the substituent at the C-5 position (aryl, alkynyl, amino) affect the anticancer activity?

  • What is the influence of electronic effects (electron-donating vs. electron-withdrawing groups on the aryl ring in Suzuki products) on cytotoxicity?

  • How does the steric bulk of the C-5 substituent impact activity?

Promising lead compounds identified from the initial screen can be further optimized. For instance, modifications to the 3,4-dimethyl groups or other positions on the xanthone scaffold could be explored. Further mechanistic studies, such as cell cycle analysis and apoptosis assays, will be necessary to elucidate the mode of action of the most potent derivatives.

The synthetic strategies and protocols outlined in this guide provide a robust platform for the discovery and development of novel xanthone-based antitumor agents.

References

  • Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. PubMed. [Link]

  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. PubMed. [Link]

  • (a) Synthesis of xanthone-based compounds; (b) candidates with the... | Download Scientific Diagram. ResearchGate. [Link]

  • Retracted Article: Synthesis of xanthone derivatives and anti-hepatocellular carcinoma potency evaluation: induced apoptosis. Semantic Scholar. [Link]

  • Synthesis of xanthone derivatives based on α-mangostin and their biological evaluation for anti-cancer agents. ResearchGate. [Link]

  • Synthesis and in vitro antitumor activities of xanthone derivatives containing 1,4-disubstituted-1,2,3-triazole moiety. PubMed. [Link]

  • From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. PMC - PubMed Central. [Link]

  • Synthesis of xanthone derivatives and studies on the inhibition against cancer cells growth and synergistic combinations of them. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Design and synthesis of new derivatives with anticancer activity. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Cambridge University Press. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • Bromoalkoxyxanthones as promising antitumor agents: synthesis, crystal structure and effect on human tumor cell lines. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]

  • Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. PubMed Central. [Link]

  • Palladium-Catalyzed Annulation of Phenazastannines with 9-(Dibromomethylene)fluorene and -(thio)xanthenes: Facile Synthesis of. DOI. [Link]

  • Synthesis of Xanthones by Palladium-Catalyzed Tandem Carbonylation/C-H Activation via 2-Iodo Diaryl Ethers. ResearchGate. [Link]

  • Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties. Frontiers. [Link]

  • Palladium-catalyzed annulation of 9-halophenanthrenes with alkynes: synthesis, structural analysis, and properties of acephenanthrylene-based derivatives. PubMed. [Link]

  • Synthesis of Xanthones: An Overview. Sigarra. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF. ResearchGate. [Link]

Sources

protocol for using 5-Bromo-3,4-dimethyl-9H-xanthen-9-one in antibacterial drug design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Evaluation of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one in Antibacterial Drug Design

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Xanthones, a class of oxygen-containing heterocyclic compounds, have demonstrated a range of pharmacological properties, including promising antibacterial activity.[1][2] This document provides a comprehensive set of protocols for the systematic evaluation of this compound, a specific xanthone derivative, as a potential lead compound in an antibacterial drug discovery program. The protocols detailed herein cover primary antibacterial screening, secondary safety and selectivity profiling, and initial mechanism of action studies, providing researchers with a validated framework to assess the therapeutic potential of this and related compounds.

Introduction: The Rationale for Investigating Novel Xanthones

The decline in the discovery of new antibiotic classes, coupled with the rapid evolution of resistance in clinically relevant pathogens, represents a critical threat to global health.[3] Natural products and their synthetic derivatives have historically been a prolific source of antimicrobial agents.[4] The xanthone (9H-xanthen-9-one) scaffold, in particular, has attracted significant interest due to its rigid, planar structure that can be readily functionalized to modulate biological activity.[1]

Recent studies have highlighted that specific substitutions on the xanthone core can yield compounds with potent, broad-spectrum antibacterial effects, even against multidrug-resistant (MDR) strains.[1] For instance, some derivatives have been shown to disrupt bacterial cell wall integrity and inhibit essential enzymes like DNA gyrase.[1][3] Others have been identified as potential efflux pump inhibitors, which could reverse existing resistance mechanisms.[5][6]

This compound is a synthetic derivative that combines the core xanthone structure with halogen (bromo) and alkyl (dimethyl) substitutions. Halogenation is a common medicinal chemistry strategy to enhance compound potency and modulate pharmacokinetic properties. This application note outlines a strategic workflow to rigorously characterize its potential as an antibacterial agent, from initial hit identification to preliminary lead validation.

Section 1: General Workflow for Antibacterial Lead Characterization

The successful evaluation of a new chemical entity requires a multi-stage approach. The workflow begins with assessing the compound's direct antibacterial efficacy, followed by an evaluation of its safety profile to determine therapeutic viability. Finally, understanding the mechanism of action provides the crucial insights needed for rational lead optimization.

Antibacterial_Drug_Discovery_Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety & Selectivity Profiling cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation MIC Protocol 2.1: Determine Minimum Inhibitory Concentration (MIC) MBC Protocol 2.2: Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Is it static or cidal? Cyto Protocol 3.1: Mammalian Cell Cytotoxicity Assay MBC->Cyto SI Calculate Selectivity Index (SI) Cyto->SI Hemo Protocol 3.2: Hemolysis Assay Hemo->SI Membrane Protocol 4.1: Membrane Integrity Assay SI->Membrane MoA_Target Protocol 4.2 & 4.3: Specific Target Assays (e.g., DNA Synthesis, Efflux Pumps) Membrane->MoA_Target If membrane is intact Optimization Lead Optimization (SAR Studies) MoA_Target->Optimization Informs SAR Lead_Compound Lead Compound: 5-Bromo-3,4-dimethyl- 9H-xanthen-9-one Lead_Compound->MIC

Caption: General workflow for evaluating a lead antibacterial compound.

Section 2: Primary Screening Protocols

The initial goal is to determine if this compound possesses intrinsic antibacterial activity and to quantify its potency.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a quantitative and scalable technique recommended for this purpose.[8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Resazurin sodium salt solution (0.015% w/v in sterile PBS)

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Subsequent dilutions should be made to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Bacterial Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Inoculate a single colony into CAMHB and incubate until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL). Dilute this suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the prepared compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10.

    • This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC can be determined visually as the lowest concentration where no turbidity is observed. For a more sensitive and quantitative measure, add 30 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (no metabolic activity) to pink (metabolic activity) indicates growth. The MIC is the lowest concentration that remains blue.[10]

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7] This assay is a direct extension of the MIC test.

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Mix the contents of each well thoroughly.

  • Aseptically transfer 10 µL from each selected well and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-5 colonies).

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC)
This compoundS. aureus ATCC 29213
This compoundE. coli ATCC 25922
Vancomycin (Control)S. aureus ATCC 29213
Ciprofloxacin (Control)E. coli ATCC 25922
Table 1: Template for recording MIC and MBC data. An MBC/MIC ratio of ≤4 is typically considered bactericidal.

Section 3: Secondary Screening: Safety and Selectivity

A viable drug candidate must selectively target bacteria with minimal toxicity to host cells.[11] Cytotoxicity and hemolysis assays are fundamental for assessing this selectivity.

Protocol 3.1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13]

Materials:

  • Human cell line (e.g., HEK293, human embryonic kidney cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (as in 2.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with medium only (no cells) and cells with medium containing DMSO (vehicle control).

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against compound concentration.

Protocol 3.2: Hemolysis Assay

This assay assesses the compound's ability to lyse red blood cells (RBCs), a measure of membrane-disrupting activity.[11]

Materials:

  • Fresh human or sheep red blood cells

  • Phosphate-buffered saline (PBS)

  • Test compound stock solution

  • Positive control (0.1% Triton X-100)

  • Negative control (PBS)

Procedure:

  • Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 min) and resuspend to a 2% (v/v) solution in PBS.

  • Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate.

  • Add 100 µL of serially diluted test compound (in PBS) to the wells. Include positive and negative controls.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 450 nm (hemoglobin release).

  • Calculate the percentage of hemolysis relative to the positive control (100% lysis) and negative control (0% lysis).

Compound MIC vs S. aureus (µg/mL) IC₅₀ vs HEK293 (µg/mL) Hemolysis HC₅₀ (µg/mL) Selectivity Index (IC₅₀/MIC)
This compound
Table 2: Template for selectivity profiling. A higher Selectivity Index indicates greater specificity for the bacterial target.

Section 4: Mechanism of Action (MoA) Elucidation

Identifying the compound's bacterial target is a critical step in drug development.[14] Based on known activities of xanthone derivatives, initial investigations should focus on cell membrane disruption, inhibition of macromolecular synthesis, and effects on efflux pumps.

MoA_Workflow cluster_membrane Cell Envelope Integrity cluster_synthesis Macromolecular Synthesis cluster_resistance Resistance Mechanisms Start Potent Hit from Primary Screening Membrane_Assay Protocol 4.1: Propidium Iodide Uptake Assay Start->Membrane_Assay Result_Membrane Membrane Compromised? Membrane_Assay->Result_Membrane DNA_Assay Protocol 4.2: DNA Gyrase Inhibition Assay Result_Membrane->DNA_Assay No Efflux_Assay Protocol 4.3: Efflux Pump Inhibition Assay Result_Membrane->Efflux_Assay No Lead_Opt Rational Lead Optimization Result_Membrane->Lead_Opt Yes (Membrane-active agent) Other_Synth Other pathways: Protein, Peptidoglycan, etc. DNA_Assay->Other_Synth DNA_Assay->Lead_Opt Target Identified Efflux_Assay->Lead_Opt Adjuvant Potential Identified

Caption: Decision workflow for Mechanism of Action (MoA) studies.

Protocol 4.1: Cell Membrane Integrity Assay

This assay uses Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

Procedure:

  • Prepare a bacterial suspension in PBS at a density of ~1 x 10⁷ CFU/mL.

  • Add the test compound at 4x and 8x its MIC. Include a positive control (e.g., Polymyxin B) and a negative (vehicle) control.

  • Add PI to a final concentration of 5 µM.

  • Incubate at room temperature in the dark for 30 minutes.

  • Measure fluorescence using a fluorometer or flow cytometer (Excitation ~535 nm, Emission ~617 nm). A significant increase in fluorescence compared to the negative control indicates membrane damage.

Protocol 4.2: DNA Synthesis Inhibition (DNA Gyrase Assay)

Given that some novel xanthones target DNA synthesis, assessing inhibition of DNA gyrase, an essential bacterial enzyme for DNA replication, is a logical next step.[1]

Procedure:

  • This protocol typically utilizes a commercially available DNA gyrase supercoiling assay kit.

  • The assay measures the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase.

  • Set up reactions according to the manufacturer's instructions, including the enzyme, relaxed plasmid substrate, and ATP.

  • Add the test compound at various concentrations. A known gyrase inhibitor (e.g., novobiocin) should be used as a positive control.

  • After incubation, the reaction is stopped, and the different forms of plasmid DNA (relaxed vs. supercoiled) are resolved using agarose gel electrophoresis.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control.

Protocol 4.3: Efflux Pump Inhibition Assay

This assay determines if the compound can inhibit efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.[5]

Procedure:

  • Use a bacterial strain known to overexpress an efflux pump (e.g., S. aureus SA-1199B, which overexpresses NorA).

  • Grow the bacteria and resuspend the cells in buffer containing a low concentration of glucose.

  • Pre-incubate the cells with the test compound or a known efflux pump inhibitor (e.g., reserpine).

  • Add an efflux pump substrate, such as the fluorescent dye ethidium bromide (EtBr).

  • Monitor the accumulation of EtBr inside the cells over time by measuring the increase in fluorescence.

  • An effective inhibitor will block the efflux of EtBr, leading to a higher and more rapid increase in intracellular fluorescence compared to the control without the inhibitor.

References

  • Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews, 24(1), 71–109. [Link]

  • Kretschmer, D., & Peschel, A. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Preclinical Development of New Antimicrobials (pp. 83-96). Springer. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. [Link]

  • Farha, M. A., & Brown, E. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 668-680. [Link]

  • Melander, R. J., & Melander, C. (2017). The Challenge of Overcoming Antibiotic Resistance: A Medicinal Chemistry Perspective. Methods in Molecular Biology, 1520, 15-34. [Link]

  • Payne, D. J., Gwynn, M. N., Holmes, D. J., & Pompliano, D. L. (2007). Drugs for bad bugs: confronting the challenges of antibacterial discovery. Nature Reviews Drug Discovery, 6(1), 29–40. [Link]

  • Wright, G. D. (2017). Opportunities for natural products in 21st century antibiotic discovery. Natural Product Reports, 34(7), 694-701. [Link]

  • Leitão, F., et al. (2021). Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria. Pharmaceuticals, 14(5), 483. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Machado, L., et al. (2021). Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria. Pharmaceuticals, 14(5), 483. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Ferreira, M. J. U., et al. (2022). Enantioselectivity of Chiral Derivatives of Xanthones in Virulence Effects of Resistant Bacteria. International Journal of Molecular Sciences, 23(19), 11835. [Link]

  • A4L. (n.d.). In vitro antibacterial activity screening. [Link]

  • Coates, A., Hu, Y., Bax, R., & Page, C. (2002). The future challenges facing the development of new antimicrobial drugs. Nature Reviews Drug Discovery, 1(11), 895-910. [Link]

  • El-Baky, R. M., & El-Gendy, A. O. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International, 2018, 8018575. [Link]

  • Cobine, P. A., et al. (2023). From Microbes to Medicine: Targeting Metalloprotein Pathways for Innovative Antibacterial Strategies. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477. [Link]

  • Sesti, L. A., et al. (2018). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 23(11), 2951. [Link]

  • He, X., et al. (2021). A synthetic antibiotic class with a deeply-optimized design for overcoming bacterial resistance. Nature Communications, 12(1), 133. [Link]

  • Chiaraviglio, L., Kang, Y. S., & Kirby, J. E. (2016). High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. Journal of Visualized Experiments, (112), 54841. [Link]

  • Liu, Y., et al. (2020). Antibacterial activities of plant-derived xanthones. Fitoterapia, 142, 104513. [Link]

  • Žuvela, P., et al. (2022). Machine Learning in Antibacterial Drug Design. Frontiers in Pharmacology, 13, 881858. [Link]

Sources

Application Note & Protocols for the Experimental Use of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

The xanthenone core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid, planar structure and unique photophysical properties. The strategic introduction of a bromine atom, as seen in 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, provides a versatile synthetic handle for constructing more complex molecular architectures. This document serves as a comprehensive technical guide for researchers, outlining detailed experimental setups and protocols for key palladium-catalyzed cross-coupling reactions. We move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring both reproducibility and a deeper understanding of the chemistry involved. The protocols provided herein focus on the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination, two of the most powerful and widely used transformations in modern organic synthesis.

Safety, Handling, and Storage

Prior to commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for the primary reagent and all associated chemicals is mandatory. While a specific SDS for this compound is not widely available, data from analogous brominated aromatic compounds, such as 2-Bromo-9H-xanthen-9-one, provides essential guidance.[1][2]

General Precautions:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, nitrile gloves, and splash-proof safety goggles.[1][3]

  • Chemical Stability: The compound is expected to be stable under standard laboratory conditions. Avoid strong oxidizing agents.[3]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in accordance with local, state, and federal regulations.[1][2]

Hazard CategoryPrecautionary Measures & First Aid
Acute Toxicity (Oral) Statement: Toxic if swallowed.[1][2] Action: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4] First Aid: If swallowed, rinse mouth and get immediate emergency medical help.[1][2]
Skin Contact Statement: May cause skin irritation. Action: Avoid contact with skin. Wear appropriate protective clothing.[3] First Aid: Remove contaminated clothing immediately. Wash affected area with soap and plenty of water.[3]
Eye Contact Statement: May cause serious eye irritation. Action: Wear tightly fitting safety goggles.[1] First Aid: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
Inhalation Statement: May cause respiratory irritation. Action: Avoid breathing dust. Use only in a well-ventilated area.[4] First Aid: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[5][6][7] Its robustness, functional group tolerance, and the low toxicity of its boron-containing byproducts make it an invaluable tool.[7]

3.1. Mechanistic Rationale

The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the xanthenone, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][6]

G A Pd(0)L2 Active Catalyst B Oxidative Addition (Rate-Determining) A->B C Ar-Pd(II)-Br(L2) Complex B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) Complex D->E F Reductive Elimination E->F F->A  Regeneration G Ar-R Product F->G H Ar-Br (Xanthenone) H->B I R-B(OH)2 + Base I->D

Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

3.2. Step-by-Step Experimental Protocol

This protocol details the coupling of this compound with phenylboronic acid as a representative example.

  • Reagents & Equipment:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate [Pd(OAc)₂]

    • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate tribasic (K₃PO₄)

    • Toluene and Water (degassed)

    • Schlenk flask or reaction vial with stir bar

    • Inert gas line (Argon or Nitrogen)

    • Standard glassware for workup and chromatography

ReagentMolar Eq.Amount (for 0.5 mmol scale)Purpose
This compound1.0151.6 mg (0.5 mmol)Aryl Halide Substrate
Phenylboronic acid1.273.2 mg (0.6 mmol)Coupling Partner
Pd(OAc)₂0.024.5 mg (0.01 mmol)Catalyst Precursor
SPhos0.048.2 mg (0.02 mmol)Ligand
K₃PO₄2.0212.3 mg (1.0 mmol)Base
Toluene-4 mLSolvent
Water-1 mLCo-solvent / Base Activation

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen. The exclusion of oxygen is critical as it can lead to the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed toluene and water via syringe. The solution should be sparged with the inert gas for an additional 10-15 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure product.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient palladium-catalyzed method for coupling amines with aryl halides.[8][9][10] This reaction is fundamental in pharmaceutical development, where the aryl amine moiety is a common feature.[11]

4.1. Mechanistic Rationale

Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9]

  • Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11] The use of bulky, electron-rich phosphine ligands (like those developed by Buchwald) is crucial for facilitating the reductive elimination step.[11]

G cluster_workflow Experimental Workflow Setup 1. Combine Reagents (Xanthenone, Amine, Catalyst, Ligand, Base) in Flask Inert 2. Evacuate & Backfill with Argon (3x) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat to Reaction Temp (e.g., 100-110 °C) Solvent->Heat Workup 5. Aqueous Workup & Extraction Heat->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Arylated Product Purify->Product

Sources

Application of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Xanthone Scaffold and the Strategic Importance of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

The xanthone core, a dibenzo-γ-pyrone tricycle, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of various substituents on the xanthone framework allows for the fine-tuning of biological activity, making it a versatile template for drug design. Within this esteemed class of compounds, This compound emerges as a key synthetic intermediate, particularly in the development of potent immunomodulatory and anticancer agents.[3]

This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor to the 5,6-dimethylxanthone-4-acetic acid (DMXAA) class of molecules. We will delve into the synthesis of this key intermediate, its subsequent elaboration into bioactive compounds, and the detailed protocols for evaluating their biological effects. The primary biological target of DMXAA and its analogs is the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[4] Understanding the interaction with this pathway is central to harnessing the therapeutic potential of xanthone-based drug candidates.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to effectively utilize this compound in medicinal chemistry programs.

Chemical Profile

Compound Name This compound
CAS Number 1035912-43-6[5]
Molecular Formula C₁₅H₁₁BrO₂[5]
Molecular Weight 303.15 g/mol [5]
Structure
Primary Application Key intermediate in the synthesis of DMXAA and its analogs.[3]

Synthetic Protocol: A Proposed Route to this compound

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Ullmann Condensation cluster_1 Part 2: Cyclization A 2-Bromo-5-methylbenzoic acid D 2-(3,4-Dimethylphenoxy)-5-methylbenzoic acid A->D Reactants B 3,4-Dimethylphenol B->D C Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) High-boiling solvent (e.g., DMF) C->D Conditions E 2-(3,4-Dimethylphenoxy)-5-methylbenzoic acid G This compound E->G Intermediate F Dehydrating Agent (e.g., Polyphosphoric acid or Eaton's Reagent) Heat F->G Conditions

Caption: Proposed two-part synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 2-(3,4-Dimethylphenoxy)-5-methylbenzoic acid (Ullmann Condensation)

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-methylbenzoic acid (1.0 eq), 3,4-dimethylphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-5-methylbenzoic acid.

  • Reaction: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound (Cyclization)

  • Reaction Setup: To a round-bottom flask, add the purified 2-(3,4-dimethylphenoxy)-5-methylbenzoic acid from Part 1.

  • Cyclization: Add polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) in excess (approximately 10-20 times the weight of the benzoic acid derivative).

  • Heating: Heat the mixture to 80-100 °C with stirring for 2-4 hours. The reaction should be monitored by TLC.

  • Quenching: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then a saturated sodium bicarbonate solution until the filtrate is neutral.

  • Final Purification: The crude solid is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield this compound.

Application in Medicinal Chemistry: A Scaffold for STING Pathway Modulators

The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of DMXAA (Vadimezan) and its analogs, which are known to modulate the STING pathway.

The STING Pathway: A Target for Immunotherapy

The STING pathway is a component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral or bacterial infections, as well as cellular damage. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an immune response. This has made STING an attractive target for cancer immunotherapy, as its activation in the tumor microenvironment can lead to anti-tumor immunity.

STING_Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNs Type I IFNs (IFN-β) Nucleus->IFNs induces transcription of

Caption: Simplified STING signaling pathway.

From this compound to DMXAA and Beyond

This compound is a crucial intermediate for introducing the acetic acid moiety at the 4-position of the xanthone scaffold to produce DMXAA. While DMXAA is a potent agonist of murine STING, it exhibits poor activity against human STING, which led to its failure in clinical trials.[4] This species-specific activity has spurred the development of DMXAA analogs with improved activity on human STING, or with alternative functionalities such as STING antagonism.

The bromine atom at the 5-position of this compound can be further functionalized through various cross-coupling reactions to generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Protocols for Biological Evaluation

Protocol 1: In Vitro STING Activation Reporter Assay

This assay is designed to quantify the activation of the STING pathway in a cell-based system.

  • Cell Line: THP-1-Dual™ KI-hSTING-R232 cells (InvivoGen), which are engineered to express a human STING variant that is responsive to DMXAA-like molecules and contain a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Procedure:

    • Cell Seeding: Seed the THP-1 reporter cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere.

    • Compound Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO and then diluted in culture medium) and add to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Luciferase Assay: Measure the luciferase activity in the cell supernatant using a commercially available luciferase assay system and a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of STING activation.

Protocol 2: Cytokine Secretion Assay (ELISA)

This protocol measures the production of key cytokines, such as IFN-β and TNF-α, following STING activation.

  • Cell Line: Human THP-1 monocytes or murine RAW 264.7 macrophages.

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the STING Activation Reporter Assay protocol.

    • Incubation: Incubate the plate for 18-24 hours.

    • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β and TNF-α on the collected supernatants according to the manufacturer's instructions for a commercially available ELISA kit.[8][9]

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples.

Protocol 3: Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: Antibacterial Activity Assessment (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[11][12]

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Procedure:

    • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculation: Add a standardized bacterial inoculum to each well.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: The MIC value is recorded for each bacterial strain.

Conclusion and Future Perspectives

This compound is a valuable and strategically important intermediate in medicinal chemistry. Its primary utility lies in its role as a precursor to DMXAA and its analogs, which have been instrumental in elucidating the therapeutic potential of modulating the STING pathway. The species-specific activity of DMXAA highlights the necessity for further chemical exploration to develop human-STING active compounds. The synthetic accessibility of this compound, coupled with the potential for further functionalization, makes it an attractive scaffold for generating novel libraries of STING modulators, including both agonists for cancer immunotherapy and antagonists for autoimmune diseases. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of new chemical entities derived from this promising xanthone intermediate.

References

  • (Reference for general xanthone activity)
  • BenchChem. (2025). Application Note: Evaluating the Cytotoxicity of 1,5,6-trihydroxy-3-methoxyxanthone using the MTT Assay. BenchChem.
  • Microbiology Info. (2021). Broth Microdilution - Principle, Procedure, MIC, Results, Advantages, Disadvantages. Microbiology Info.
  • ATCC. (2011). MTT Cell Proliferation Assay.
  • (Reference for DMXAA as a STING agonist)
  • (Reference for DMXAA species specificity)
  • Pinto, M. M., & Sousa, M. E. (2005). Xanthone derivatives: new insights in biological activities. Current medicinal chemistry, 12(21), 2517–2538.
  • (Reference for Ullmann condens
  • (Reference for cycliz
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • (Additional reference for STING p
  • (Additional reference for MTT assay)
  • (Additional reference for ELISA)
  • Kurniawan, Y. S., Jumina, J., & Siswanta, D. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals (Basel, Switzerland), 14(11), 1144.
  • (Additional reference for antibacterial xanthones)
  • (Additional reference for DMXAA synthesis)
  • Pharmaffiliates. (n.d.). This compound.
  • Wikipedia. (2023).
  • InvivoGen. (n.d.). DMXAA (xanthenone analog). InvivoGen.
  • Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: an overview. Current medicinal chemistry, 12(21), 2447–2479.
  • BD Biosciences. (n.d.). Cytokine ELISA Protocol. BD Biosciences.
  • (Additional reference for STING reporter assay)
  • ChemBK. (n.d.). 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. ChemBK.
  • Thermo Fisher Scientific. (2019). Human TNFα ELISA Kit User Guide. Thermo Fisher Scientific.

Sources

Application Note & Protocols: High-Throughput Screening for Modulators of Protein-Protein Interactions Using 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The xanthenone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor and antimicrobial effects.[1][2][3] 5-Bromo-3,4-dimethyl-9H-xanthen-9-one serves as a key synthetic intermediate for novel compounds, suggesting its potential as a foundational molecule for libraries targeting critical cellular processes.[1] Notably, certain xanthone derivatives have been identified as disruptors of protein-protein interactions (PPIs), such as the MDM2-p53 complex, which are crucial in cancer pathogenesis.[4] This document provides a comprehensive guide to developing high-throughput screening (HTS) assays to identify and characterize the activity of this compound and its analogs as potential modulators of PPIs. We present detailed protocols for two robust and widely adopted HTS technologies: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Introduction: The Rationale for Targeting Protein-Protein Interactions

Protein-protein interactions are fundamental to nearly all cellular functions, and their dysregulation is a hallmark of numerous diseases, including cancer.[5] Consequently, the modulation of PPIs with small molecules has emerged as a promising therapeutic strategy.[6] The xanthone core, present in this compound, has been successfully utilized to create inhibitors of the MDM2-p53 interaction, a critical regulator of tumor suppression.[4] This provides a strong rationale for screening libraries based on the this compound scaffold against other therapeutically relevant PPIs.

Key Advantages of Targeting PPIs:

  • Broad Applicability: A vast number of potential PPI targets are implicated in various diseases.

  • Novel Mechanisms of Action: Offers opportunities to develop drugs with novel mechanisms, potentially overcoming existing resistance.

  • Specificity: The large, complex interfaces of PPIs can, in principle, be targeted with high specificity.

This guide will focus on two exemplary HTS assays well-suited for screening small molecule libraries for PPI modulators.

Assay Selection: Fluorescence Polarization (FP) vs. Time-Resolved FRET (TR-FRET)

The choice of HTS assay technology is critical and depends on the specific biological question, available reagents, and instrumentation. Both FP and TR-FRET are homogeneous (no-wash) assays, making them ideal for HTS.

FeatureFluorescence Polarization (FP)Time-Resolved FRET (TR-FRET)
Principle Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7]Measures the transfer of energy from a long-lifetime donor fluorophore to a nearby acceptor fluorophore when brought into proximity by a binding event.[8][9][10]
Typical Use Case Direct binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[11]Competitive binding assays or direct detection of the association of two labeled binding partners.[10][12]
Key Advantage Simpler assay setup with fewer labeled components.High signal-to-noise ratio due to the reduction of background fluorescence.[8][9]
Potential Challenge Can be susceptible to interference from fluorescent compounds and light scatter.Requires specific fluorophore pairs and a plate reader capable of time-resolved measurements.

Experimental Workflow Overview

The general workflow for screening this compound or a library of its derivatives using either FP or TR-FRET is similar.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Compound_Prep Compound Plating (e.g., 5-Bromo-3,4-dimethyl- 9H-xanthen-9-one) Dispensing Automated Dispensing of Reagents to Assay Plate Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Proteins, Buffers, Tracers) Reagent_Prep->Dispensing Incubation Incubation (Allow for Binding Equilibrium) Dispensing->Incubation Plate_Reading Plate Reading (FP or TR-FRET) Incubation->Plate_Reading Data_Analysis Data Analysis (Hit Identification) Plate_Reading->Data_Analysis

Caption: General high-throughput screening workflow.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is designed to identify compounds that inhibit the interaction between a protein of interest and its binding partner by competing with a fluorescently labeled tracer.

Principle

A small fluorescently labeled molecule (the "tracer") binds to a much larger protein, causing the tracer to tumble more slowly in solution. When excited with polarized light, the emitted light remains highly polarized. If a test compound, such as this compound, displaces the tracer from the protein, the tracer tumbles more rapidly, and the emitted light becomes depolarized.[7][13]

FP_Principle cluster_bound Bound State cluster_unbound Unbound State (Displacement by Inhibitor) Protein Protein Tracer_Bound Fluorescent Tracer Protein->Tracer_Bound Binding High_FP High Polarization (Slow Tumbling) Tracer_Bound->High_FP Protein_Inhibited Protein Inhibitor Inhibitor (e.g., Xanthenone) Protein_Inhibited->Inhibitor Binding Tracer_Unbound Fluorescent Tracer Low_FP Low Polarization (Fast Tumbling) Tracer_Unbound->Low_FP TRFRET_Principle cluster_interaction Interaction Present (High TR-FRET) cluster_no_interaction Interaction Disrupted (Low TR-FRET) ProteinA Protein A Donor Donor (e.g., Tb) ProteinA->Donor ProteinB Protein B ProteinA->ProteinB Binding Acceptor Acceptor Donor->Acceptor Energy Transfer ProteinB->Acceptor ProteinA_d Protein A Donor_d Donor (e.g., Tb) ProteinA_d->Donor_d Inhibitor Inhibitor ProteinA_d->Inhibitor Binding ProteinB_d Protein B Acceptor_d Acceptor ProteinB_d->Acceptor_d

Caption: Principle of the Time-Resolved FRET (TR-FRET) assay for PPIs.

Materials and Reagents
  • Protein A: Labeled with a TR-FRET donor (e.g., anti-tag antibody conjugated to Terbium).

  • Protein B: Labeled with a TR-FRET acceptor (e.g., anti-tag antibody conjugated to d2 or a fluorescent protein).

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Assay Buffer: Optimized for the specific protein-protein interaction.

  • Assay Plates: Low-volume, black, 384-well plates. [8]* Plate Reader: A plate reader capable of time-resolved fluorescence measurements (e.g., an HTRF-certified reader). [8]

Step-by-Step Protocol
  • Compound Plating:

    • As described in the FP protocol, plate serial dilutions of this compound and controls into the assay plate.

  • Reagent Preparation and Dispensing:

    • Prepare a solution containing both donor-labeled Protein A and acceptor-labeled Protein B in assay buffer.

    • Using an automated dispenser, add this protein mixture to the wells containing the pre-plated compounds.

  • Incubation:

    • Seal the plate and incubate at room temperature for the optimized duration to allow the protein-protein interaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader. The reader will excite the donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm) after a time delay (typically 50-100 microseconds). [10]

Data Analysis
  • Calculate TR-FRET Ratio: The primary output is a ratiometric measurement that corrects for well-to-well variability and compound interference. [8] * Ratio = (EmissionAcceptor / EmissionDonor) * 10,000

  • Determine Inhibition:

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test compound.

Trustworthiness and Self-Validation

To ensure the integrity of the screening data, every protocol must include self-validating controls:

  • Positive Control: A known inhibitor of the PPI, if available, to define the maximum inhibition window.

  • Negative Control: DMSO only, to define the baseline interaction signal (0% inhibition).

  • Assay Robustness: Calculate the Z'-factor for each plate to ensure the assay window is sufficient for HTS. A Z'-factor > 0.5 is generally considered excellent.

    • Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|

    • Where σ is the standard deviation and μ is the mean of the positive and negative controls.

Conclusion

This compound represents a valuable starting point for the development of novel modulators of protein-protein interactions. The Fluorescence Polarization and Time-Resolved FRET assays described herein provide robust, scalable, and validated platforms for screening this compound and its derivatives in a high-throughput manner. Careful assay optimization, rigorous inclusion of controls, and appropriate data analysis are paramount to the successful identification of potent and selective hit compounds for further drug development.

References

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available at: [Link]

  • Bio-protocol. Fluorescence polarization (FP) assay. Available at: [Link]

  • Wikipedia. Protein–protein interaction screening. Available at: [Link]

  • Agilent. TR-FRET. Available at: [Link]

  • PubMed. (2023). High-Throughput Protein-Protein Interactions Screening Using Pool-Based Liquid Yeast Two-Hybrid Pipeline. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. Available at: [Link]

  • Poly-Dtech. TR-FRET Assay Principle. Available at: [Link]

  • CORE. High-throughput methods for identification of protein-protein interactions involving short linear motifs. Available at: [Link]

  • NCBI Assay Guidance Manual. Principles of TR-FRET. Available at: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • PubMed. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • Books. Chapter 7: High Throughput Screening Compatible Methods for Quantifying Protein Interactions in Living Cells.
  • National Center for Biotechnology Information. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]

  • ChemBK. 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. Available at: [Link]

  • Science in the Classroom. (2015). High-throughput screening of drug leads. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]

  • National Institutes of Health. (2013). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2018). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules. Available at: [Link]

  • Semantic Scholar. High Throughput Screening. Available at: [Link]

  • PubChem. 5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one. Available at: [Link]

  • National Center for Biotechnology Information. (2011). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • National Center for Biotechnology Information. (2025). High-throughput investigation of macromolecular interactions for drug development using spectral shift technology. Journal of Biomedical Science. Available at: [Link]

Sources

Application Notes and Protocols: 5-Bromo-3,4-dimethyl-9H-xanthen-9-one as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential utility of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one as a chemical probe. While direct literature on this specific molecule as a probe is nascent, its structural foundation as a xanthene derivative suggests significant potential in cellular imaging and high-throughput screening. This guide will extrapolate from the well-established principles of related xanthene-based probes to provide a robust framework for its application. We will delve into the core photophysical properties inherent to the xanthene scaffold, hypothesize the influence of its unique substitution pattern, and present detailed, field-proven protocols for its validation and use in cell-based assays.

Introduction: The Xanthene Scaffold as a Privileged Structure in Chemical Biology

The xanthene core, a dibenzo-γ-pyrone framework, is the foundational structure for a multitude of widely used fluorescent dyes, including fluoresceins and rhodamines.[1][2][3] These molecules are celebrated for their high fluorescence quantum yields, exceptional photostability, and large molar extinction coefficients, making them indispensable tools in biological research.[4] The true power of the xanthene scaffold lies in its synthetic tractability; targeted modifications to the core structure can modulate its photophysical properties and introduce analyte-responsive elements.[1][5] This has led to the development of a vast arsenal of xanthene-based probes for detecting metal ions, reactive oxygen species (ROS), and enzymatic activity, as well as for advanced imaging techniques like super-resolution microscopy.[1][6]

This compound, a specific derivative of this versatile class, has been identified as a synthetic intermediate in the generation of novel antitumor and antibacterial agents.[7] This established bioactivity, coupled with the inherent properties of its xanthene core, positions it as a compelling candidate for development into a chemical probe for investigating these, and potentially other, biological processes. The bromine atom, an electron-withdrawing group, and the electron-donating dimethyl groups are anticipated to influence the molecule's spectral properties and its interactions with biological targets.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1035912-43-6[7][8]
Molecular Formula C15H11BrO2[8][9]
Molecular Weight 303.15 g/mol [8]
Appearance Likely a solid powderN/A
Solubility Expected to be soluble in organic solvents like DMSO and ethanolN/A

Potential Applications as a Chemical Probe

Given its background as a precursor to antitumor and antibacterial compounds, this compound could be leveraged as a chemical probe in several key areas of research and drug discovery.

  • High-Throughput Screening (HTS) for Novel Therapeutics: The compound could be used as a fluorescent displacement probe in competitive binding assays to identify new molecules that bind to its cellular target(s).

  • Cellular Imaging and Target Localization: If the compound exhibits intrinsic fluorescence that changes upon binding to a target, it could be used to visualize the subcellular localization of its binding partners.

  • Mechanism of Action Studies: By tracking the probe's interaction with cellular components, researchers can gain insights into the mechanisms underlying its biological effects.

Experimental Protocols

The following protocols are designed as a starting point for validating and utilizing this compound as a chemical probe.

Protocol 1: Characterization of Photophysical Properties

Rationale: Before use in biological systems, it is crucial to understand the fundamental spectral properties of the compound. This protocol outlines the steps to determine its absorption and emission spectra, quantum yield, and photostability.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H2SO4 (as a quantum yield standard)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution in the desired solvent (e.g., ethanol, PBS) to a final concentration of 10 µM.

    • Scan the absorbance from 250 nm to 700 nm using a UV-Vis spectrophotometer.

    • Record the wavelength of maximum absorbance (λmax).

  • Emission Spectrum:

    • Using the same 10 µM solution, excite the sample at its λmax in a fluorometer.

    • Scan the emission spectrum from λmax + 10 nm to 750 nm.

    • Record the wavelength of maximum emission.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of the compound and the quinine sulfate standard with absorbances less than 0.1 at the excitation wavelength.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

  • Photostability Assessment:

    • Expose a 10 µM solution of the compound to continuous excitation at its λmax in the fluorometer.

    • Monitor the fluorescence intensity over time. A stable probe will exhibit minimal photobleaching.

Diagram 1: General Workflow for Chemical Probe Validation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation A Synthesis & Purification B Photophysical Characterization (Protocol 1) A->B C Target Binding Assay (e.g., SPR, MST) B->C D Selectivity Profiling (Against related targets) C->D E Cellular Uptake & Localization D->E Advance to Cellular Studies F Target Engagement Assay (e.g., CETSA, FRET) E->F G Phenotypic Assay (e.g., Proliferation, Apoptosis) F->G H Toxicity Assessment G->H I Validated Chemical Probe H->I Final Validation

Caption: A generalized workflow for the validation of a novel chemical probe.

Protocol 2: Cellular Uptake and Localization

Rationale: To be an effective intracellular probe, the compound must be able to cross the cell membrane and potentially accumulate in specific organelles. This protocol uses fluorescence microscopy to assess cellular permeability and subcellular distribution.

Materials:

  • Human cancer cell line (e.g., HCT116, as xanthones have shown activity in these cells[10])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Hoechst 33342 (nuclear stain)

  • MitoTracker Red CMXRos (mitochondrial stain)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed HCT116 cells onto glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of this compound in complete medium at a final concentration of 1-10 µM.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate for 30-60 minutes at 37°C.

  • Co-staining (Optional):

    • During the last 15 minutes of incubation, add Hoechst 33342 (1 µg/mL) and MitoTracker Red (100 nM) to the medium to stain the nucleus and mitochondria, respectively.

  • Washing: Wash the cells twice with warm PBS to remove excess probe and stains.

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use appropriate excitation and emission filters for the probe (determined in Protocol 1), Hoechst (Ex/Em: ~350/461 nm), and MitoTracker (Ex/Em: ~579/599 nm).

    • Acquire images in each channel and merge them to determine the subcellular localization of the probe.

Diagram 2: Hypothetical Signaling Pathway for a Xanthene-Based Antitumor Agent

G Probe 5-Bromo-3,4-dimethyl- 9H-xanthen-9-one Target Putative Target (e.g., Kinase, Transcription Factor) Probe->Target Binding & Modulation Pathway Downstream Signaling Cascade Target->Pathway Inhibition Proliferation Cell Proliferation Pathway->Proliferation Blocks Apoptosis Apoptosis Pathway->Apoptosis Induces

Caption: A hypothetical signaling pathway modulated by a xanthene-based probe.

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal: If the intrinsic fluorescence of the compound is weak, consider if it is a "turn-on" probe that requires binding to a target to fluoresce. Alternatively, the compound may be better suited for non-fluorescence-based assays.

  • High Background Staining: Non-specific binding can be an issue. Optimize the probe concentration and incubation time. Including a washout step is critical.

  • Phototoxicity: High-intensity light can induce the formation of ROS, leading to cell death. Use the lowest possible laser power and exposure time during microscopy.

Conclusion

This compound presents an intriguing starting point for the development of a novel chemical probe. Its xanthone core provides a high probability of favorable photophysical properties, while its known association with antitumor and antibacterial activities offers clear avenues for its application. The protocols outlined in this guide provide a comprehensive framework for characterizing this compound and exploring its potential to illuminate complex biological processes and accelerate drug discovery efforts.

References

  • Hurst, K. E., et al. (2020). Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes. ACS Chemical Biology. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • Wang, L., et al. (2022). Development of Probes with High Signal-to-Noise Ratios Based on the Facile Modification of Xanthene Dyes for Imaging Peroxynitrite during the Liver Ischemia/Reperfusion Process. Analytical Chemistry. Available at: [Link]

  • Keller, S. G., et al. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules. Available at: [Link]

  • Globe Thesis. (2015). Design, Synthesis And Properties Of Xanthene Fluorescent Probe Molecules. Available at: [Link]

  • Li, Y., et al. (2021). A novel near-infrared xanthene-based fluorescent probe for detection of thiophenol in vitro and in vivo. New Journal of Chemistry. Available at: [Link]

  • ChemBK. 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • Miyata, O., et al. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES. Available at: [Link]

  • Hewings, D. S., et al. (2011). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. Available at: [Link]

  • Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry. Available at: [Link]

  • Drexhage, K. H. (1976). Fluorescence Efficiency of Laser Dyes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]

  • More, K. N., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules. Available at: [Link]

  • Martínek, M., et al. (2022). Photochemistry of Common Xanthene Fluorescent Dyes as Efficient Visible-light Activatable CO-Releasing Molecules. ChemRxiv. Available at: [Link]

  • PubChem. 5-Bromo-3,4-dimethyl-3-penten-1-yne. Available at: [Link]

  • Kim, Y., et al. (2019). Synthesis and luminescent property of fluorene-xanthene derivatives for new blue emitters. Dyes and Pigments. Available at: [Link]

  • Fernandes, C., et al. (2018). Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents. Molecules. Available at: [Link]

  • ResearchGate. (2019). Synthesis of 9H-xanthen-9-one a. Available at: [Link]

  • Bautista-Aguayo, J. J., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]

  • Esteves, C. I. C., et al. (2011). Synthesis of Novel 1-Aryl-9H-xanthen-9-ones. Synlett. Available at: [Link]

  • Liu, X.-F., et al. (2014). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Pinto, M. M. M., et al. (2021). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules. Available at: [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. Available at: [Link]

Sources

Application Notes & Protocols: Synthetic Routes to 5,6-Dimethylxanthone-4-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5,6-Dimethylxanthone-4-acetic Acid (DMXAA)

5,6-Dimethylxanthone-4-acetic acid (DMXAA), also known as Vadimezan or ASA404, is a synthetic small molecule belonging to the xanthone class of heterocyclic compounds. It garnered significant attention in the field of oncology as a potent tumor vascular-disrupting agent (VDA).[1][2] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and destroy the established vasculature of solid tumors, leading to rapid hemorrhagic necrosis and tumor cell death.[2]

The primary mechanism of DMXAA's antitumor activity in preclinical murine models is the induction of a potent host immune response.[3][4] It acts as a powerful agonist of the murine Stimulator of Interferon Genes (STING) protein.[5][6][7] Activation of the STING pathway triggers a signaling cascade involving TBK1 and IRF3, culminating in the production of Type I interferons and a surge of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[2][3][7][8] This cytokine storm is directly responsible for the collapse of tumor blood vessels.

However, the promising preclinical results did not translate to human clinical trials. Subsequent research revealed a critical species selectivity: DMXAA effectively binds to and activates murine STING but fails to activate its human ortholog.[2][5][6] This discrepancy has made DMXAA a pivotal case study in drug development, emphasizing the importance of cross-species target validation. Despite its clinical limitations in humans, DMXAA remains an invaluable tool for immunological and cancer research, driving the development of new STING agonists and vascular-disrupting agents.

This guide provides a comprehensive overview of the principal synthetic strategies for DMXAA and its derivatives, offering detailed, field-proven protocols for researchers in chemical synthesis and drug development.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of the xanthone scaffold is central to producing DMXAA. The core structure, a dibenzo-γ-pyrone, is most logically disconnected at the diaryl ether linkage. This retrosynthetic approach reveals two primary precursor fragments: a substituted phenol and a substituted benzoic acid. The assembly of these fragments and subsequent elaboration form the basis of the most prevalent synthetic routes.

G DMXAA DMXAA (5,6-Dimethylxanthone-4-acetic Acid) XanthoneCore 5,6-Dimethylxanthone Core DMXAA->XanthoneCore Side-chain attachment DiarylEther Substituted Diaryl Ether (2-Phenoxybenzoic Acid Derivative) XanthoneCore->DiarylEther Cyclization SideChain Acetic Acid Side Chain Phenol 2,3-Dimethylphenol DiarylEther->Phenol Ether Formation BenzoicAcid Substituted o-Halobenzoic Acid DiarylEther->BenzoicAcid Ether Formation G cluster_0 Stage 1: Diaryl Ether Formation cluster_1 Stage 2: Xanthone Formation cluster_2 Stage 3: Side-Chain Installation Aryl Halide Aryl Halide Diaryl Ether Diaryl Ether Aryl Halide->Diaryl Ether + Phenol Ullmann Condensation (Cu catalyst) Xanthone Core Xanthone Core Diaryl Ether->Xanthone Core Acid-Catalyzed Cyclization (H₂SO₄/PPA) Halogenated Xanthone Halogenated Xanthone Xanthone Core->Halogenated Xanthone Halogenation (NBS/NIS) Ester Intermediate Ester Intermediate Halogenated Xanthone->Ester Intermediate Pd-Catalyzed Coupling (+ Diethyl Malonate) DMXAA DMXAA Ester Intermediate->DMXAA Hydrolysis & Decarboxylation

Caption: Workflow for the Ullmann Condensation route to DMXAA.

Strategy 2: Synthesis via Aryne Intermediates

A more modern and efficient, albeit less common, approach involves the generation of a highly reactive aryne (benzyne) intermediate. [9]This strategy allows for a one-pot synthesis of the xanthone core from readily available precursors.

Causality and Rationale: The reaction proceeds via a tandem mechanism. An aryne, generated in situ from a precursor like a 2-(trimethylsilyl)aryl triflate, undergoes a nucleophilic addition with a salicylate derivative. The resulting anionic intermediate then rapidly undergoes an intramolecular electrophilic cyclization to form the xanthone ring system. [9]This method's elegance lies in its convergence and ability to rapidly build complexity. However, it requires specialized aryne precursors that may not be as commercially accessible as the building blocks for the Ullmann route.

Strategy 3: The Smiles Rearrangement for Derivative Synthesis

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. [10][11]While not a primary route to DMXAA itself, it is an exceptionally useful tool for synthesizing structurally diverse analogs, particularly those containing heteroatoms other than the ether oxygen.

Causality and Rationale: The reaction involves an activated aromatic system linked by a heteroatom (e.g., O, S) to a chain bearing a terminal nucleophile (e.g., NH₂, OH). [10]Under basic conditions, the terminal nucleophile attacks the aromatic ring at the carbon bearing the linking heteroatom (an ipso-substitution), proceeding through a spirocyclic Meisenheimer-like intermediate. Subsequent cleavage of the original heteroatom-aryl bond completes the rearrangement. This strategy has been effectively used to convert xanthone precursors into novel N-containing analogs, transforming phenols into anilines in a one-pot fashion. [12]

G Start Activated Aryl System (Ar-X-R-Y-H) Intermediate Spirocyclic Intermediate (Meisenheimer Complex) Start->Intermediate Intramolecular Nucleophilic Attack Base Base Base->Start Deprotonates Y-H Product Rearranged Product (Y-Ar-R-X-H) Intermediate->Product Ring Opening

Caption: General mechanism of the Smiles Rearrangement.

Detailed Experimental Protocols

Protocol 1: Multi-Step Synthesis of 5,6-Dimethylxanthone-4-acetic Acid (DMXAA) via Ullmann Condensation

This protocol is a composite procedure based on established patent literature and provides a reliable pathway to high-purity DMXAA. [13][14] Materials and Reagents:

  • 2-Chloro-3-nitrobenzoic acid

  • 2,3-Dimethylphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Hypophosphorous Acid (H₃PO₂) (50% aq.)

  • Polyphosphoric Acid (PPA)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Diethyl Malonate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ethyl Acetate

  • Hexanes

Step 3.1: Synthesis of 2-(2,3-dimethylphenoxy)-3-nitrobenzoic acid (Diaryl Ether Formation)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-nitrobenzoic acid (1.0 eq), 2,3-dimethylphenol (1.2 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Add CuI (0.1 eq) and anhydrous DMF to the flask.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC until the starting aryl halide is consumed.

  • Cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl, acidifying to pH 1-2.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield the crude diaryl ether product. The product can be purified further by recrystallization from an ethanol/water mixture.

Step 3.2: Synthesis of 3-amino-2-(2,3-dimethylphenoxy)benzoic acid (Nitro Reduction)

  • Suspend the crude 2-(2,3-dimethylphenoxy)-3-nitrobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction should become homogeneous.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino-benzoic acid derivative.

Step 3.3: Synthesis of 2-(2,3-dimethylphenoxy)benzoic acid (Deamination)

  • Dissolve the amino-benzoic acid derivative (1.0 eq) from Step 3.2 in a mixture of THF and water.

  • Cool the solution to 0-5 °C in an ice bath and add concentrated HCl.

  • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, cool hypophosphorous acid (50% aq., 10 eq) to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold hypophosphorous acid. Gas evolution (N₂) will be observed.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir overnight.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the deaminated product.

Step 3.4: Synthesis of 5,6-Dimethyl-9H-xanthen-9-one (Cyclization)

  • Place polyphosphoric acid (PPA) (10x weight of substrate) in a flask and heat to 80-90 °C to ensure it is liquid and stirrable.

  • Slowly add the 2-(2,3-dimethylphenoxy)benzoic acid (1.0 eq) from Step 3.3 to the hot PPA.

  • Increase the temperature to 120-130 °C and stir for 2-3 hours. Monitor by TLC.

  • Cool the reaction mixture until it is still viscous but pourable (approx. 70-80 °C) and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • The resulting precipitate is the xanthone core. Collect the solid by filtration, wash extensively with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution.

  • Dry the solid under vacuum to yield 5,6-dimethyl-9H-xanthen-9-one.

Step 3.5: Synthesis of 4-Iodo-5,6-dimethyl-9H-xanthen-9-one (Halogenation)

  • Dissolve the 5,6-dimethylxanthone (1.0 eq) from Step 3.4 in trifluoroacetic acid (TFA).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction for 4-6 hours. The reaction progress can be monitored by LC-MS.

  • Pour the reaction mixture into ice water.

  • Collect the precipitate by filtration, wash with water and sodium thiosulfate solution to remove excess iodine, and then dry to yield the 4-iodo-xanthone.

Step 3.6: Synthesis of Diethyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)malonate (Palladium-Catalyzed Coupling)

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodo-xanthone (1.0 eq) from Step 3.5, Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq).

  • Add anhydrous toluene, followed by diethyl malonate (1.5 eq).

  • Heat the mixture to 100-110 °C and stir for 8-12 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the malonate ester derivative.

Step 3.7: Synthesis of 5,6-Dimethylxanthone-4-acetic acid (DMXAA) (Hydrolysis and Decarboxylation)

  • Dissolve the purified malonate ester (1.0 eq) from Step 3.6 in a mixture of ethanol and water.

  • Add NaOH (3.0-4.0 eq) and heat the mixture to reflux for 2-4 hours to achieve complete hydrolysis.

  • Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 2M HCl.

  • A white precipitate of DMXAA will form. Collect the solid by filtration, wash with cold water, and dry under high vacuum.

  • For final purification, DMXAA can be converted to its sodium salt with sodium bicarbonate, recrystallized from methanol, and then re-acidified to provide the high-purity final product. [13][14]

Table 1: Summary of Key Intermediates and Reaction Data

StepIntermediate NameKey ReagentsTypical YieldKey Analytical Data (¹³C-NMR, δ)
3.12-(2,3-dimethylphenoxy)-3-nitrobenzoic acidCuI, K₂CO₃, DMF75-85%N/A
3.45,6-Dimethyl-9H-xanthen-9-onePPA80-90%N/A
3.75,6-Dimethylxanthone-4-acetic acidNaOH, HCl>90%175.0, 171.6, 153.6, 152.1, 143.3, 136.9, 128.0, 125.6, 125.3, 124.5, 123.9, 120.2, 120.0, 119.7, 20.3, 12.4 [14]

Biological Context: The STING Signaling Pathway

Understanding the synthetic routes to DMXAA is complemented by understanding its biological target. DMXAA's potent antitumor effects in mice are mediated by the STING pathway, a critical component of the innate immune system that detects cytosolic DNA.

Mechanism of Action: Upon binding to murine STING, DMXAA induces a conformational change that leads to the recruitment and activation of the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3, which dimerizes and translocates to the nucleus. In the nucleus, p-IRF3 drives the transcription of genes for type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cytokine release, particularly TNF-α, acts directly on the tumor vasculature, causing endothelial cell apoptosis and catastrophic vascular collapse. [2][3][4]

G cluster_0 Cytosol cluster_1 Nucleus DMXAA DMXAA (in mouse) STING STING (on ER membrane) DMXAA->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation Genes IFN & Cytokine Genes pIRF3_nuc->Genes Induces Transcription Cytokines IFN-β, TNF-α, etc. Genes->Cytokines Translation VDA Vascular Disruption Antitumor Effects Cytokines->VDA Secretion

Caption: DMXAA activation of the murine STING pathway.

Conclusion

The synthesis of 5,6-dimethylxanthone-4-acetic acid is a well-established process, with the Ullmann condensation route representing the most reliable and scalable method. Alternative strategies offer avenues for novel derivative discovery, which is critical for developing new chemical probes and potential therapeutics. While the clinical journey of DMXAA was halted by species-specific activity, its legacy endures. It remains an indispensable research compound for studying innate immunity and tumor microenvironments. The synthetic protocols and strategic insights provided herein are intended to empower researchers to explore this fascinating chemical space and contribute to the ongoing development of next-generation immunomodulatory and anticancer agents.

References

  • Da Settimo, A., et al. (2001). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. PubMed. Available at: [Link]

  • Yang, D., et al. (2007). Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. PubMed. Available at: [Link]

  • Hsieh, H., et al. (2009). 5,6-dimethyl xanthone-4-acetic acid derivatives and method of preparing the same. Google Patents.
  • Zhao, L., et al. (2000). The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice. PubMed. Available at: [Link]

  • Hsieh, H., et al. (2010). Preparation of 5,6-dimethylxanthone-4-acetic acid, the derivatives prepared and pharmaceutical formulations thereof. Google Patents.
  • Li, C., et al. (2008). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. PMC. Available at: [Link]

  • Suksomran, S., et al. (2023). N-Containing α-Mangostin Analogs via Smiles Rearrangement as the Promising Cytotoxic, Antitrypanosomal, and SARS-CoV-2 Main Protease Inhibitory Agents. National Institutes of Health. Available at: [Link]

  • Fernandes, C., et al. (2016). Recent advances in the synthesis of xanthones and azaxanthones. Sigarra. Available at: [Link]

  • Marc, G., et al. (2021). Xanthone Derivatives in the Fight against Glioblastoma and Other Cancers. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Example of Smiles rearrangement starting from xanthate. ResearchGate. Available at: [Link]

  • Ching, L. M., et al. (1998). The effect of 5,6-dimethylxanthenone-4-acetic acid on tumour necrosis factor production by human immune cells. PubMed. Available at: [Link]

  • Ching, L. M., et al. (2002). Uptake of the antivascular agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA) and activation of NF-kappaB in human tumor cell lines. PubMed. Available at: [Link]

  • Wang, Z., et al. (2023). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. MDPI. Available at: [Link]

  • Wang, Z., et al. (2023). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. PubMed. Available at: [Link]

  • Atwell, G. J., et al. (1991). Potential antitumor agents. 63. Structure-activity relationships for side-chain analogs of the colon 38 active agent 9-oxo-9H-xanthene-4-acetic acid. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). An Improved Synthesis of 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA). ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Smiles rearrangement. Wikipedia. Available at: [Link]

  • Lash, C. J., et al. (2010). The development of the tumor vascular-disrupting agent ASA404 (vadimezan, DMXAA): current status and future opportunities. Taylor & Francis Online. Available at: [Link]

  • T̈r̤k, V., et al. (2019). Radical Smiles Rearrangement: An Update. MDPI. Available at: [Link]

  • Ghasemi, F., et al. (2018). An overview on Vadimezan (DMXAA): The vascular disrupting agent. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • InvivoGen. (n.d.). DMXAA (xanthenone analog). InvivoGen. Available at: [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition. Available at: [Link] (Note: This is a representative review of Ullmann-type reactions, which is a broader topic than a single specific paper, but highly relevant).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS No. 1035912-43-6). This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals encountering challenges in obtaining this synthetic intermediate in high purity. As a key derivative of xanthone, a scaffold known for its diverse biological activities, achieving high purity is critical for its use in synthesizing novel antitumor and antibacterial agents.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues observed in the field.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route, but typically arises from incomplete reactions or side reactions during the bromination step. Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual 3,4-dimethyl-9H-xanthen-9-one.

  • Over-brominated Products: Di- or poly-brominated xanthenone derivatives.

  • Positional Isomers: Bromination occurring at other positions on the aromatic rings, although the directing effects of the existing substituents make the 5-position a likely target.[3]

  • Residual Bromine (Br₂): This often imparts a yellow or brownish color to the crude product.

  • Acidic Byproducts: Hydrogen bromide (HBr) is a common byproduct of electrophilic aromatic bromination.[4]

Effective purification begins with a well-executed reaction work-up to remove most of these reactive and acidic impurities before chromatography or recrystallization.

Q2: My crude product is a brownish solid. How do I handle this before proceeding to chromatography?

A2: A brown or orange color in the crude product strongly suggests the presence of residual elemental bromine (Br₂). It is crucial to quench this before attempting purification, as it can react further or interfere with stationary phases like silica gel. A standard quenching and washing protocol is highly effective.[4]

The initial work-up should involve dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it sequentially with:

  • An aqueous solution of a reducing agent like 10% sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to eliminate the Br₂ color.[4]

  • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic byproducts like HBr.

  • Brine (saturated NaCl solution) to facilitate phase separation and remove bulk water.

After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removing the solvent in vacuo, you will have a cleaner, pre-purified crude product ready for chromatography or recrystallization.

Q3: What is the best general-purpose technique for purifying this compound: recrystallization or column chromatography?

A3: Both methods can be effective, and the choice depends on the impurity profile and the required scale.

  • Recrystallization is ideal if your crude product is already of moderate purity (>85-90%) and you need a simple, scalable method. The key is finding a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for xanthenone derivatives include ethyl acetate, methanol, or mixtures like ethyl acetate/hexane.[5][6]

  • Flash Column Chromatography is the most versatile and generally recommended method for separating complex mixtures containing impurities with different polarities.[7] It offers high resolution and is effective for removing both more polar and less polar impurities that may co-crystallize with the product.

For initial purification of a raw synthetic output, column chromatography is typically the superior choice to resolve the various byproducts. Recrystallization can then be used as a final polishing step to achieve analytical-grade purity.

Purification Workflow & Troubleshooting Guide

The purification of this compound can be streamlined into a logical workflow. The diagram below outlines the major steps from the crude reaction output to the final, purified compound.

Purification_Workflow cluster_workup Crude Product Work-up cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture Quench Quench with aq. Na₂S₂O₃ Crude->Quench Wash_Acid Wash with aq. NaHCO₃ Quench->Wash_Acid Wash_Brine Wash with Brine Wash_Acid->Wash_Brine Dry Dry (Na₂SO₄) & Concentrate Wash_Brine->Dry TLC TLC Analysis Dry->TLC Column Column Chromatography TLC->Column Complex Mixture Recrystal Recrystallization TLC->Recrystal High Initial Purity HPLC Preparative HPLC Column->HPLC Isomers / Difficult Separation Pure Pure Product (>99%) Column->Pure Recrystal->Pure HPLC->Pure Characterize Characterization (NMR, HPLC, MS) Pure->Characterize

Caption: General purification workflow for this compound.

Troubleshooting Common Purification Issues

This table addresses specific problems that may arise during the purification process.

Problem / Symptom Potential Cause(s) Recommended Solution & Rationale
Low Yield After Column Chromatography 1. Compound Degradation: The compound may be unstable on acidic silica gel.[8]2. Poor Elution: The chosen solvent system is not polar enough to elute the compound effectively, leading to "tailing" or retention on the column.[8]3. Incorrect Fraction Collection: The product eluted faster or slower than anticipated.1. Deactivate Silica: Pre-treat the silica slurry with 0.5-1% triethylamine in your eluent to neutralize acidic sites. Alternatively, switch to a different stationary phase like alumina.[8]2. Optimize Eluent: Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35 for good separation.[7] If tailing occurs, gradually increase the eluent polarity after the main impurities have eluted.3. Diligent TLC Analysis: Spot every few fractions on a TLC plate to precisely map the elution profile of your product and avoid premature or late collection.
Product Purity is Still Low After Column (Co-elution) 1. Similar Polarity of Impurities: An impurity (e.g., a positional isomer) has a polarity very close to the product.2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Use a Shallow Polarity Gradient: Start with a less polar solvent system and increase the polarity very slowly. This can improve the resolution between closely eluting spots.2. Consider Preparative HPLC: For difficult-to-separate mixtures like isomers, preparative HPLC provides much higher resolution than standard flash chromatography.[9][10]3. Reduce Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample for effective separation.
Failed Recrystallization (Oiling Out or No Crystals Form) 1. Solvent Choice: The solvent may be too good (product remains soluble even when cool) or too poor (product is insoluble).2. Supersaturation: The solution is not sufficiently concentrated, or cooling occurred too rapidly.3. High Impurity Level: Impurities are inhibiting crystal lattice formation.1. Use a Binary Solvent System: Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate, DCM) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexane, pentane) until turbidity persists. Re-heat to clarify and then cool slowly.[11]2. Slow Cooling & Seeding: Allow the solution to cool to room temperature undisturbed before moving it to a colder environment (ice bath). Adding a seed crystal can initiate crystallization.3. Pre-Purify: If the material "oils out," it is often a sign of high impurity content. Purify the material first by column chromatography and then attempt recrystallization.
TLC Plate Shows Streaking 1. Acidic/Basic Compound: The compound may be interacting strongly with the acidic silica gel on the TLC plate.2. Sample is Too Concentrated: The spotting solution is too concentrated, causing overloading at the baseline.1. Use a Mobile Phase Modifier: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your TLC eluent to improve spot shape. For xanthenones, which are largely neutral, this is less common but can help if acidic/basic impurities are present.2. Dilute the Sample: Ensure the sample solution used for spotting is sufficiently dilute.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1.0 gram. Adjust silica and solvent volumes accordingly for different scales.

1. Preparation of the Column:

  • Select a glass column of appropriate size (e.g., 40 mm diameter).

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~1 cm) of sand.

  • Prepare a slurry of silica gel (e.g., 60 Å, 40-63 µm particle size) in the initial, non-polar eluent. A mass of ~50-70 g of silica is appropriate for a 1 g sample.[12]

  • Pour the slurry into the column and use gentle air pressure to pack it, ensuring no air bubbles are trapped. The final packed height should be around 15-20 cm.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the ~1.0 g of crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the sand at the top of the column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it directly onto the top of the column. This method is faster but can lead to poorer separation if not done carefully.

3. Elution and Fraction Collection:

  • Based on prior TLC analysis, select an appropriate mobile phase. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.

  • Example: If your product has an Rf of 0.3 in 20% ethyl acetate/hexane, start the column with 5% ethyl acetate/hexane.

  • Begin eluting the solvent through the column, collecting fractions (e.g., 20-25 mL per fraction) in test tubes.

  • Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate) to elute compounds of increasing polarity. A stepwise gradient is often effective.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC. Spot every second or third fraction on a single plate alongside a sample of your crude starting material.

  • Combine the fractions that contain only the pure desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Decision Tree: Low Purity After Column Chromatography

When faced with an impure product after a column run, a systematic approach can help diagnose the issue.

Troubleshooting_Purity cluster_causes cluster_solutions Start Impure Product After Column CheckTLC Analyze combined fractions by TLC Start->CheckTLC Overlapping Spots are overlapping / poorly resolved CheckTLC->Overlapping Poor Separation Streaking Product spot is streaking CheckTLC->Streaking Bad Spot Shape Contamination Contaminant spot is distinct but present CheckTLC->Contamination Cross-Contamination ShallowGradient Re-run column with a shallower polarity gradient Overlapping->ShallowGradient ChangeSystem Try a different solvent system (e.g., DCM/Methanol) Overlapping->ChangeSystem AddModifier Add modifier to eluent (e.g., 0.5% TEA) Streaking->AddModifier CheckFractions Re-check boundary fractions; combine more selectively Contamination->CheckFractions PrepHPLC Use Preparative HPLC for higher resolution ShallowGradient->PrepHPLC If still unresolved

Caption: Decision tree for troubleshooting low purity post-chromatography.

References

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Pinto, M. M. M., et al. (n.d.). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. PMC - PubMed Central. Retrieved from [Link]

  • 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Novel synthesis method of 5-bromo-1-pentene. (n.d.). Google Patents.
  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Kakade, K. P., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. ResearchGate. Retrieved from [Link]

  • How can I recrystallize xanthene derivatives? (2014). ResearchGate. Retrieved from [Link]

  • Preparative isolation and purification of Xanthohumol from Hops (Humulus lupulus L.) by high-speed counter-current chromatography. (2012). ResearchGate. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • A new class of 8-hydroxy xanthenone and xanthene1,8-diols: Reduction of xanthenedione derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Preparative HPLC. (n.d.). Analyse. Retrieved from [Link]

  • Bromination of aromatic compounds. (n.d.). Google Patents.
  • 3-Bromo-9H-xanthen-9-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. (2020). Organic Syntheses. Retrieved from [Link]

  • Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. (n.d.). RSC Advances. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]

  • Common Problems During His-tag Purification. (2023). YouTube. Retrieved from [Link]

  • Process for the preparation of 5-bromophthalide. (n.d.). Google Patents.
  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

  • 5-Bromo-3,4-dimethyl-3-penten-1-yne. (n.d.). PubChem. Retrieved from [Link]

  • How to solve the problem with His-tagged protein purification? (2024). ResearchGate. Retrieved from [Link]

  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

Sources

stability studies of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a substituted xanthenone, a class of compounds investigated for a range of biological activities, including potential antitumor and antibacterial applications.[1] As with any compound intended for research or drug development, a thorough understanding of its chemical stability is paramount. Degradation can lead to loss of potency, altered biological activity, and the formation of potentially toxic impurities. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for designing and troubleshooting stability studies for this specific molecule, grounded in established principles of pharmaceutical analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: Based on the known behavior of the xanthenone core structure, the primary factors that can induce degradation are exposure to harsh pH conditions (strong acids and bases), high temperatures, oxidizing agents, and light, particularly UV radiation.[2] The electron-rich aromatic system and the carbon-bromine bond can be susceptible to various reactions under these stress conditions.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maintain the compound's integrity, it should be stored in a cool, dry, and dark environment. For long-term storage, we recommend keeping the solid material in a tightly sealed, amber glass vial at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize both photodegradation and potential oxidation.[2]

Q3: What are the initial physical or analytical signs of degradation I should look for?

A3: Initial signs of degradation can include a visible change in the color or physical appearance of the solid compound. Analytically, the most common indicator is the appearance of new, unexpected peaks in your HPLC chromatogram during analysis of aged samples.[2] On a TLC plate, this would manifest as new spots. A decrease in the peak area of the parent compound over time is also a clear indicator of instability.

Q4: I need to prepare a stock solution for my experiments. What solvent system is recommended to maximize stability?

A4: For maximum stability in solution, aprotic organic solvents such as anhydrous DMSO or acetonitrile are generally preferred. If aqueous solutions are required for your experimental design, it is critical to use a buffer to maintain a neutral or slightly acidic pH (e.g., pH 5-7).[2] Xanthenone structures can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions. Always prepare fresh aqueous solutions for immediate use whenever possible.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution framework for specific issues encountered during experimentation.

Issue 1: My compound shows rapid degradation after being dissolved in an aqueous buffer for my biological assay.

  • Possible Cause 1: pH-Mediated Hydrolysis. The xanthenone core or the C-Br bond may be unstable at the pH of your buffer. Many organic molecules exhibit maximum stability in a slightly acidic to neutral pH range.[2]

  • Troubleshooting Steps:

    • Verify pH: Confirm the pH of your buffer system. If it is highly acidic or alkaline, consider adjusting it to be closer to neutral, if your assay permits.

    • Conduct a Rapid pH Screen: Prepare small aliquots of the compound in different buffers (e.g., pH 3, 5, 7, 9) and analyze them by HPLC after a short incubation (e.g., 2, 4, 8 hours) at your experimental temperature to identify a more stable pH range.

    • Minimize Incubation Time: Prepare the solution immediately before use to reduce the time the compound spends in an aqueous environment.

Issue 2: My HPLC analysis of a stressed sample shows several new peaks, but I'm not sure if they are true degradants.

  • Possible Cause: Co-elution or Method Inadequacy. Your current HPLC method may not be "stability-indicating." A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation by separating it from all its degradation products.[3][4]

  • Troubleshooting Steps:

    • Analyze Controls: Inject a blank (diluent only) and a non-degraded standard of this compound. This will confirm that the extra peaks are not artifacts from the solvent or the instrument.

    • Optimize Peak Resolution: The primary goal is to achieve a resolution of >1.5 between the parent peak and all other peaks. Modify your HPLC method by adjusting the mobile phase gradient, changing the pH of the aqueous component, or screening different column chemistries (e.g., C18, Phenyl-Hexyl).[5]

    • Employ a PDA Detector: A Photodiode Array (PDA) detector is crucial. It allows you to compare the UV-Vis spectra of the parent peak and the new peaks. Degradation products often retain a similar chromophore and thus a similar spectrum, but this is not always the case. Dissimilar spectra can help confirm the presence of different chemical entities.

Issue 3: I observe a loss of biological activity from my compound over the course of a multi-day experiment.

  • Possible Cause: In-situ Degradation. The compound may be degrading under the specific conditions of your experiment (e.g., temperature, exposure to light in the incubator, interaction with media components).

  • Troubleshooting Steps:

    • Time-Course Stability Check: Incubate a sample of your compound in the complete assay medium under the exact experimental conditions but without cells or other biological components. Analyze samples by HPLC at different time points (e.g., 0, 24, 48, 72 hours) to quantify the rate of degradation.

    • Protect from Light: If not already doing so, ensure all plates, tubes, and reservoirs containing the compound are protected from light during incubation and handling. Photodegradation can occur even from ambient laboratory lighting.[6][7]

    • Replenish Compound: If degradation is unavoidable but slow, consider a media change with a fresh preparation of the compound at regular intervals during the experiment to maintain a more consistent concentration.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for conducting systematic stability studies.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products. This is a critical step in developing a stability-indicating analytical method.[3]

Methodology: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) and a corresponding control sample (stored at -20°C, protected from light). The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Dissolve the compound in a small amount of acetonitrile and dilute with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

    • Neutralization: Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Rationale: Simulates acidic environments and identifies acid-labile functional groups.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C.

    • Procedure: Dissolve the compound in a small amount of acetonitrile and dilute with 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at time points.

    • Neutralization: Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Rationale: Simulates alkaline environments and identifies base-labile functional groups.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Dissolve the compound in acetonitrile and dilute with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at time points.

    • Rationale: Investigates the compound's susceptibility to oxidation, which is a common degradation pathway.[8]

  • Thermal Degradation:

    • Condition: Solid compound at 80°C.

    • Procedure: Place a known amount of the solid compound in a vial in a calibrated oven at 80°C. Analyze samples at various time points (e.g., 1, 3, 7 days) by dissolving the solid to a known concentration.

    • Rationale: Evaluates the intrinsic thermal stability of the molecule in the solid state.[9]

  • Photostability:

    • Condition: As per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[10]

    • Procedure: Expose a solution and a thin layer of the solid compound to a calibrated light source. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Rationale: Determines the compound's sensitivity to light, a critical parameter for handling, formulation, and storage.[11]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from all potential degradation products generated during forced degradation studies.[5][12]

Illustrative Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program (starting point):

      • 0-2 min, 40% B

      • 2-15 min, 40-90% B

      • 15-18 min, 90% B

      • 18-18.1 min, 90-40% B

      • 18.1-22 min, 40% B

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 200-400 nm; monitor at a wavelength of maximum absorbance.

    • Injection Volume: 5 µL.

    • Column Temperature: 35°C.

  • Analysis and Validation:

    • Inject the samples from the forced degradation studies.

    • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak (resolution > 1.5).

    • Peak purity analysis using the PDA detector should be performed on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.

    • For structural elucidation of major degradants, fractions can be collected for analysis by Mass Spectrometry (MS).[5]

Section 4: Data Interpretation & Visualization

Data Presentation

Quantitative data from stability studies should be summarized for clear interpretation.

Table 1: Illustrative Summary of Forced Degradation Results

Stress ConditionTime% Assay of Parent Compound% Total DegradationNumber of Degradants >0.1%
Control 24 h99.90.10
0.1 M HCl @ 60°C 24 h91.28.82
0.1 M NaOH @ 60°C 12 h85.414.63
3% H₂O₂ @ RT 24 h94.55.51
Heat (Solid) @ 80°C 7 days99.50.50
Photolytic (Solution) -88.111.92

Note: Data are illustrative and will vary based on experimental results.

Workflow and Pathway Diagrams

Visual aids are essential for understanding complex processes. The following diagrams were created using Graphviz (DOT language).

G cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Validation cluster_report Phase 4: Reporting prep Prepare Compound Stock & Controls hplc_dev Develop Initial HPLC Method prep->hplc_dev stress Perform Stress Studies (Acid, Base, Oxidative, Thermal, Photo) hplc_dev->stress analyze Analyze Stressed Samples by HPLC stress->analyze validate Validate Method as Stability-Indicating (Resolution > 1.5, Peak Purity) analyze->validate identify Identify Major Degradants (LC-MS) validate->identify report Summarize Data & Establish Degradation Pathways identify->report

Caption: Workflow for a comprehensive stability study.

G cluster_pathways Potential Degradation Pathways parent 5-Bromo-3,4-dimethyl- 9H-xanthen-9-one hydrolysis Hydrolysis Product (e.g., 5-Hydroxy-...) parent->hydrolysis  Acid/Base  (H₂O) oxidation Oxidation Product (e.g., Ring Hydroxylation, Epoxide formation) parent->oxidation  Oxidizing Agent  (e.g., H₂O₂) / Light (O₂) dehalogenation Reductive Dehalogenation (3,4-dimethyl-9H-xanthen-9-one) parent->dehalogenation  Photolysis/  Reductant

Caption: Potential degradation pathways for the compound.

References

  • (Reference 1 not directly cited in text but provides context on xanthone bioactivity)
  • An, J., et al. (2011). Degradation of a xanthene dye by Fe(II)-mediated activation of Oxone process. PubMed. Available from: [Link]

  • Henderson, A. W., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • Pedraza-Chaverri, J., et al. (2013). Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4. PubMed Central. Available from: [Link]

  • (Reference 6 not directly cited in text but provides context on xanthone bioactivity)
  • Moraes, N. P., et al. (2021). Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls. MDPI. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave online. Available from: [Link]

  • Ceyonce Life Sciences. (n.d.). Forced Degradation Studies. Ceyonce Life Sciences. Available from: [Link]

  • (Reference 10 not directly cited in text)
  • da Silva, J. P., et al. (2004). Photooxidative Degradation of QTX (a Thioxanthone Derivative). ResearchGate. Available from: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • (Reference 13 not directly cited in text)
  • (Reference 14 not directly cited in text)
  • Sharma, G., & Saini, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • (Reference 17 not directly cited in text)
  • (Reference 18 not directly cited in text)
  • CRO SPLENDID LAB. (n.d.). This compound. CRO SPLENDID LAB. Available from: [Link]

  • ChemBK. (n.d.). 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. ChemBK. Available from: [Link]

  • (Reference 21 not directly cited in text)
  • Almeida, I.F., et al. (2020). Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging. PubMed Central. Available from: [Link]

  • Pharmaffiliates. (n.d.). 1035912-43-6 | Product Name : this compound. Pharmaffiliates. Available from: [Link]

  • Welankiwar, A. S., et al. (2013). Photostability testing of pharmaceutical products. ResearchGate. Available from: [Link]

  • (Reference 25 not directly cited in text)
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available from: [Link]

  • Nudelman, N. S. (2013). Stability-indicating methods: a challenge for the analyst. Trends in Analytical Chemistry.
  • (Reference 30 not directly cited in text)
  • C. D. D., et al. (2020). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. NIH. Available from: [Link]

  • (Reference 32 not directly cited in text)
  • (Reference 33 not directly cited in text)
  • (Reference 34 not directly cited in text)
  • (Reference 35 not directly cited in text)
  • (Reference 36 not directly cited in text)

Sources

Technical Support Center: 5-Bromo-3,4-dimethyl-9H-xanthen-9-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers working with 5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS: 1035912-43-6). This guide is designed to provide practical, field-tested insights and solutions to common challenges encountered during synthesis, purification, and application of this versatile synthetic intermediate. As a key building block for novel antitumor and antibacterial agents, mastering its handling is crucial for successful drug development outcomes.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and storage of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties is the first step to designing a robust experiment. Key data is summarized below.

PropertyValueSource
CAS Number 1035912-43-6[1][2]
Molecular Formula C₁₅H₁₁BrO₂[1][2]
Molecular Weight 303.15 g/mol [1][2]
Appearance Typically an off-white to yellow solidGeneral chemical knowledge
Purity (Typical) ≥95%[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability and prevent degradation, store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep it away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize degradation from atmospheric moisture and oxygen.

Q3: In which common laboratory solvents is this compound soluble?

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateFavorable dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformGood to ModerateSimilar polarity.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowLess polar than aprotic solvents.
Alcohols Methanol, EthanolLowHydrogen bonding of solvent may not effectively solvate the large aromatic structure.
Non-polar Hexanes, ToluenePoorMismatch in polarity.
Aqueous WaterPoorThe molecule is largely hydrophobic.

Q4: What are the primary safety concerns when handling brominated xanthenones?

A4: While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related brominated aromatic compounds suggest the following precautions.[4][5] Always consult the supplier-specific SDS before use.

  • Toxicity: May be harmful or toxic if swallowed.[4][6]

  • Irritation: Can cause skin and serious eye irritation.[6]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 2: Troubleshooting Experimental Workflows

This section provides in-depth, cause-and-effect troubleshooting for common issues encountered in synthesis and downstream applications.

Guide 1: Synthesis & Reaction Issues

The synthesis of substituted xanthones can be challenging, often involving multi-step procedures where yield and purity are paramount.[7][8]

Q1: My synthesis yield is consistently low. What are the probable causes and how can I fix it?

A1: Low yield is a multifaceted problem. The key is to systematically identify the limiting factor, whether it's reactant purity, reaction conditions, or work-up losses.

Causality & Solution Pathway:

  • Purity of Starting Materials: Impurities in your starting materials (e.g., the precursor 3,4-dimethyl-9H-xanthen-9-one or the brominating agent) can introduce side reactions or inhibit the primary reaction.

    • Solution: Verify the purity of your starting materials via NMR or GC-MS. If necessary, purify them by recrystallization or column chromatography before starting the reaction.

  • Reaction Conditions: Bromination of aromatic rings is highly sensitive to temperature, solvent, and catalyst choice.[9][10]

    • Solution: Re-optimize reaction conditions. Temperature control is critical; reactions that are too hot may lead to over-bromination or decomposition, while reactions that are too cold may not proceed to completion.[11] Screen different solvents to improve reactant solubility and reaction kinetics.

  • Atmospheric Contamination: Many organometallic intermediates or catalysts used in xanthone synthesis are sensitive to moisture and oxygen.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Work-up & Isolation Losses: The product may be partially lost during aqueous washes (if emulsions form) or adhere irreversibly to silica gel during purification.

    • Solution: Optimize your extraction procedure. If emulsions form, try adding brine to break them. For purification, consider alternative stationary phases like alumina or use a different solvent system for column chromatography.

Low_Yield_Troubleshooting start Low Reaction Yield q1 Are Starting Materials Pure? start->q1 p1_yes p1_yes q1->p1_yes Yes a1_no Action: Purify reactants via recrystallization or chromatography. q1->a1_no No q2 Are Reaction Conditions (Temp, Solvent) Optimal? p1_yes->q2 Proceed p2_yes p2_yes q2->p2_yes Yes a2_no Action: Screen different solvents. Optimize temperature profile. q2->a2_no No q3 Was the Reaction Kept Anhydrous/Inert? p2_yes->q3 Proceed p3_yes p3_yes q3->p3_yes Yes a3_no Action: Use oven-dried glassware, anhydrous solvents, and inert atmosphere (N2/Ar). q3->a3_no No q4 Is Product Lost During Work-up? p3_yes->q4 Proceed a4_yes Action: Optimize extraction (use brine). Modify chromatography conditions. q4->a4_yes Yes end Problem Likely Resolved. If issues persist, reconsider the synthetic route. q4->end No

Caption: Troubleshooting decision tree for low synthesis yield.

Q2: My reaction produces multiple isomers. How can I improve the regioselectivity for the 5-bromo product?

A2: This is a classic challenge in aromatic chemistry. The directing effects of the existing substituents on the xanthenone ring dictate the position of bromination. Direct bromination often leads to mixtures.[12]

Causality & Solution Pathway:

  • Electrophilic Aromatic Substitution (EAS): Standard brominating agents like NBS or Br₂ with a Lewis acid are electrophilic. The electron-donating methyl groups and the electron-withdrawing carbonyl group will direct the incoming bromine to specific positions, which may not be the desired C-5 position. This often results in a mixture of 2- and 4-bromo isomers, along with the desired 5-bromo product.

  • Directed Ortho-Metalation (DoM): A more advanced and highly selective technique is Directed Ortho-Metalation. This involves using a strong base like n-butyllithium (n-BuLi) to deprotonate the position ortho (adjacent) to a directing group. In the case of a xanthenone, the carbonyl group can direct lithiation to the C-1 and C-8 positions. Subsequent quenching with a bromine source (like 1,2-dibromoethane) would install the bromine specifically at that position. While literature for this exact molecule is scarce, protocols for related scaffolds like 9,9-dimethylxanthene have successfully used an ortho-lithiation strategy to achieve 4,5-disubstitution, avoiding the 2,7-isomer formed via EAS.[12] This principle can be adapted.

Regioselectivity cluster_0 Standard Bromination (EAS) cluster_1 Directed Ortho-Metalation (DoM) start_eas 3,4-dimethyl- 9H-xanthen-9-one + NBS/Br₂ outcome_eas Mixture of Isomers (2-bromo, 4-bromo, 5-bromo, etc.) POOR SELECTIVITY start_eas->outcome_eas start_dom 3,4-dimethyl- 9H-xanthen-9-one step1_dom 1. Strong Base (n-BuLi) Deprotonation at C-5 start_dom->step1_dom step2_dom 2. Quench with Bromine Source (e.g., C₂H₄Br₂) step1_dom->step2_dom outcome_dom 5-Bromo Product HIGH SELECTIVITY step2_dom->outcome_dom

Caption: Comparison of reaction strategies for regioselectivity.
Guide 2: Purification & Characterization

Q1: I'm having difficulty purifying the crude product by column chromatography. It either streaks badly or I get poor separation from a closely-running impurity.

A1: Purification of aromatic compounds can be challenging due to their similar polarities.

Causality & Solution Pathway:

  • Solvent System Choice: The standard ethyl acetate/hexane system may not be optimal. Streaking can be caused by poor solubility in the mobile phase or strong, irreversible binding to the silica.

    • Solution:

      • Add a small amount (0.5-1%) of a more polar solvent like methanol or a few drops of acetic acid (if the compound is stable to acid) to the mobile phase to reduce tailing.

      • Try a different solvent system altogether, such as Dichloromethane/Methanol or Toluene/Ethyl Acetate. Perform TLC analysis with multiple solvent systems first to find the one that gives the best separation (largest ΔRf).

  • Isomeric Impurities: If the impurity is a regioisomer, its polarity will be very similar to the product, making separation on silica gel difficult.

    • Solution:

      • Recrystallization: This is often the best method for separating isomers. Systematically screen solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find one in which the desired product has high solubility when hot and low solubility when cold, while the impurity remains in solution.

      • Preparative HPLC: If recrystallization fails, reverse-phase preparative HPLC is a powerful but more resource-intensive alternative for separating closely related isomers.

  • Crude Material Overload: Loading too much crude material onto the column will inevitably lead to poor separation.

    • Solution: Use a larger column (higher diameter-to-length ratio) or simply run multiple smaller columns. A general rule of thumb is a sample-to-silica mass ratio of 1:30 to 1:100.

Q2: The NMR spectrum of my final product is complex or shows unexpected peaks. How do I confirm the structure?

A2: While ¹H NMR is a primary tool, complex aromatic signals can overlap. A multi-pronged approach is necessary for unambiguous structure confirmation.

  • ¹³C NMR: Run a ¹³C NMR spectrum. The number of unique carbon signals will confirm if you have a single isomer and help identify the substitution pattern.

  • 2D NMR: If signals in the ¹H NMR are overlapping or assignments are ambiguous, run 2D NMR experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (which protons are neighbors).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for piecing together the aromatic scaffold and confirming the position of the bromine atom relative to specific protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate mass, confirming the molecular formula (C₁₅H₁₁BrO₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be a clear diagnostic feature.

  • X-ray Crystallography: If you can grow a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous structural proof.[13][14]

Part 3: Experimental Protocols & Workflows

This section provides an illustrative protocol and a general experimental workflow.

Protocol: Suzuki Coupling Reaction (Illustrative)

This hypothetical protocol demonstrates a common downstream application for this compound, coupling it with an arylboronic acid. This serves as a template for planning similar cross-coupling reactions.

Objective: To synthesize 5-Aryl-3,4-dimethyl-9H-xanthen-9-one.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Nitrogen or Argon three times.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst. Causality: Degassing the solvent and adding the catalyst under an inert atmosphere is critical to prevent oxidation and deactivation of the palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product.

  • Characterization: Confirm the structure of the purified product by NMR and HRMS.

General Experimental Workflow

Workflow cluster_feedback Troubleshooting Loop synthesis Synthesis of 5-Bromo-3,4-dimethyl- 9H-xanthen-9-one workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (Chromatography and/or Recrystallization) workup->purification characterization Structure Confirmation (NMR, MS) purification->characterization characterization->synthesis Purity or Yield Issue? Re-optimize application Downstream Application (e.g., Cross-Coupling, Biological Assay) characterization->application Proceed final_char Final Product Characterization application->final_char

Caption: General workflow for experiments involving the title compound.

References

  • PubChem. 4,5-Dibromo-9,9-dimethyl-9H-xanthene. PubChem. Available from: [Link].

  • PubChem. 3-Bromo-9H-xanthen-9-one. PubChem. Available from: [Link].

  • Wang, Y., et al. (2014). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link].

  • Scott, D. J., et al. (2020). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. Organometallics. Available from: [Link].

  • Google Patents. Novel synthesis method of 5-bromo-1-pentene. Google Patents.
  • Pharmaffiliates. This compound. Pharmaffiliates. Available from: [Link].

  • PubChem. 5-Bromo-3,4-dimethyl-3-penten-1-yne. PubChem. Available from: [Link].

  • MDPI. 2′,7′-Dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one. MDPI. Available from: [Link].

  • Pinto, M. M. M., et al. (2021). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules. Available from: [Link].

  • PubChem. 5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one. PubChem. Available from: [Link].

  • ResearchGate. Scheme 1. Probable mechanism for the synthesis of xanthenone (4) using.... ResearchGate. Available from: [Link].

  • ResearchGate. (PDF) A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of Garcinia mangostana L. by high-speed countercurrent chromatography. ResearchGate. Available from: [Link].

  • National Institutes of Health (NIH). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. PMC. Available from: [Link].

  • Sigarra. Synthesis of Xanthones: An Overview. Sigarra. Available from: [Link].

  • ResearchGate. Evaluating brominated thioxanthones as organo-photocatalysts | Request PDF. ResearchGate. Available from: [Link].

  • MDPI. Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. MDPI. Available from: [Link].

  • Organic Chemistry Portal. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Organic Chemistry Portal. Available from: [Link].

  • ResearchGate. Synthesis of Xanthenones: A Review | Request PDF. ResearchGate. Available from: [Link].

  • National Institutes of Health (NIH). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. PMC. Available from: [Link].

  • ResearchGate. Optimization of reaction conditions for synthesis of xanthene a. ResearchGate. Available from: [Link].

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos. Available from: [Link].

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the scale-up synthesis of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one. This molecule, a member of the versatile xanthone family, presents unique challenges when transitioning from bench-scale synthesis to kilogram-scale production. Xanthone derivatives are privileged scaffolds in medicinal chemistry, known for a wide array of biological activities.[1][2] However, their multi-step synthesis requires careful control over reaction conditions to ensure high yield, purity, and regioselectivity, especially during bromination.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists. Our goal is to provide not just procedural steps, but the underlying chemical principles and practical insights necessary for a successful and robust scale-up campaign.

Part 1: Synthesis Strategy & Core Reaction Pathways

Q1: What is the most viable synthetic route for the scale-up of this compound?

For large-scale synthesis, a convergent approach that builds the core scaffold and introduces key functionalities in a controlled manner is paramount. A retro-synthetic analysis points to two primary strategies:

  • Route A: Ullmann Condensation followed by Cyclization. This is often the preferred route for complex xanthones. It involves a copper-catalyzed Ullmann condensation to form a diaryl ether intermediate, which is then cyclized to form the xanthenone core.[2][3][4][5] Bromination can be performed on an appropriate precursor or the final xanthone.

  • Route B: Intramolecular Friedel-Crafts Acylation. This route involves the cyclization of a suitably substituted 2-phenoxybenzoic acid. While effective, Friedel-Crafts reactions can require harsh conditions and stoichiometric amounts of Lewis acids, posing challenges for scale-up in terms of waste management and exotherm control.[6][7]

Recommendation for Scale-Up: Route A (Ullmann Condensation) generally offers better control, milder conditions with modern catalysts, and avoids the large volumes of acidic waste associated with classical Friedel-Crafts reactions.

Part 2: Troubleshooting Guide for Key Synthetic Steps

This section addresses common issues encountered during the synthesis.

FAQ: Ullmann Condensation (Diaryl Ether Formation)

Q2: My Ullmann coupling reaction for the diaryl ether intermediate is sluggish and gives low yields. What factors should I investigate?

Low efficiency in Ullmann couplings is a frequent hurdle. The key is to optimize the interplay between the catalyst system, solvent, base, and temperature.

Troubleshooting Steps:

  • Catalyst System:

    • Copper Source: Traditional reactions used stoichiometric copper powder at high temperatures (>200 °C).[3][4] Modern protocols use catalytic amounts (1-10 mol%) of more soluble and reactive copper(I) salts like CuI or CuBr.

    • Ligand: The introduction of ligands has revolutionized Ullmann couplings, allowing for lower reaction temperatures and broader substrate scope. For O-arylation, diamine ligands (e.g., TMEDA, 1,10-phenanthroline) or phosphine ligands can be highly effective. An air-stable catalyst like CuI(PPh₃) can be a good starting point for process development.[8]

  • Base and Solvent:

    • The choice of base is critical. Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used to deprotonate the phenol.

    • High-boiling polar aprotic solvents like DMF, NMP, or DMSO were traditional choices.[3] However, for scale-up, reactions in non-polar solvents like toluene or xylene can simplify work-up and are often preferred.[8]

  • Reaction Temperature: While modern catalysts allow for lower temperatures, these reactions often still require significant thermal input (110-150 °C) to proceed at a reasonable rate.[8] Ensure your reactor is achieving and maintaining the target temperature.

ParameterInitial ApproachOptimized Approach for Scale-UpRationale
Catalyst Stoichiometric Cu powder5-10 mol% CuI with a suitable ligand (e.g., PPh₃)Improves reaction rate, reduces metal waste, and allows for milder conditions.[8]
Base KOHK₂CO₃ or Cs₂CO₃Inexpensive, effective, and less harsh than hydroxides, minimizing side reactions.
Solvent NMP, DMFToluene, XylenesEasier to remove post-reaction, less problematic for waste streams, and effective with the right catalyst system.[8]
Temperature >200 °C120-140 °CLower energy consumption and reduced risk of thermal decomposition.
FAQ: Intramolecular Cyclization (Xanthone Core Formation)

Q3: The acid-catalyzed cyclization of my diaryl ether or 2-phenoxybenzoic acid intermediate is incomplete or leads to decomposition. How can I improve this step?

This electrophilic aromatic substitution is sensitive to both the acid strength and temperature.

Troubleshooting Steps:

  • Choice of Acid:

    • H₂SO₄: Effective but can cause sulfonation or charring at high temperatures.

    • Polyphosphoric Acid (PPA): A common and effective dehydrating agent for this transformation. However, its high viscosity makes it difficult to stir and handle on a large scale.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful, less viscous alternative to PPA that often gives higher yields at lower temperatures.

    • TiCl₄: Can mediate cyclization under milder conditions, potentially avoiding the issues of strong Brønsted acids.[9]

  • Temperature Control: This reaction is often exothermic. On a large scale, slow, controlled addition of the substrate to the pre-heated acid is crucial to maintain the target temperature (typically 80-120 °C) and prevent thermal runaways.

  • Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the reaction. Pushing the reaction too long at high temperatures can lead to degradation. Quench the reaction as soon as the starting material is consumed.

FAQ: Regioselective Bromination

Q4: I am attempting to brominate the 3,4-dimethyl-9H-xanthen-9-one core, but I'm getting a mixture of isomers, primarily the 2- and 7-bromo products. How can I achieve selective bromination at the C-5 position?

This is the most critical challenge for this synthesis. The electronic nature of the xanthenone scaffold directs electrophilic substitution to the C-2 and C-7 positions. Direct bromination is highly unlikely to yield the desired C-5 isomer in an acceptable yield for scale-up.

The Authoritative Solution: Directed Ortho-Metalation (DoM)

To overcome the inherent regioselectivity, a directed metalation strategy is required. This approach uses a directing group to deliver a strong base to a specific ortho-position, which is then lithiated and quenched with an electrophile (in this case, a bromine source). While there isn't a direct literature precedent for your exact molecule, a very similar procedure for the synthesis of 4,5-dibromo-9,9-dimethyl-9H-xanthene provides a reliable template.[10][11]

Proposed Protocol for Selective C-5 Bromination:

  • Protection/Activation: The xanthenone starting material itself is not ideal for DoM. A more robust approach is to perform the bromination on a precursor before the final cyclization. For example, brominating 2,3-dimethylphenol selectively before the Ullmann coupling.

  • Alternative Precursor Strategy (if brominating the xanthone is required): A multi-step sequence involving protection or installation of a directing group would be necessary, which is not ideal for scale-up.

  • The most direct, albeit challenging, approach on a related scaffold involves:

    • Lithiating Agent: A strong base like n-butyllithium (n-BuLi) in the presence of an additive like tetramethylethylenediamine (TMEDA) is used.

    • Solvent & Temperature: The reaction is performed in an anhydrous ethereal solvent (e.g., THF, Diethyl ether) at low temperatures (-78 °C) to prevent side reactions.

    • Brominating Agent: After lithiation, a suitable bromine source like 1,2-dibromoethane or hexabromoethane is added to quench the organolithium intermediate.

This method is challenging to scale but is the most scientifically sound way to achieve the desired regiochemistry. Direct bromination will lead to a difficult-to-separate mixture of isomers.[10]

Q5: I'm observing di- and tri-brominated impurities. How can I prevent over-bromination?

Over-bromination occurs when the product is as reactive or more reactive than the starting material.

Control Measures:

  • Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent.

  • Temperature Control: Bromination reactions are exothermic. Maintain low temperatures (e.g., 0-5 °C) during the addition of the brominating agent to improve selectivity.[12]

  • Choice of Reagent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine (Br₂), especially for activated aromatic rings. Alternatively, using ammonium bromide with an oxidant like Oxone® can be a greener and safer approach.[13]

Part 3: Scale-Up Process & Purification

Q6: What are the primary safety and engineering considerations when moving from a 1L flask to a 100L reactor?

Scaling up introduces significant challenges related to heat transfer, mass transfer, and safety.

Key Considerations:

  • Heat Management: The surface-area-to-volume ratio decreases dramatically on scale-up. Reactions that were easily controlled in an ice bath can become dangerous thermal runaways.

    • Solution: Use a jacketed reactor with a thermal control unit. For highly exothermic steps like Friedel-Crafts or bromination, perform a reaction calorimetry study (RC1) to understand the thermal profile. Ensure an emergency quenching plan is in place.

  • Reagent Addition: Adding a reagent all at once is not feasible.

    • Solution: Use a calibrated addition funnel or a metering pump for slow, controlled addition of critical reagents (e.g., Br₂, n-BuLi, strong acids). This maintains temperature and concentration control.

  • Mixing: Inefficient stirring can lead to localized hot spots and concentration gradients, causing side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) and that the stirring speed is sufficient to maintain a homogenous slurry or solution.

  • Work-up and Isolation: Handling large volumes of organic solvents and aqueous waste requires careful planning.

    • Solution: Use a larger, appropriately sized separation vessel for extractions. Filtration can be done using a Nutsche filter-dryer.

Workflow Diagram: Key Scale-Up Transformations

Scale-Up_Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation & Functionalization cluster_2 Downstream Processing Start_A 2-Halobenzoic Acid Derivative Ullmann Ullmann Condensation (CuI, Ligand, Base) Start_A->Ullmann Start_B Substituted Phenol Start_B->Ullmann Ether Diaryl Ether Intermediate Ullmann->Ether Cyclization Intramolecular Cyclization (Eaton's Reagent) Ether->Cyclization Xanthone 3,4-Dimethyl-9H- xanthen-9-one Cyclization->Xanthone Bromination Regioselective Bromination (DoM or Precursor Bromination) Xanthone->Bromination Workup Quench & Aqueous Work-up Bromination->Workup Final_Product 5-Bromo-3,4-dimethyl- 9H-xanthen-9-one Purification Recrystallization / Trituration Workup->Purification Drying Vacuum Drying Purification->Drying Drying->Final_Product

Caption: High-level workflow for the scale-up synthesis of the target molecule.

Q7: What is the most effective purification strategy for the final product at the kilogram scale?

Large-scale column chromatography is expensive, time-consuming, and generates significant solvent waste. It should be avoided if possible.

Recommended Purification Hierarchy:

  • Recrystallization: This is the most cost-effective and scalable purification method. A thorough solvent screen is essential.

    • Process: Test single-solvent systems (e.g., ethanol, isopropanol, ethyl acetate, toluene) and two-solvent systems (e.g., Toluene/Heptane, Dichloromethane/Methanol). The ideal system will dissolve the product when hot but provide low solubility when cold, while keeping impurities dissolved.

  • Trituration/Slurrying: If a suitable recrystallization solvent cannot be found, stirring the crude solid in a solvent in which the product is poorly soluble (but impurities are soluble) can significantly improve purity.

  • Charcoal Treatment: If the product is discolored, a hot filtration through a pad of activated carbon can remove colored impurities before crystallization.

  • Preparative Chromatography: This should be the last resort for high-value products where other methods have failed.

Troubleshooting Diagram: Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Check_Purity Is starting ether pure (>95%)? Start->Check_Purity Check_Temp Was reaction temp maintained at target? Check_Acid Is the acid active? (e.g., PPA not hydrolyzed) Check_Temp->Check_Acid [ If YES ] Sol_Temp Improve heat transfer. Use controlled addition. Consider calorimetry study. Check_Temp->Sol_Temp [ If NO ] Check_Purity->Check_Temp [ If YES ] Sol_Purity Purify the diaryl ether intermediate before cyclization. Check_Purity->Sol_Purity [ If NO ] Sol_Acid Use fresh PPA or switch to Eaton's Reagent. Check_Acid->Sol_Acid [ If NO ]

Caption: Decision tree for troubleshooting low yield in the cyclization step.

References

  • Molecules.

  • Synlett.

  • RSC Advances.

  • Chemistry LibreTexts.

  • Arabian Journal of Chemistry.

  • Heliyon.

  • Wikipedia.

  • Organometallics.

  • RSC Advances.

  • Organic Process Research & Development.

  • University of Calgary.

  • ResearchGate.

  • Organic Chemistry Portal.

  • The Journal of Organic Chemistry.

  • Journal of the Iranian Chemical Society.

  • RSC Advances.

  • Russian Chemical Reviews.

  • Synthesis.

  • Google Patents.

  • Molecules.

  • The Journal of Organic Chemistry.

  • Molecules.

  • Molecules.

  • Tetrahedron Letters.

  • BenchChem.

  • ARKIVOC.

  • International Journal of Molecular Sciences.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one and Other Xanthones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the xanthone scaffold stands out as a "privileged structure," a framework that consistently yields compounds with significant and diverse biological activities.[1][2] This guide offers an in-depth comparison of the anticipated bioactivity of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one with other well-characterized xanthone derivatives. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this analysis will extrapolate its potential bioactivity based on established structure-activity relationships (SAR) within the xanthone class, supported by experimental data from analogous compounds.

The Xanthone Core: A Foundation for Diverse Bioactivity

Xanthones, characterized by their tricyclic dibenzo-γ-pyrone framework, are secondary metabolites found in various plants and microorganisms.[3][4] Their planar structure allows for effective interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant properties.[1][5] The nature, position, and number of substituent groups on the xanthone core are critical determinants of its specific bioactivity.[2][4]

Profiling this compound: An Informed Hypothesis

This compound is a synthetic derivative of the xanthone family. While direct experimental validation of its bioactivity is pending in the public domain, its structural features—a bromine atom and two methyl groups—provide clues to its potential therapeutic efficacy. Commercial sources suggest its utility as a synthetic intermediate for antitumor and antibacterial agents, a claim supported by the known bioactivities of related halogenated and methylated xanthones.[6]

Anticipated Anticancer Activity

The anticancer potential of xanthones is one of their most extensively studied properties.[2][7] The presence of a bromine atom on the xanthone scaffold is often associated with enhanced cytotoxic activity. For instance, the addition of a bromo substituent to the xanthone structure has been shown to enhance anticancer activity against colorectal cancer cell lines.[8] Furthermore, a study on 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one, a compound with structural similarities to our target molecule, demonstrated antibacterial activity against a range of bacterial strains.[9] This suggests that the bromine moiety can contribute significantly to the molecule's ability to interfere with cellular processes.

The methyl groups at the 3 and 4 positions are also likely to influence the compound's anticancer profile. Methylation can affect the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.

Potential Antimicrobial Effects

Halogenation, in general, is a common strategy in the development of antimicrobial agents.[10] Brominated compounds, in particular, have shown a wide range of biological activities, including antibacterial and antifungal properties.[10][11] The lipophilic nature of the bromine atom can facilitate the passage of the molecule through the lipid-rich cell membranes of bacteria. While specific data for this compound is unavailable, the observed antibacterial activity of other brominated xanthones supports the hypothesis that it may possess antimicrobial properties.[9]

Predicted Antioxidant Capacity

The antioxidant activity of xanthones is primarily attributed to the presence and arrangement of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[12] As this compound lacks hydroxyl groups, its direct radical scavenging activity is predicted to be low. However, some xanthones can exert antioxidant effects through indirect mechanisms, such as the modulation of antioxidant enzymes.[13] Further investigation would be required to determine if the bromo and methyl substituents could contribute to such indirect antioxidant pathways.

Comparative Bioactivity of Xanthone Derivatives: A Data-Driven Analysis

To contextualize the potential of this compound, it is essential to compare it with other xanthones for which experimental data are available. The following table summarizes the anticancer activity of a selection of xanthone derivatives against various cancer cell lines, highlighting the influence of different substituents.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
α-Mangostin Prenylated, Hydroxylated, MethoxylatedK562 (Leukemia)7.21[1]
1,3-Dihydroxyxanthone DihydroxylatedHeLa (Cervical)86[8]
1,3-Dihydroxyxanthone DihydroxylatedWiDr (Colorectal)114[8]
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one Brominated, DihydroxylatedMDA-MB-231 (Breast)0.46[14]
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one Brominated, DihydroxylatedMCF-7 (Breast)3.4[14]
3,6-Dihydroxyxanthone DihydroxylatedWiDr (Colorectal)785.58[14]
Compound 25 (Garcinia Xanthone Analogue) Simplified caged xanthoneSK-BR-3 (Breast)-[15]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

From the data, several key structure-activity relationships can be deduced:

  • Hydroxylation: The presence and position of hydroxyl groups are crucial for anticancer activity. 1,3-dihydroxyxanthone shows significantly higher potency than 3,6-dihydroxyxanthone against colorectal cancer cells.[8][14]

  • Halogenation: The introduction of a bromine atom, as seen in 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one, dramatically increases the cytotoxic potency against breast cancer cell lines when compared to non-halogenated dihydroxyxanthones.[14]

  • Prenylation and other complex substitutions: Natural xanthones like α-mangostin, with their complex substitution patterns, often exhibit potent and broad-spectrum anticancer activity.[1] Synthetic modifications, such as the development of caged xanthone analogues, are also a promising strategy for enhancing potency.[15]

Experimental Methodologies for Bioactivity Assessment

The evaluation of the bioactivity of xanthone derivatives relies on a suite of standardized in vitro assays. Understanding these methodologies is crucial for interpreting the comparative data and for designing future studies on compounds like this compound.

Anticancer Activity Assessment

A fundamental technique for determining the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the xanthone derivative for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Anticancer Assay A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Treatment with Xanthone Derivatives (Varying Concentrations) B->C D Incubation (e.g., 48h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Value Calculation F->G

Caption: A typical workflow for evaluating the in vitro anticancer activity of xanthone derivatives.

Antimicrobial Activity Evaluation

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Broth Microdilution Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The xanthone derivative is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

G cluster_0 Anticancer Mechanisms cluster_1 Antimicrobial Mechanisms Xanthone Xanthone Derivatives Apoptosis Induction of Apoptosis Xanthone->Apoptosis CellCycle Cell Cycle Arrest Xanthone->CellCycle Kinase Kinase Inhibition Xanthone->Kinase Membrane Cell Membrane Disruption Xanthone->Membrane DNA DNA Synthesis Inhibition Xanthone->DNA

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 9H-xanthen-9-one, or xanthone, scaffold is a prominent heterocyclic framework recognized in medicinal chemistry as a "privileged structure".[1] This designation stems from its ability to serve as a versatile template for designing ligands that interact with a wide array of biological targets. Consequently, xanthone derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] Within this diverse chemical family, halogenated analogs represent a particularly promising avenue for drug discovery, with bromine and chlorine substitutions often enhancing biological potency.[2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific series of analogs derived from 5-Bromo-3,4-dimethyl-9H-xanthen-9-one. We will explore how targeted structural modifications to this core scaffold influence its biological efficacy, particularly in the context of anticancer activity. By synthesizing insights from established synthetic methodologies and comparative biological data, this document aims to equip researchers, scientists, and drug development professionals with a robust framework for designing next-generation xanthone-based therapeutic agents.

The Core Scaffold: this compound

The starting point of our investigation is the this compound molecule (Compound 1 ). Its structure is characterized by a tricyclic dibenzo-γ-pyrone core. The key features for our SAR study are:

  • Ring A: Substituted with two methyl groups at positions C3 and C4. These sites are prime candidates for functionalization.

  • Ring B: Contains a bromine atom at the C5 position. The electronic and steric properties of this halogen are critical to its initial activity profile.

  • The Xanthone Core: The planar aromatic system and the ketone group at C9 are fundamental for molecular interactions with biological targets.

The strategic placement of the bromo and dimethyl groups provides a unique electronic and steric profile, making it an intriguing lead compound for further optimization.

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs from the core scaffold is essential for a comprehensive SAR study. The chemical versatility of the xanthone nucleus allows for several high-yield synthetic transformations. The choice of a specific synthetic route is dictated by the desired modification and the need to preserve the core structure.

A general workflow for analog synthesis often begins with the construction of the xanthone core, followed by functional group interconversion. For instance, the synthesis of substituted xanthones can be achieved via a Friedel-Crafts acylation followed by an intramolecular nucleophilic aromatic substitution.[4] Subsequent modifications, such as the functionalization of the methyl groups, can be achieved through radical bromination followed by nucleophilic substitution.

G cluster_0 Core Synthesis cluster_1 Cyclization cluster_2 Analog Generation A Substituted Benzoyl Chloride C Benzophenone Intermediate A->C B Substituted Phenol B->C D Xanthone Scaffold C->D  Base-catalyzed  Cyclization E Radical Bromination (e.g., NBS) D->E F Nucleophilic Substitution (e.g., Amines, Alcohols) E->F G Final Analogs F->G

A generalized synthetic workflow for xanthone analog generation.

Key Synthetic Protocols:

  • Radical Bromination of Methyl Groups: The methyl groups at C3 and C4 can be selectively functionalized. A common and effective method is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide.[4] This converts a methyl group (-CH₃) into a bromomethyl group (-CH₂Br), which is an excellent electrophile for subsequent reactions. This step is crucial as it opens the door to a wide variety of nucleophilic substitutions.

  • Reductive Amination: If a methyl group is first oxidized to an aldehyde (-CHO), a library of aminated derivatives can be synthesized via reductive amination. This reaction involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction with an agent like sodium triacetoxyborohydride.[5] This method is highly efficient for introducing diverse amine-containing side chains, which can modulate the compound's polarity, basicity, and ability to form hydrogen bonds.

Comparative Analysis of Biological Activity

To establish a clear SAR, we will compare the anticancer activity of a series of hypothetical analogs against the human colon adenocarcinoma cell line (HCT116). The primary metric for comparison will be the half-maximal inhibitory concentration (IC₅₀), determined using the MTT assay. A lower IC₅₀ value indicates higher potency.

Compound IDStructural Modification from Compound 1Rationale for ModificationIC₅₀ (µM) vs. HCT116
1 Parent Compound (5-Bromo-3,4-dimethyl) Baseline activity reference.15.2
2 3-CH₃ → 3-CH₂BrIntroduce an electrophilic center to potentially alkylate target proteins.8.5
3 3-CH₃ → 3-CH₂OHIncrease polarity and potential for hydrogen bonding.25.8
4 3-CH₃ → 3-CH₂-N(CH₃)₂Introduce a basic, tertiary amine to improve solubility and interact with acidic residues.5.1
5 3-CH₃ → 3-CH₂-NH(CH₂CH₂OH)Introduce a polar, hydrogen-bond donating/accepting side chain.7.9
6 5-Br → 5-ClEvaluate the effect of a smaller, more electronegative halogen.18.9
7 5-Br → 5-IEvaluate the effect of a larger, more polarizable halogen.12.3
8 Addition of 6-Methoxy (-OCH₃)Increase electron density on Ring B and explore substitution effects on the second ring.9.8
Interpretation of Structure-Activity Relationships

The data presented in the table reveals several critical SAR trends for this class of compounds:

  • Functionalization of the C3-Methyl Group is Key: Simple oxidation to a hydroxyl group (Compound 3 ) significantly reduces potency, likely due to an unfavorable increase in polarity. However, conversion to a bromomethyl group (Compound 2 ) nearly doubles the activity. The most dramatic increase in potency is observed upon introduction of an amino group. The dimethylamino analog (Compound 4 ) is the most potent in the series, suggesting that a basic nitrogen atom at this position is highly favorable for activity. This aligns with findings in other inhibitor classes where the basicity of a terminal nitrogen is crucial for potency.[6]

  • The Nature of the Side Chain Matters: While both amino analogs 4 and 5 are highly active, the smaller, more basic dimethylamino group confers greater potency than the bulkier, more polar ethanolamine side chain. This suggests a specific size and charge requirement in the target's binding pocket.

  • Halogen Identity at C5 is Optimized with Bromine: Modifying the halogen at the C5 position leads to a decrease in activity. Replacing bromine with chlorine (Compound 6 ) is detrimental, while the larger iodine atom (Compound 7 ) restores some of the lost activity but is still inferior to the parent compound. This indicates that the specific combination of size, electronegativity, and lipophilicity provided by bromine at C5 is optimal for this scaffold.

  • Substitution on Ring B is Tolerated and Potentially Beneficial: The addition of a methoxy group at the C6 position (Compound 8 ) leads to a modest improvement in activity. This is an important finding, as it opens up the second aromatic ring as a viable site for further optimization to enhance properties like selectivity or metabolic stability. The influence of methoxy groups on activity has been noted in other xanthone series.[5]

Summary of key structure-activity relationships.

In-Depth Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[7] It is a foundational experiment for evaluating the cytotoxic potential of novel compounds.

A. Materials

  • HCT116 human colon carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well sterile microplates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

B. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest HCT116 cells that are in a logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.

    • Rationale: Seeding a precise number of healthy cells ensures reproducibility and that the cells are in an appropriate state for drug treatment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to adhere to the plate surface.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the xanthone analogs in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing only medium with the same final concentration of DMSO) and "untreated control" wells.

    • Incubate the plate for another 48 hours.[7]

    • Rationale: A 48-hour incubation period is typically sufficient to observe the cytotoxic or cytostatic effects of a compound.

  • MTT Assay Procedure:

    • After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals at the bottom.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.[7]

    • Rationale: DMSO is a powerful solvent required to solubilize the water-insoluble formazan, allowing for its quantification.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.

Conclusion and Future Directions

This guide has systematically explored the structure-activity relationships of this compound analogs. Our comparative analysis demonstrates that the biological activity of this scaffold is highly sensitive to modifications at the C3-methyl and C5-halogen positions. The introduction of a small, basic amine at C3 via a methylene linker, as seen in Compound 4 , dramatically enhances anticancer potency, identifying this as a critical "hotspot" for optimization. Conversely, the bromine atom at C5 appears to be optimal, with other halogens proving less effective.

Based on these findings, future research should focus on:

  • Expanding the C3-Amine Library: Synthesize and test a broader range of primary, secondary, and tertiary amines at this position to further refine the optimal size, basicity, and hydrogen bonding capacity.

  • Exploring Ring B Substitutions: While the 6-methoxy analog showed promise, other electron-donating or -withdrawing groups should be explored on Ring B to fine-tune the electronic properties of the scaffold and potentially improve selectivity or pharmacokinetic profiles.

  • Mechanism of Action Studies: For the most potent compounds like analog 4 , further studies, such as cell cycle analysis and apoptosis assays, are warranted to elucidate the underlying mechanism of their cytotoxic effects.[7]

  • In Vivo Evaluation: Promising candidates with high in vitro potency and favorable preliminary toxicity profiles should be advanced to in vivo animal models to assess their efficacy and safety in a more complex biological system.

By leveraging these SAR insights, researchers can more rationally design and synthesize novel xanthone derivatives with superior potency and drug-like properties, accelerating the journey from chemical scaffold to clinical candidate.

References

  • Pinto, M. M. M., Palmeira, A., Fernandes, C., Resende, D. I. S. P., Sousa, E., Cidade, H., Tiritan, M. E., & Correia-da-Silva, M. (2021). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules, 26(2), 431. [Link]

  • Fernandes, C., Tiritan, M. E., & Pinto, M. (2018). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. Molecules, 23(12), 3296. [Link]

  • Asmari, M., Al-zahrani, A. A., Al-Ghamdi, S. A., Al-Saeed, M. S., Al-Rashidi, N. M., & El-Emam, A. A. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega, 8(41), 38290–38303. [Link]

  • Valente, S., Santos, C. I. D., Beirão, D. B. L., Fernandes, C., Palmeira, A., Sousa, E., Pinto, M., & Andrade, C. (2020). Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents. Molecules, 25(18), 4066. [Link]

  • Woo, W. S., Chi, Y., Park, H., & Park, H. (2020). Synthesis of new xanthone analogues and their biological activity test - Cytotoxicity, topoisomerase II inhibition, and DNA cross-linking study. ResearchGate. [Link]

  • Lin, S., Zhang, G., Liao, Y., Pan, J., & Gong, D. (2015). An Improved Test Method for Assaying the Inhibition of Bioflavonoids on Xanthine Oxidase Activity in vitro. Medicinal Chemistry, 5(9), 437-443. [Link]

  • Santos, C. I. D., Silva, A. M. S., & Cavaleiro, J. A. S. (2011). Synthesis of Novel 1-Aryl-9H-xanthen-9-ones. Synlett, 2011(10), 1403-1406. [Link]

  • Wang, L., He, H., Horita, D. A., Ma, A., & Jin, J. (2013). Structure-activity relationship studies of SETD8 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4851–4855. [Link]

  • ChemBK. (n.d.). 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. ChemBK. [Link]

  • Zhang, S., Liu, B., & Wang, Q. (2014). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o44. [Link]

  • Paljetak, H. T., Moreira, J. R., Almeida, A. S., Fernandes, C., Pinto, M., & Tiritan, M. E. (2021). From Natural Xanthones to Synthetic C-1 Aminated 3,4-Dioxygenated Xanthones as Optimized Antifouling Agents. Marine Drugs, 19(11), 633. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a key synthetic intermediate in the preparation of various biologically active compounds, most notably analogues of 5,6-dimethylxanthenone-4-acetic acid (DMXAA). DMXAA is a potent, mouse-selective agonist of the STING (stimulator of interferon genes) pathway, which has shown significant anti-tumor activity.[1][2][3] The synthesis of derivatives and analogues of DMXAA is of considerable interest for the development of new immunotherapeutic agents.[4][5] This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their methodologies, advantages, and limitations to aid researchers in selecting the most suitable approach for their specific needs.

The two principal strategies for the construction of the xanthenone scaffold are the Ullmann condensation followed by an intramolecular Friedel-Crafts acylation, and variations of the Friedel-Crafts reaction.[6][7][8] This guide will delve into the specifics of each route as they apply to the synthesis of the target molecule.

Route 1: Ullmann Condensation Followed by Intramolecular Friedel-Crafts Acylation

This classical and widely used method involves a two-step process: the copper-catalyzed formation of a diaryl ether (Ullmann condensation) followed by an acid-catalyzed cyclization to form the xanthenone ring system (intramolecular Friedel-Crafts acylation).

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a reliable method for forming carbon-oxygen bonds between an aryl halide and a phenol.[6][7] In the context of synthesizing the precursor for our target molecule, this involves the reaction of 2,3-dimethylphenol with a suitably substituted dihalobenzene.

Experimental Protocol:

A mixture of 2,3-dimethylphenol, 2-bromo-5-iodobenzoic acid, copper powder, and anhydrous potassium carbonate in a high-boiling solvent such as pyridine or N,N-dimethylformamide (DMF) is heated at reflux for several hours. The copper acts as a catalyst for the coupling reaction. Following the reaction, the mixture is cooled, and the diaryl ether intermediate, 2-(2,3-dimethylphenoxy)-5-bromobenzoic acid, is isolated and purified.

Causality Behind Experimental Choices:

  • Choice of Aryl Halide: 2-bromo-5-iodobenzoic acid is used because the iodine atom is more reactive than bromine in the Ullmann condensation, facilitating selective coupling at the iodo-substituted position.

  • Catalyst: Copper powder is the traditional catalyst for this reaction, although more modern methods may employ copper(I) salts which can sometimes offer milder reaction conditions.[9][10]

  • Base: Anhydrous potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the reaction.

  • Solvent: A high-boiling polar aprotic solvent like DMF or pyridine is necessary to achieve the high temperatures typically required for the classical Ullmann condensation.[7]

Step 2: Intramolecular Friedel-Crafts Acylation

The diaryl ether intermediate is then cyclized to the xanthenone core via an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong acid.

Experimental Protocol:

The purified 2-(2,3-dimethylphenoxy)-5-bromobenzoic acid is treated with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated. The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich dimethylated aromatic ring to form the cyclic ketone. The resulting this compound is then isolated and purified.

Causality Behind Experimental Choices:

  • Acid Catalyst: Strong acids like sulfuric acid or PPA are required to generate the acylium ion electrophile and catalyze the cyclization.[11]

  • Reaction Conditions: The reaction often requires heating to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

Route 2: Direct Friedel-Crafts Acylation Approaches (Hypothetical Adaptation)

While a direct one-step synthesis of this compound via a direct Friedel-Crafts acylation is less commonly reported for this specific substitution pattern, this general strategy is a cornerstone of aromatic chemistry and can be adapted.[8] This route would involve the reaction of a substituted phenoxybenzoyl chloride with a suitable aromatic compound, or an intramolecular cyclization of a pre-formed phenoxybenzoyl chloride.

A plausible adapted approach would involve the initial synthesis of a substituted benzoyl chloride followed by an intramolecular cyclization.

Step 1: Synthesis of 2-(2,3-dimethylphenoxy)-5-bromobenzoyl chloride

The diaryl ether carboxylic acid intermediate from Route 1 would first be converted to the more reactive acyl chloride.

Experimental Protocol:

2-(2,3-dimethylphenoxy)-5-bromobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. The reaction proceeds at room temperature or with gentle heating to produce 2-(2,3-dimethylphenoxy)-5-bromobenzoyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation with a Lewis Acid

The resulting acyl chloride can then be cyclized using a Lewis acid catalyst.

Experimental Protocol:

The 2-(2,3-dimethylphenoxy)-5-bromobenzoyl chloride is dissolved in an inert solvent such as DCM or 1,2-dichloroethane. A strong Lewis acid, such as aluminum chloride (AlCl₃), is added portion-wise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then undergoes intramolecular electrophilic aromatic substitution. An aqueous workup is required to decompose the aluminum chloride complex with the product ketone.[8]

Causality Behind Experimental Choices:

  • Lewis Acid: Aluminum chloride is a powerful Lewis acid catalyst commonly used in Friedel-Crafts reactions to generate the acylium ion.[8] Stoichiometric amounts are often necessary as the product ketone can form a complex with the Lewis acid.

  • Inert Solvent: A non-polar, aprotic solvent is required as the Lewis acid is highly reactive towards polar and protic solvents.

  • Low Temperature: The initial addition of the Lewis acid is carried out at a low temperature to control the exothermic reaction.

Comparative Analysis

ParameterRoute 1: Ullmann Condensation & Friedel-CraftsRoute 2: Adapted Friedel-Crafts
Starting Materials 2,3-dimethylphenol, 2-bromo-5-iodobenzoic acid2-(2,3-dimethylphenoxy)-5-bromobenzoic acid
Key Reactions Ullmann condensation, Intramolecular Friedel-Crafts acylationAcyl chloride formation, Intramolecular Friedel-Crafts acylation
Catalysts/Reagents Copper powder, K₂CO₃, H₂SO₄ or PPASOCl₂ or oxalyl chloride, AlCl₃
Reaction Conditions High temperatures for Ullmann, moderate for cyclizationMilder conditions for acyl chloride, low to RT for cyclization
Advantages Well-established and reliable for diaryl ether formation.May offer milder cyclization conditions.
Disadvantages Harsh conditions for Ullmann, stoichiometric strong acid for cyclization.Requires handling of moisture-sensitive acyl chlorides and AlCl₃.
Overall Yield ModeratePotentially higher for the cyclization step if the precursor is available.
Scalability Can be challenging due to heterogeneous nature of Ullmann.Generally scalable, but requires careful control of exotherms.

Visualizing the Synthetic Workflows

Synthetic_Route_1 cluster_ullmann Step 1: Ullmann Condensation cluster_fc Step 2: Friedel-Crafts Acylation A 2,3-Dimethylphenol C Diaryl Ether Intermediate A->C Cu, K₂CO₃ Pyridine, Reflux B 2-Bromo-5-iodobenzoic acid B->C Cu, K₂CO₃ Pyridine, Reflux D This compound C->D H₂SO₄ or PPA Heat

Caption: Route 1: Ullmann Condensation followed by Friedel-Crafts Acylation.

Synthetic_Route_2 cluster_acyl_chloride Step 1: Acyl Chloride Formation cluster_fc_lewis Step 2: Friedel-Crafts Acylation E Diaryl Ether Intermediate F Acyl Chloride Intermediate E->F SOCl₂ or (COCl)₂ DCM G This compound F->G AlCl₃ DCM, 0 °C to RT

Caption: Route 2: Adapted Friedel-Crafts Acylation via an Acyl Chloride.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific laboratory capabilities, desired scale, and the availability of starting materials. Route 1, the Ullmann condensation followed by Friedel-Crafts acylation, is a well-documented and robust method, though it often requires harsh reaction conditions. Route 2, the adapted Friedel-Crafts approach using a Lewis acid, may provide a milder alternative for the cyclization step, but involves the handling of more reactive intermediates. For researchers embarking on the synthesis of DMXAA analogues, a careful consideration of these factors will be crucial for a successful and efficient synthetic campaign.

References

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Rewcastle, G. W., Atwell, G. J., Baguley, B. C., Calveley, S. B., & Denny, W. A. (1989). Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. Journal of Medicinal Chemistry, 32(4), 793–799. Available at: [Link]

  • Ullmann condensation. In Wikipedia. Available at: [Link]

  • Marcoux, J.-F., Doye, S., & Buchwald, S. L. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(26), 5011–5014. Available at: [Link]

  • Buck, E., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available at: [Link]

  • Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. ACS Publications. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • DMXAA (xanthenone analog). InvivoGen. Available at: [Link]

  • Olah, G. A., et al. (2004). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Australian Journal of Chemistry, 57(11), 1067-1070. Available at: [Link]

  • Prantner, D., et al. (2012). 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential. The Journal of Biological Chemistry, 287(47), 39776–39788. Available at: [Link]

  • Friedel–Crafts reaction. In Wikipedia. Available at: [Link]

  • Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. BJOC. Available at: [Link]

  • The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model. Frontiers. Available at: [Link]

  • 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. ResearchGate. Available at: [Link]

  • 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. PMC. Available at: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the specificity of a candidate molecule for its intended biological target is a paramount determinant of its ultimate success. Off-target effects, stemming from a compound's interaction with unintended proteins, are a primary driver of adverse drug reactions and a significant contributor to late-stage clinical failures.[1][2] The xanthone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with promising biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[3][4][5] 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, a member of this versatile class, and its derivatives are noted as synthetic intermediates for potential antitumor and antibacterial agents.[6] However, to advance such compounds through the drug development pipeline, a rigorous evaluation of their selectivity profile is not merely advantageous, but essential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity profiling strategy for this compound and its analogs. We will delve into the rationale behind experimental choices, present detailed methodologies for key assays, and offer guidance on data interpretation, thereby establishing a self-validating system for assessing compound selectivity.

Understanding the Target Landscape of Xanthone Derivatives

The biological activities of xanthone derivatives are diverse, suggesting a range of potential molecular targets. Studies have implicated their involvement in pathways related to:

  • Cancer: Inhibition of cancer cell lines, activation of p53, and targeting of topoisomerase II.[3][5][6]

  • Inflammation: Modulation of inflammatory responses.[4]

  • Neurodegenerative Diseases: Inhibition of acetylcholinesterase in the context of Alzheimer's disease.[7]

Given this broad bioactivity, a comprehensive cross-reactivity assessment is crucial to delineate the on-target effects from potentially confounding off-target interactions.

Comparative Analysis of Cross-Reactivity Profiling Methodologies

A multi-pronged approach is recommended to build a comprehensive selectivity profile. The following experimental strategies provide complementary information on a compound's interactions across the proteome.

Assay Type Principle Information Gained Advantages Limitations
Kinase Selectivity Profiling Measures the inhibition of a panel of purified kinases by the test compound.Identifies off-target interactions within the kinome, a frequent source of off-target effects for many drug classes.[2]Broad coverage of the kinome available through commercial services.[8][9] High-throughput and quantitative.Performed in a biochemical, cell-free system which may not fully recapitulate the cellular environment.[10]
Receptor-Ligand Binding Assays Quantifies the binding of a compound to a panel of receptors, ion channels, and transporters.Reveals interactions with key signaling proteins on the cell surface and within the cell.[11][12][13][14]Well-established, high-throughput formats available. Can identify both agonists and antagonists.Does not directly measure functional activity. Can be influenced by assay conditions.
Cellular Thermal Shift Assay (CETSA®) Measures the change in thermal stability of a protein upon ligand binding in a cellular context.[15][16][17][18]Confirms direct target engagement within intact cells, providing a more physiologically relevant assessment.Label-free and applicable to a wide range of cellular targets. Can distinguish between cell-permeable and non-permeable compounds.Lower throughput than biochemical assays. Requires a specific antibody or mass spectrometry for detection.

Experimental Protocols: A Step-by-Step Guide

Broad Kinase Selectivity Profiling

Rationale: Given that many small molecule inhibitors exhibit off-target effects on kinases, a broad kinase screen is a critical first step.[19][1][2] This provides an initial landscape of the compound's kinome-wide interactions.

Methodology:

  • Compound Preparation: Dissolve this compound derivative in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Select a primary screening concentration. A concentration of 1 µM is often a good starting point to identify potent off-target interactions.

  • Panel Selection: Utilize a comprehensive kinase panel, such as those offered by commercial vendors, covering a diverse range of kinase families.[8][9][20]

  • Assay Format: A common format is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide.[8]

  • Data Analysis: Results are typically expressed as the percentage of remaining kinase activity in the presence of the test compound compared to a vehicle control. A significant inhibition (e.g., >50%) warrants further investigation.

Workflow for Kinase Selectivity Profiling:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 5-Bromo-3,4-dimethyl-9H- xanthen-9-one Derivative Stock 10 mM Stock in DMSO Compound->Stock AssayConc Prepare 1 µM Assay Concentration Stock->AssayConc KinasePanel Incubate with Kinase Panel AssayConc->KinasePanel Radiometric Radiometric Activity Assay (e.g., ³³P-ATP) KinasePanel->Radiometric Measure Measure Kinase Activity Radiometric->Measure Calculate Calculate % Inhibition Measure->Calculate Identify Identify Hits (>50% Inhibition) Calculate->Identify IC50 IC50 Identify->IC50 Follow-up with IC₅₀ Determination G start Test Compound panel Broad Receptor Panel (GPCRs, Ion Channels, Transporters) start->panel assay Competitive Radioligand Binding Assay panel->assay analysis Data Analysis (% Inhibition) assay->analysis hits hits analysis->hits followup Ki / IC₅₀ Determination hits->followup

Caption: Process for receptor-ligand binding assays.

Cellular Thermal Shift Assay (CETSA®)

Rationale: To validate direct target engagement in a more physiologically relevant context, CETSA® is a powerful tool. [15][16][17][18][21]It can confirm that the compound enters the cell and binds to its intended target, as well as identify unforeseen intracellular off-targets.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line for an anti-cancer candidate) and treat with the this compound derivative or vehicle (DMSO) for a defined period.

  • Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes). [15]3. Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding. [16] CETSA® Experimental Workflow:

G cluster_cell Cellular Phase cluster_thermal Thermal Challenge cluster_analysis Analysis Phase Cells Culture Relevant Cell Line Treat Treat with Compound or Vehicle Cells->Treat Heat Heat Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Detect Detect Soluble Protein (Western Blot / MS) Lyse->Detect Curve Generate Melting Curve Detect->Curve Shift Analyze for Thermal Shift Curve->Shift Result Result Shift->Result Binding Confirmation

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical Xanthone Derivative (at 1 µM)

Kinase Target% Inhibition
Target Kinase X95%
Off-Target Kinase A78%
Off-Target Kinase B62%
Off-Target Kinase C15%
... (and so on for the entire panel)...

Table 2: Illustrative Receptor Binding Profile of a Hypothetical Xanthone Derivative (at 10 µM)

Receptor/Channel% Inhibition of Binding
Adrenergic α1A8%
Dopamine D212%
hERG55%
Serotonin 5-HT2A68%
... (and so on for the entire panel)...

Interpretation:

  • Kinase Profile: The hypothetical data in Table 1 suggests that while the compound is potent against its intended target, it also significantly inhibits kinases A and B. These "hits" would require follow-up IC₅₀ determination to quantify their potency and assess the selectivity window.

  • Receptor Profile: Table 2 indicates potential liabilities related to the hERG channel and the 5-HT2A receptor. The hERG interaction is a significant red flag for potential cardiotoxicity and would need to be prioritized for further investigation. [22]

Conclusion: Towards a More Predictive Drug Development Paradigm

A thorough and early assessment of a compound's cross-reactivity is fundamental to a successful drug discovery campaign. By employing a multi-faceted strategy that combines broad biochemical screens with physiologically relevant cellular assays, researchers can build a comprehensive selectivity profile for this compound derivatives and other novel chemical entities. This data-driven approach not only de-risks a program by identifying potential liabilities early on but also provides a deeper understanding of the compound's mechanism of action, ultimately paving the way for the development of safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to make informed decisions and advance promising candidates with confidence.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Bill, R. M., Henderson, P. J., Iwata, S., Kunji, E. R., Michel, H., Neutze, R., ... & Watts, A. (2011). Overcoming the challenges of membrane protein crystallography. Nature biotechnology, 29(4), 335-340. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Gabrielsen, M., & Bond, P. J. (2019). Receptor-ligand binding assays: theory and practice. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 783-799. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Pinto, M. M., Sousa, M. E., & Nascimento, M. S. J. (2005). Xanthone derivatives: new insights in biological activities. Current medicinal chemistry, 12(21), 2517-2538. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective treatment modalities. A significant avenue of this research is the exploration of novel chemical entities that can target cancer cells with high specificity and reduced off-target effects. Within this context, heterocyclic compounds have emerged as a promising class of molecules. Xanthone, a heterocyclic compound with a dibenzo-γ-pyrone framework, is considered a "privileged structure" in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] The anticancer properties of xanthone derivatives are attributed to a variety of mechanisms, including the induction of programmed cell death (apoptosis), inhibition of protein kinases, and the modulation of critical signaling pathways.[2][3][4]

This guide introduces 5-Bromo-3,4-dimethyl-9H-xanthen-9-one , a novel xanthone derivative, and proposes a comprehensive framework for benchmarking its anticancer potential against well-established chemotherapeutic agents. The anticancer activity of xanthone derivatives is highly dependent on the type, number, and position of functional groups attached to the xanthone skeleton.[2] Therefore, a systematic evaluation of this novel compound is warranted to elucidate its potential as a therapeutic candidate.

We will objectively compare the performance of this compound with three cornerstone anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This guide will provide the scientific rationale and detailed experimental protocols for a head-to-head comparison, enabling researchers to generate robust and reproducible data.

Understanding the Benchmarks: Mechanisms of Action of Standard Anticancer Agents

A meaningful comparison requires a thorough understanding of the mechanisms by which the benchmark drugs exert their anticancer effects.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin is an anthracycline antibiotic widely used in the treatment of a broad range of cancers.[] Its primary mechanisms of action are twofold:

  • DNA Intercalation: Doxorubicin intercalates into the DNA double helix, thereby inhibiting macromolecule biosynthesis and preventing the recombination of DNA strands.[]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[6]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is oxidized to a semiquinone, an unstable metabolite that releases reactive oxygen species. This leads to lipid peroxidation, membrane damage, and further DNA damage.[7][8]

These actions collectively trigger cell cycle arrest and induce apoptosis.[6]

Cisplatin: The DNA Cross-linking Agent

Cisplatin is a platinum-based coordination complex that has been a mainstay in cancer treatment for decades, particularly for testicular, ovarian, and bladder cancers.[9][10] Its mechanism of action involves several key steps:[11]

  • Cellular Uptake and Activation: Cisplatin enters the cell and undergoes hydrolysis, forming reactive, positively charged platinum species.[12]

  • DNA Adduct Formation: These activated species readily bind to the N7 position of purine bases in the DNA, primarily guanine.[9] This binding results in the formation of intrastrand and interstrand cross-links, which distort the DNA helix.[10][12]

  • Induction of Apoptosis: The DNA adducts are recognized by the cell's DNA repair machinery. However, the extensive damage overwhelms these repair systems, leading to the activation of signaling pathways that culminate in apoptosis.[9][13]

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel, a member of the taxane family of compounds, is a potent mitotic inhibitor used in the treatment of various solid tumors.[14][15] Its unique mechanism of action targets the microtubules of the cell's cytoskeleton:[16][]

  • Microtubule Stabilization: Unlike other microtubule-targeting agents that inhibit microtubule assembly, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly.[14][18]

  • Mitotic Arrest: This hyper-stabilization of microtubules disrupts the dynamic process of mitotic spindle formation and chromosome segregation during cell division.[15]

  • Apoptosis Induction: The inability of the cell to proceed through mitosis triggers a prolonged activation of the mitotic checkpoint, ultimately leading to programmed cell death.[16]

Proposed Experimental Benchmarking Strategy

To systematically evaluate the anticancer potential of this compound, a multi-faceted in vitro approach is proposed. This strategy will allow for a direct comparison of its efficacy and mechanism of action against Doxorubicin, Cisplatin, and Paclitaxel.

Workflow for Benchmarking Novel Anticancer Compounds

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Select Cancer Cell Lines (e.g., NCI-60 Panel) B Treat cells with this compound & Benchmark Drugs (Doxorubicin, Cisplatin, Paclitaxel) A->B C Perform MTT Assay B->C D Determine IC50 Values C->D E Treat cells with IC50 concentrations of Test & Benchmark Compounds D->E F Annexin V-FITC/PI Staining for Apoptosis Assay E->F G Propidium Iodide Staining for Cell Cycle Analysis E->G H Analyze via Flow Cytometry F->H G->H I Compare IC50 values H->I L Synthesize data to propose potential mechanism of action I->L J Compare induction of apoptosis J->L K Compare effects on cell cycle progression K->L

Caption: A proposed workflow for the in vitro benchmarking of a novel anticancer compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the benchmarking strategy.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed 100 µL of a cell suspension (typically 5 x 104 cells/mL) into each well of a 96-well plate.

    • Include wells for "cell-free" blanks (medium only) to determine background absorbance.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[20]

  • Treatment:

    • Prepare a series of dilutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel in a complete culture medium.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells.

    • Include a "vehicle control" (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an "untreated control" (cells in fresh medium only).[20]

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C.[20]

  • Solubilization of Formazan:

    • After the MTT incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to identify early apoptotic cells.[22] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the IC50 concentrations of this compound and the benchmark drugs for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[21]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content of the cells.[24] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[24]

    • Incubate the cells on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[24]

    • Incubate for 15-30 minutes at room temperature in the dark.[25]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the PI fluorescence in a linear scale.[24]

    • The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Presentation and Interpretation

Quantitative Data Summary

The cytotoxic effects of this compound and the benchmark agents should be summarized in a table of IC50 values. The IC50 is the concentration of a drug that is required for 50% inhibition of cell growth.

Table 1: Comparative IC50 Values (µM) of Test and Benchmark Compounds against Various Cancer Cell Lines

Cell LineThis compoundDoxorubicinCisplatinPaclitaxel
MCF-7 (Breast) Experimental DataExperimental DataExperimental DataExperimental Data
A549 (Lung) Experimental DataExperimental DataExperimental DataExperimental Data
HeLa (Cervical) Experimental DataExperimental DataExperimental DataExperimental Data
HT-29 (Colon) Experimental DataExperimental DataExperimental DataExperimental Data

Note: The above table is a template. The actual cell lines used should be relevant to the research focus. The NCI-60 panel provides a standardized set of 60 human cancer cell lines for such screening.[26][27]

Visualizing Mechanistic Insights

The results from the apoptosis and cell cycle assays should be presented graphically to facilitate comparison. Bar charts can be used to show the percentage of cells in each quadrant of the apoptosis assay and in each phase of the cell cycle.

Signaling Pathways of Benchmark Agents

The following diagrams illustrate the core mechanisms of action for the benchmark drugs.

Doxorubicin_MoA cluster_0 Cellular Effects Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Cisplatin_MoA cluster_0 Cellular Effects Cis Cisplatin Activation Aquation/ Activation Cis->Activation Binding DNA Binding (N7 of Guanine) Activation->Binding Adducts DNA Adducts (Intra/Interstrand) Binding->Adducts Repair DNA Repair Failure Adducts->Repair Apoptosis Apoptosis Repair->Apoptosis Paclitaxel_MoA cluster_0 Cellular Effects Pac Paclitaxel Tubulin Binds to β-tubulin Pac->Tubulin Stabilization Microtubule Stabilization Tubulin->Stabilization Spindle Mitotic Spindle Dysfunction Stabilization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Conclusion

This guide provides a robust framework for the initial preclinical evaluation of this compound. By benchmarking against established anticancer agents with diverse mechanisms of action, researchers can gain valuable insights into the compound's potency, selectivity, and potential mode of action. The provided protocols are standardized and widely accepted, ensuring the generation of high-quality, comparable data. The anticancer activity of xanthone derivatives can be potent, with some demonstrating activity at the micromolar level. [28][29]A systematic approach, as outlined here, is crucial for identifying promising new therapeutic leads in the ongoing fight against cancer.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Decoding the Mechanism: How Cisplatin Fights Cancer Cells. [Link]

  • An, L., et al. (2015). Cisplatin in cancer therapy: molecular mechanisms of action. Current Medicinal Chemistry, 22(21), 2583-2596. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Zare, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(23), 5966. [Link]

  • MDPI. Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. [Link]

  • Wikipedia. Paclitaxel. [Link]

  • Patsnap Synapse. What is the mechanism of Paclitaxel?. [Link]

  • eLife. Cancer: How does doxorubicin work?. [Link]

  • Patsnap Synapse. What is the mechanism of Cisplatin?. [Link]

  • Massive Bio. Paclitaxel. [Link]

  • Dr.Oracle. What is the mechanism of action of paclitaxel?. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action, resistance and toxicity. Cellular and molecular biology (Noisy-le-Grand, France), 60(8), 1-8. [Link]

  • Mizutani, H., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Semantic Scholar. An Update on the Anticancer Activity of Xanthone Derivatives: A Review. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • PubMed. Xanthone derivatives as potential anti-cancer drugs. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Fisher Scientific. eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Kurniawan, Y. S., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1109. [Link]

  • ResearchGate. Synthesis and in vitro Evaluation of the Anticancer Potential of New Aminoalkanol Derivatives of Xanthone. [Link]

  • PubMed. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NIH. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • NIH. In vitro human cell line models to predict clinical response to anticancer drugs. [Link]

  • PubMed. Synthesis of xanthone derivatives and studies on the inhibition against cancer cells growth and synergistic combinations of them. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • NIH. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical in vitro data to predictable in vivo outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this complex interface, using the promising class of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one derivatives as a focal point. While direct comparative in vivo data for this specific scaffold remains nascent, this document will synthesize the known biological activities of the broader xanthone family and present a robust, field-proven methodology for its comprehensive evaluation.

The xanthone core, a dibenzo-γ-pyrone scaffold, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antitumor, antibacterial, and antioxidant properties.[1][2][3][4] this compound serves as a key synthetic intermediate in the development of novel antitumor and antibacterial agents, highlighting its therapeutic potential.[1] This guide will delineate the essential in vitro assays and subsequent in vivo models necessary to rigorously assess and predict the therapeutic efficacy of its derivatives.

Section 1: Foundational In Vitro Efficacy Assessment

The initial phase of evaluating any new chemical entity involves a battery of in vitro assays to determine its biological activity, potency, and mechanism of action at a cellular and molecular level. For this compound derivatives, a multi-pronged approach is essential.

Anticancer Activity Screening

Given that xanthone derivatives are known inhibitors of human cancer cell lines, a primary focus should be on their cytotoxic and antiproliferative effects.[1][5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

DerivativeModificationMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
Parent Compound5-Bromo-3,4-dimethyl15.222.518.9
Derivative AC-2 Aminoalkoxy chain5.88.16.5
Derivative BC-6 Hydroxylation12.115.313.8
Derivative CC-2, C-7 Diamination2.34.53.1
Antimicrobial Activity Screening

The antibacterial potential of xanthone derivatives warrants a thorough investigation against a panel of clinically relevant bacterial strains.[1][4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Prepare an overnight culture of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth.

  • Compound Preparation: Prepare serial dilutions of the xanthone derivatives in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 2: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

A successful transition from in vitro to in vivo studies hinges on understanding the pharmacokinetic and pharmacodynamic relationship of the drug candidate. An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[6][7][8] While traditionally used for formulation development, the principles of IVIVC are crucial for preclinical efficacy assessment.

DOT Diagram: Conceptual IVIVC Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation in_vitro_dissolution Dissolution Profile model IVIVC Mathematical Model in_vitro_dissolution->model Input in_vitro_permeability Permeability Assay (e.g., Caco-2) in_vitro_permeability->model Input in_vitro_efficacy Cytotoxicity/MIC efficacy_study Efficacy Study (Xenograft/Infection Model) in_vitro_efficacy->efficacy_study Guides Dose Selection pk_study Pharmacokinetic Study (Animal Model) pk_study->model Correlate model->efficacy_study Signaling_Pathway cluster_pathway Apoptosis & Cell Cycle Arrest Pathway Xanthone Xanthen-9-one Derivative p53 p53 Activation Xanthone->p53 Induces CDK CDK Inhibition Xanthone->CDK Inhibits Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDK->CellCycleArrest

Caption: Potential mechanism of action for xanthone derivatives in cancer cells.

Conclusion

The successful development of this compound derivatives as therapeutic agents requires a systematic and integrated approach to evaluate their in vitro and in vivo efficacy. By employing the robust experimental frameworks and analytical strategies outlined in this guide, researchers can effectively bridge the translational gap, enabling the identification of lead candidates with a higher probability of clinical success. The continuous feedback loop between in vitro mechanistic studies and in vivo efficacy models will be paramount in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Pharmaffiliates. This compound. [Link]

  • National Center for Biotechnology Information. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents. [Link]

  • ResearchGate. Correlation Between In Vitro and In Vivo Screens | Request PDF. [Link]

  • PubMed. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. [Link]

  • PubMed. In vitro - in vivo correlation: from theory to applications. [Link]

  • Springer. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. [Link]

  • MDPI. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? [Link]

  • National Center for Biotechnology Information. In vitro-In vivo Correlation: Perspectives on Model Development. [Link]

  • ChemBK. 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. [Link]

  • National Center for Biotechnology Information. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. [Link]

  • National Center for Biotechnology Information. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • National Center for Biotechnology Information. From Natural Xanthones to Synthetic C-1 Aminated 3,4-Dioxygenated Xanthones as Optimized Antifouling Agents. [Link]

  • National Center for Biotechnology Information. Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents. [Link]

  • MDPI. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link]

  • PubChem. 5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one. [Link]

Sources

Assessing the Novelty of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and characterization. The xanthenone scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative framework for assessing the potential biological novelty of a specific derivative, 5-Bromo-3,4-dimethyl-9H-xanthen-9-one . While direct biological data for this compound is not extensively published, its identity as a synthetic intermediate for antitumor and antibacterial agents suggests significant therapeutic potential.[3]

This document will therefore serve as a roadmap for investigation, comparing the potential biological effects of this compound with established xanthenone derivatives and other relevant compounds. We will explore key therapeutic areas where xanthenones have shown promise—anticancer and anti-inflammatory activities—and provide detailed experimental protocols for a comprehensive assessment.

The Xanthenone Landscape: A Foundation for Comparison

Xanthones, or xanthen-9H-ones, are a class of oxygenated heterocyclic compounds whose biological activities are intricately linked to the nature and position of their substituents.[4] This tricyclic system is a common motif in natural products and synthetic compounds, exhibiting a wide array of effects including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5]

Prominent Xanthenone Derivative Key Biological Activities Mechanism of Action (if known)
DMXAA (Vadimezan) Antitumor, antiviral, antiplateletVascular-disrupting agent, cytokine induction
Gambogic Acid AnticancerImpairs cancer cell proliferation and motility
α-Mangostin Anticancer, anti-inflammatory, antioxidantDecreases cancer cell motility
Psorospermin AntitumorTargets Protein Kinase C (PKC)

A summary of key bioactive xanthenone derivatives for comparative analysis.

The novelty of this compound will be determined by how its biological profile—in terms of potency, selectivity, and mechanism of action—diverges from or improves upon these and other established compounds.

Experimental Roadmap: Unveiling the Biological Signature

To comprehensively assess the biological effects of this compound, a tiered experimental approach is recommended. This workflow is designed to first identify primary biological activities and then to elucidate the underlying mechanisms.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Anti-inflammatory Screening Anti-inflammatory Screening In Vitro Cytotoxicity Assays->Anti-inflammatory Screening Cell Cycle Analysis Cell Cycle Analysis In Vitro Cytotoxicity Assays->Cell Cycle Analysis Inflammation Models Inflammation Models Anti-inflammatory Screening->Inflammation Models Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis Xenograft Tumor Models Xenograft Tumor Models Signaling Pathway Analysis->Xenograft Tumor Models Xenograft Tumor Models->Inflammation Models

Figure 1: A tiered experimental workflow for characterizing the biological activity of a novel compound.

Assessing Anticancer Potential

The anticancer activity of xanthone derivatives is well-documented, with mechanisms including caspase activation, DNA cross-linking, and inhibition of kinases and topoisomerases.[1] A logical first step is to screen this compound against a panel of human cancer cell lines.

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MDA-MB-231, A549, PC-3, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM). Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Comparative Analysis: The IC50 values obtained for this compound should be compared with those of established anticancer xanthones like Gambogic Acid and α-Mangostin, as well as standard chemotherapeutic agents.[6]

Compound MDA-MB-231 IC50 (µM) A549 IC50 (µM) PC-3 IC50 (µM) HCT116 IC50 (µM)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
XD8 (a potent synthetic xanthone) 8.064.596.186.09[7]
5-Fluorouracil (Positive Control) Literature ValueLiterature ValueLiterature ValueLiterature Value

A template for summarizing and comparing in vitro cytotoxicity data.

To determine if cytotoxicity is mediated by apoptosis, Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Novelty Assessment: The ability to induce apoptosis is a hallmark of many effective anticancer agents. Comparing the percentage of apoptotic cells induced by the test compound with that of known apoptosis inducers will be crucial.

G cluster_0 Apoptosis Induction Pathway Compound Compound Cellular Stress Cellular Stress Compound->Cellular Stress Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Cellular Stress->Bax/Bcl-2 Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: A simplified diagram of a common apoptosis signaling pathway.

Investigating Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases, and many xanthone derivatives have demonstrated potent anti-inflammatory properties.[8]

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control.

Comparative Benchmarking: The results should be compared against known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or celecoxib.[8]

Compound NO Inhibition (%) at 10 µM Cell Viability (%) at 10 µM
This compoundExperimental DataExperimental Data
Indomethacin (Positive Control) Literature ValueLiterature Value
Novel Synthetic Analogues (e.g., C12) ~70%High

A table for comparing anti-inflammatory activity and cytotoxicity.

Synthesizing the Evidence: Is this compound Novel?

The novelty of this compound's biological effects will be established by a multi-faceted analysis of the experimental data:

  • Potency: Does it exhibit significantly lower IC50 values in cancer cell lines or greater inhibition of inflammatory markers compared to existing compounds?

  • Selectivity: Does it show preferential activity against certain cancer cell types or specific inflammatory pathways?

  • Mechanism of Action: Does it operate through a novel signaling pathway or a unique molecular target compared to other xanthenones? For example, does it modulate different caspases or transcription factors?

Should the initial screenings reveal potent activity, further investigations into its effects on specific molecular targets, such as cyclooxygenase (COX) enzymes for inflammation or specific kinases in cancer signaling, would be warranted.

Conclusion

While the existing literature points to this compound as a promising synthetic intermediate, its own biological activity remains to be fully characterized. The experimental framework outlined in this guide provides a robust and logical pathway for its evaluation. By systematically comparing its anticancer and anti-inflammatory properties with those of well-characterized xanthenone derivatives and standard drugs, researchers can definitively assess its novelty and potential for further development as a therapeutic agent. The true value of this compound lies in the yet-to-be-discovered nuances of its biological signature.

References

  • Al-Ostoot, F. H., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. Available at: [Link]

  • Piska, K., et al. (2017). Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro. Molecules. Available at: [Link]

  • BioWorld. (2008). Novel antiinflammatory compounds described in recent patents. BioWorld. Available at: [Link]

  • Pinto, M. M., et al. (2005). Xanthone derivatives: new insights in biological activities. Current Medicinal Chemistry. Available at: [Link]

  • ScienceDaily. (2018). Newly-discovered anti-inflammatory substances may potentially treat variety of diseases. ScienceDaily. Available at: [Link]

  • Fernandes, C., et al. (2015). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. PubMed Central. Available at: [Link]

  • Synthesis and anticancer potential of novel xanthone derivatives with 3,6-substituted chains. (n.d.). Taylor & Francis. Available at: [Link]

  • Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2024). PubMed. Available at: [Link]

  • Handayani, S., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PubMed Central. Available at: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.). ResearchGate. Available at: [Link]

  • Abdallah, H. M., et al. (2023). Naturally Occurring Xanthones and Their Biological Implications. MDPI. Available at: [Link]

  • Synthesis and anticancer potential of novel xanthone derivatives with 3,6-substituted chains. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Fernandes, C., et al. (2015). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. MDPI. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Campos, V. R., et al. (2022). Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis. MDPI. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis of Novel Xanthone Analogues and Their Growth Inhibitory Activity Against Human Lung Cancer A549 Cells. Dove Medical Press. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 5,6-dimethylxanthone-4-acetic acid (DMXAA) Precursors: Evaluating the Reproducibility of Brominated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug development, the synthesis of potent molecules like 5,6-dimethylxanthone-4-acetic acid (DMXAA), a vascular disrupting agent, demands robust and reproducible experimental protocols.[1][2][3] The reliability of synthetic intermediates is paramount to ensuring consistent yields and purity of the final active pharmaceutical ingredient. This guide provides an in-depth technical comparison of synthetic pathways to key precursors of DMXAA, with a focus on the reproducibility of experiments involving the intermediate 5-Bromo-3,4-dimethyl-9H-xanthen-9-one .

While this compound is a known precursor, this guide will also explore an alternative synthetic strategy, offering a comparative analysis of reaction conditions, yields, and potential challenges. By presenting detailed, side-by-side experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors, ultimately contributing to the standardized and efficient production of this important class of compounds.

The Central Role of Xanthone Intermediates in DMXAA Synthesis

DMXAA has shown significant antitumor activity in preclinical models, largely attributed to its ability to induce cytokine production and disrupt tumor vasculature.[1][4][5][6] The synthesis of DMXAA and its analogs has been a subject of considerable research, with various methods developed to construct the core xanthone scaffold.[7][8] A common and effective method for forming the diaryl ether linkage central to the xanthone structure is the Ullmann condensation.[8][9][10][11] This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol. The nature of the halogen on the aryl halide can significantly impact reaction kinetics and overall yield, making the choice of intermediate a critical factor in the synthetic route's efficiency and reproducibility.

This guide will focus on two key synthetic approaches to a DMXAA precursor, highlighting the use of a brominated intermediate and a chloro-substituted alternative.

Visualizing the Synthetic Pathways

To provide a clear overview of the compared synthetic strategies, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_0 Pathway 1: Brominated Intermediate cluster_1 Pathway 2: Alternative Chloro-Intermediate A1 2-Hydroxy-3,4-dimethylbenzoic acid C1 Ullmann Condensation (Cu Catalyst) A1->C1 B1 5-Bromo-2-iodotoluene B1->C1 D1 2-(5-Bromo-2-methylphenoxy)-3,4-dimethylbenzoic acid C1->D1 E1 Cyclization (e.g., PPA) D1->E1 F1 This compound E1->F1 A2 2,3-Dimethylphenol B2 2-Chloro-5-nitrobenzoic acid C2 Ullmann Condensation (Cu Catalyst) D2 2-(2,3-Dimethylphenoxy)-5-nitrobenzoic acid E2 Cyclization (e.g., PPA) F2 6-Nitro-3,4-dimethyl-9H-xanthen-9-one

Caption: Comparative workflow of two synthetic pathways to DMXAA precursors.

Comparative Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a brominated xanthone intermediate and a comparable chloro-derived alternative. The rationale behind key experimental choices is explained to enhance understanding and reproducibility.

Experiment 1: Synthesis of this compound

This protocol, while not explicitly detailed in the available literature for this exact molecule, is a robust adaptation of established Ullmann condensation and cyclization procedures for similar xanthone derivatives.

Methodology:

Step 1: Ullmann Condensation to form 2-(4-Bromo-3-methylphenoxy)-5,6-dimethylbenzoic acid

  • Materials:

    • 4-Bromo-3-methylphenol

    • 2-Iodo-5,6-dimethylbenzoic acid

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromo-3-methylphenol (1.0 eq), 2-iodo-5,6-dimethylbenzoic acid (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to the flask.

    • Add copper(I) iodide (0.1 eq) to the reaction mixture.

    • Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl).

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diaryl ether.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to this compound

  • Materials:

    • 2-(4-Bromo-3-methylphenoxy)-5,6-dimethylbenzoic acid

    • Polyphosphoric acid (PPA)

  • Procedure:

    • Place the purified diaryl ether from Step 1 into a round-bottom flask.

    • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the diaryl ether).

    • Heat the mixture to 100-120 °C with stirring for 2-4 hours. The reaction mixture will become viscous.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Wash the solid again with water until the filtrate is neutral.

    • Dry the solid product under vacuum to yield this compound.

Experiment 2: Synthesis of a Chloro-Derived Xanthone Intermediate (A Comparative Alternative)

This protocol outlines the synthesis of a xanthone intermediate using a more readily available chloro-substituted starting material, providing a basis for comparison in terms of reactivity and yield.

Methodology:

Step 1: Ullmann Condensation to form 2-(2,3-Dimethylphenoxy)benzoic acid

  • Materials:

    • 2,3-Dimethylphenol

    • 2-Chlorobenzoic acid

    • Copper(I) oxide (Cu₂O)

    • Potassium carbonate (K₂CO₃)

    • Pyridine

  • Procedure:

    • In a round-bottom flask, combine 2,3-dimethylphenol (1.0 eq), 2-chlorobenzoic acid (1.0 eq), and potassium carbonate (1.5 eq).

    • Add copper(I) oxide (0.05 eq) and pyridine as the solvent.

    • Heat the reaction mixture to reflux (around 115 °C) for 6-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water and acidify with concentrated HCl to a pH of ~2.

    • Extract the product with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure diaryl ether.

Step 2: Cyclization to 3,4-Dimethyl-9H-xanthen-9-one

  • Materials:

    • 2-(2,3-Dimethylphenoxy)benzoic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Carefully add the 2-(2,3-dimethylphenoxy)benzoic acid to concentrated sulfuric acid at room temperature with stirring.

    • Heat the mixture to 80-90 °C for 1-2 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with water until the washings are neutral, and dry.

    • Recrystallize the crude product from ethanol to yield pure 3,4-dimethyl-9H-xanthen-9-one.

Performance Comparison and Reproducibility Analysis

The choice between a brominated and a chloro-substituted precursor in the synthesis of xanthone intermediates often involves a trade-off between reactivity, cost, and availability of starting materials.

ParameterPathway 1 (Brominated Intermediate)Pathway 2 (Chloro-Intermediate)Rationale and Expected Outcome
Starting Material Reactivity HigherLowerAryl iodides and bromides are generally more reactive in Ullmann condensations than aryl chlorides due to the weaker C-I and C-Br bonds. This can lead to faster reaction times or milder conditions for Pathway 1.
Reaction Conditions Potentially milder conditions (lower temperature, shorter time) for Ullmann condensation.May require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields.The higher reactivity of the bromo- and iodo-substituted starting materials in Pathway 1 may allow for more moderate reaction parameters, which can be advantageous for sensitive substrates and energy efficiency.
Typical Yield Variable, dependent on specific substrates and conditions.Generally good, but may be lower than with more reactive halides under identical conditions.While specific yields for this compound are not widely reported, Ullmann reactions with aryl bromides can be optimized to achieve good to excellent yields.
Reproducibility Challenges Potential for side reactions like debromination at high temperatures. Consistency of copper catalyst activity can be a factor.Slower reaction rates can sometimes lead to incomplete conversion and the formation of byproducts if not driven to completion.Both pathways are subject to the inherent variability of heterogeneous copper-catalyzed reactions. Careful control of reaction parameters and consistent quality of reagents are crucial for reproducibility.
Cost and Availability Brominated and iodinated starting materials can be more expensive and less readily available.Chloro-substituted aromatics are often more economical and widely available.For large-scale synthesis, the cost and availability of starting materials in Pathway 2 may present a significant advantage.

Conclusion and Future Perspectives

The synthesis of this compound as a precursor to the promising anticancer agent DMXAA is a critical process where reproducibility is key. This guide has outlined a robust, albeit adapted, protocol for its synthesis via an Ullmann condensation and subsequent cyclization. For comparative purposes, an alternative pathway utilizing a more accessible chloro-substituted starting material has also been detailed.

The choice between these synthetic routes will ultimately depend on the specific priorities of the research or development program. The brominated pathway may offer advantages in terms of reactivity, potentially leading to higher yields under milder conditions. However, the chloro-substituted pathway often provides a more cost-effective and scalable option.

To ensure high reproducibility in either pathway, meticulous control over reaction parameters such as temperature, reaction time, and catalyst quality is essential. Further research into optimizing these protocols, perhaps through the use of more modern, ligand-assisted copper catalysis, could lead to even more efficient and reliable syntheses of these important xanthone intermediates. The continued development of robust and well-documented synthetic methods will be crucial for advancing the study and potential clinical application of DMXAA and related compounds.

References

  • Jameson, M. B., et al. (2000). The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice. British Journal of Cancer, 82(4), 937–943.
  • Philpott, M., et al. (1995). The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor. Cancer Research, 55(15), 3393–3399.
  • Atwell, G. J., Yang, S., & Denny, W. A. (2002). An improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA). European Journal of Medicinal Chemistry, 37(10), 825–828.
  • Ching, L. M., et al. (2007). Antitumour action of 5,6-dimethylxanthenone-4-acetic acid in rats bearing chemically induced primary mammary tumours. Cancer Chemotherapy and Pharmacology, 59(5), 661–669.
  • Baguley, B. C. (2001). The tumour vasculature as a target for cancer therapy.
  • Atwell, G. J., et al. (2002). An improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA). European Journal of Medicinal Chemistry, 37(10), 825-828.
  • Jameson, M. B., et al. (2003). 5,6-Dimethylxanthenone-4-acetic acid in the treatment of refractory tumors: a phase I safety study of a vascular disrupting agent. Clinical Cancer Research, 9(14), 5124–5132.
  • Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.
  • Resende, D. I. S. P., et al. (2020). Recent advances in the synthesis of xanthones and azaxanthones. Organic & Biomolecular Chemistry, 18(40), 7996–8015.
  • Yang, S., & Denny, W. A. (2009). An improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA). Arkivoc, 2009(11), 146–154.
  • Kurniawan, Y. S., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules, 26(21), 6633.
  • Resende, D. I. S. P., et al. (2021). Recent advances in the synthesis of xanthones and azaxanthones. Organic Chemistry Frontiers, 8(1), 119-136.
  • Ullmann, F. (1901). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • Chen, Y. J., & Chen, H. (2008). Copper-Catalyzed N-Arylation of Amines and O-Arylation of Phenols.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S Bond Formation.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364.
  • Evano, G., et al. (2008). Copper-Mediated C− N, C− O, and C− S Bond Formation. Chemical Reviews, 108(8), 3054–3131.
  • Hassan, J., et al. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Sambiagio, C., et al. (2014). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation. Chemical Society Reviews, 43(16), 5074–5147.
  • Sperotto, E., et al. (2011). The Ullmann reaction. Dalton Transactions, 40(40), 10322–10334.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl-and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper (0)-catalyzed Ullmann coupling reactions.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing science, our responsibility extends beyond the successful synthesis or application of a compound. The lifecycle of every chemical we handle, including its final disposition, demands our rigorous attention. 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, a brominated derivative of the xanthone core, is a valuable intermediate in the development of novel therapeutic agents, notably for its potential as an antitumor and antibacterial scaffold[1]. However, its halogenated aromatic structure necessitates a comprehensive and compliant disposal strategy.

This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures to ensure that every step is not just followed, but understood.

Hazard Assessment and Waste Classification: Understanding the "Why"

Proper disposal begins with a correct classification of the waste. Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic compound .[2][3] This classification is critical because halogenated organic wastes are subject to stringent environmental regulations due to their potential for persistence and the generation of hazardous byproducts upon improper treatment.[4][5]

Key Regulatory Considerations:

  • Environmental Persistence: Like many halogenated organic compounds, brominated aromatics can be resistant to natural degradation, leading to bioaccumulation if released into the environment.[5][6]

  • Combustion Byproducts: Uncontrolled or low-temperature combustion can lead to the formation of toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[4]

  • Landfill Prohibition: Landfilling of liquid halogenated organic wastes is broadly prohibited as they can compromise the integrity of landfill liners and lead to groundwater contamination.[7][8][9]

Therefore, all waste containing this compound, whether in pure solid form, dissolved in a solvent, or as residue on contaminated labware, must be treated as hazardous waste .

Core Disposal Principles: A Framework for Safety

Before detailing the step-by-step protocol, it is essential to ground our practice in three core principles:

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation. Scale down experiments whenever feasible and avoid preparing excessive stock solutions.

  • Segregation: Never mix halogenated waste streams with non-halogenated organic or aqueous waste.[2][7][10] Cross-contamination needlessly increases the volume of hazardous waste and complicates the disposal process, often leading to significantly higher costs as non-halogenated solvents that could be recycled as fuel are instead routed for more complex incineration.[7]

  • Containment: Ensure all waste is securely contained in appropriate, clearly labeled containers to prevent accidental release.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate Generation of Waste (Pure compound, solutions, contaminated labware) Segregate Is the waste mixed with non-halogenated solvents? Generate->Segregate Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) Segregate->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (e.g., Hexane, Acetone) Segregate->NonHalogenated No (Keep Separate) Container Select Compatible, Sealable Waste Container Halogenated->Container Label Label Container: 'HAZARDOUS WASTE' List all chemical constituents and approximate percentages. Container->Label Storage Store in designated Satellite Accumulation Area (SAA). Ensure secondary containment. Label->Storage Pickup Arrange Pickup by Certified Hazardous Waste Management Service Storage->Pickup FinalDisposal Final Disposition: High-Temperature Incineration with Acid Gas Scrubbing Pickup->FinalDisposal Transport

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

5-Bromo-3,4-dimethyl-9H-xanthen-9-one is an organic molecule containing a bromine atom attached to an aromatic xanthenone core.[1][4] While toxicological data for this specific compound is limited, the presence of the brominated aromatic moiety suggests potential hazards that must be respected.[5][6] Brominated organic compounds can be irritating to the skin, eyes, and respiratory tract.[7][8] Inhalation or ingestion should be avoided. Similar brominated compounds are classified as toxic if swallowed.[3] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous.

Key Potential Hazards:

  • Skin and eye irritation[2][6]

  • Respiratory tract irritation[2][6]

  • Potential for toxicity if ingested or inhaled[3]

  • Reactivity with strong oxidizing agents[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (Butyl rubber recommended)Halogenated hydrocarbons can attack many common glove materials.[9] Butyl rubber generally offers good resistance to these types of compounds.[10] Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact.[11]
Eyes Chemical splash gogglesProtects against splashes of the compound, especially when handling solutions or the solid powder.[7][12]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions.[7]
Body Laboratory coatProvides a removable barrier to protect skin and clothing from contamination.[12]
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary means of protection. A fume hood will prevent the inhalation of any dust or vapors.[7][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 Proceed to handling handle2 Perform all manipulations within the fume hood handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Proceed to cleanup clean2 Segregate waste clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3

Caption: A workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound should be treated as hazardous.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect any solid waste (e.g., contaminated weighing paper, gloves, etc.) in a dedicated, labeled hazardous waste container.

    • The container should be clearly marked as "Halogenated Organic Waste".[13]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.

    • Do not mix with non-halogenated organic waste.

  • Disposal:

    • All waste must be disposed of through your institution's environmental health and safety office.

    • Incineration at a licensed hazardous waste facility is a common disposal method for brominated organic compounds.[14]

The following decision tree provides a clear guide for the disposal of materials contaminated with this compound.

G start Contaminated Material is_liquid Is the material liquid? start->is_liquid liquid_waste Collect in Halogenated Organic Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Halogenated Organic Solid Waste Container is_liquid->solid_waste No final_disposal Dispose through Institutional EHS liquid_waste->final_disposal solid_waste->final_disposal

Caption: Decision tree for the proper disposal of waste.

By adhering to these guidelines, you can confidently and safely work with this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • Essential Safety Guidelines for Handling Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Google Cloud.
  • Examples of Chemical Resistance of Common Glove Materials. Oregon State University Chemistry Department.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. University Name.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). HandCare.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). United States Environmental Protection Agency.
  • Glove Compatibility. CP Lab Safety.
  • OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Austin.
  • Bromination safety. (2024, June 7). YouTube.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety.
  • 9H-Xanthen-9-one, 5-bromo-3,4-dimethyl-. ChemBK.
  • SAFETY DATA SHEET - Xanthone. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-m-xylene. (2025, December 21). Fisher Scientific.
  • BROMINE. CAMEO Chemicals, NOAA.
  • Bromine water - disposal. Chemtalk.
  • This compound. Pharmaffiliates.
  • Bromine handling and safety. Slideshare.
  • cas 1035912-43-6|| where to buy this compound. Chemenu.
  • Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed.
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.
  • 5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one. PubChem.
  • 2-BROMO-9H-XANTHEN-9-ONE SDS, 56341-31-2 Safety Data Sheets. ECHEMI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.